molecular formula C16H32O3 B126956 2-Hydroxypalmitic acid CAS No. 2398-34-7

2-Hydroxypalmitic acid

カタログ番号: B126956
CAS番号: 2398-34-7
分子量: 272.42 g/mol
InChIキー: JGHSBPIZNUXPLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-hydroxyhexadecanoic acid is a 2-hydroxy fatty acid comprising a C16 straight chain carrying a hydroxy substituent at position 2. It has a role as a human metabolite. It is a 2-hydroxy fatty acid and a hydroxypalmitic acid. It is a conjugate acid of a 2-hydroxyhexadecanoate.
2-Hydroxyhexadecanoic acid has been reported in Solanum tuberosum, Allamanda cathartica, and other organisms with data available.
RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHSBPIZNUXPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-67-0, 2398-34-7
Record name 2-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyhexadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypalmitic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyhexadecanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxypalmitic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYPALMITIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R9PI06KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Hydroxypalmitic acid metabolic pathway and enzymes involved

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Metabolic Pathway of 2-Hydroxypalmitic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-carbon (C-2). This structural feature makes it a crucial component of a specific subset of sphingolipids, particularly abundant in the nervous system, skin, and kidneys. Unlike its non-hydroxylated counterpart, palmitic acid, which is primarily catabolized via β-oxidation for energy, this compound and other 2-hydroxy fatty acids undergo a distinct metabolic fate. Their synthesis is critical for the formation of specialized ceramides (B1148491) and complex sphingolipids essential for membrane structure and function. Their degradation occurs via the peroxisomal α-oxidation pathway, a process vital for preventing the accumulation of these and other branched-chain fatty acids. Deficiencies in these pathways are linked to severe neurodegenerative diseases. This guide provides a comprehensive overview of the synthesis and degradation pathways of this compound, details the enzymes involved, and presents relevant experimental protocols for its study.

Metabolic Pathways

The metabolism of this compound is characterized by two distinct pathways: its synthesis via hydroxylation of palmitic acid for incorporation into sphingolipids, and its degradation via peroxisomal α-oxidation.

Anabolism: Synthesis of this compound and Sphingolipids

The primary route for the synthesis of this compound in mammals is the direct hydroxylation of a fatty acid precursor.

  • Hydroxylation: The enzyme Fatty Acid 2-Hydroxylase (FA2H) catalyzes the conversion of palmitic acid to (R)-2-hydroxypalmitic acid.[1][2][3] This is the committed step in the formation of 2-hydroxylated sphingolipids.[3]

  • Activation: The newly synthesized this compound is activated to its coenzyme A (CoA) ester, 2-hydroxypalmitoyl-CoA, by an acyl-CoA synthetase.[2]

  • Incorporation into Ceramide: Dihydroceramide synthases (CerS) then transfer the 2-hydroxy acyl group from 2-hydroxypalmitoyl-CoA to a sphingoid base (like dihydrosphingosine) to form 2-hydroxy-dihydroceramide.[2]

  • Formation of Complex Sphingolipids: This 2-hydroxy-ceramide serves as the backbone for a variety of complex sphingolipids, including galactosylceramides (cerebrosides) and sulfatides, which are highly enriched in the myelin sheath of nerves.[2][4]

Catabolism: Peroxisomal α-Oxidation

The degradation of this compound, along with other 2-hydroxy and branched-chain fatty acids like phytanic acid, occurs in the peroxisome through the α-oxidation pathway.[2][4][5][6] This pathway removes one carbon atom at a time from the carboxyl end.[4][6]

The key steps are:

  • Activation: this compound is activated to 2-hydroxypalmitoyl-CoA.

  • Cleavage: The enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) catalyzes the core cleavage step.[7][8][9][10] This thiamine (B1217682) pyrophosphate (TPP)-dependent reaction splits 2-hydroxypalmitoyl-CoA into formyl-CoA and a C15 aldehyde, pentadecanal (B32716).[7][8][11]

  • Oxidation: The resulting pentadecanal is oxidized by an aldehyde dehydrogenase to its corresponding carboxylic acid, pentadecanoic acid.[6][12]

  • Further Degradation: Pentadecanoic acid, being an odd-chain fatty acid, can then be activated to pentadecanoyl-CoA and enter the β-oxidation pathway for complete catabolism.

The diagram below illustrates the synthesis and degradation pathways of this compound.

2-Hydroxypalmitic_Acid_Metabolism cluster_synthesis Anabolism (Synthesis) cluster_degradation Catabolism (Peroxisomal α-Oxidation) Palmitic_Acid Palmitic_Acid 2_OH_PA This compound Palmitic_Acid->2_OH_PA FA2H 2_OH_PA_CoA 2-Hydroxypalmitoyl-CoA 2_OH_PA->2_OH_PA_CoA Acyl-CoA Synthetase hFA_Sphingolipids 2-OH-Sphingolipids (e.g., Cerebrosides) 2_OH_PA_CoA->hFA_Sphingolipids CerS 2_OH_PA_CoA_deg 2-Hydroxypalmitoyl-CoA Pentadecanal Pentadecanal (C15 Aldehyde) 2_OH_PA_CoA_deg->Pentadecanal HACL1 (TPP-dependent) Formyl_CoA Formyl-CoA 2_OH_PA_CoA_deg->Formyl_CoA Pentadecanoic_Acid Pentadecanoic Acid (C15) Pentadecanal->Pentadecanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pentadecanoic_Acid->Beta_Oxidation

Caption: Metabolic pathways of this compound.

Enzymes Involved

The metabolism of this compound is governed by a specific set of enzymes located in different subcellular compartments. The table below summarizes the key enzymes, their functions, and properties.

EnzymeGeneSubcellular LocationPathwaySubstrate(s)Product(s)Cofactors/Notes
Fatty Acid 2-Hydroxylase FA2HEndoplasmic ReticulumSynthesisPalmitic Acid(R)-2-Hydroxypalmitic AcidProduces the (R)-enantiomer exclusively.[1][13] Mutations cause neurodegeneration.[3]
Acyl-CoA Synthetase ACSL (family)ER, PeroxisomesSynthesis & DegradationThis compound, ATP, CoA2-Hydroxypalmitoyl-CoA, AMP, PPiMultiple isoforms exist with varying substrate specificities.[14][15]
Ceramide Synthase CERS (family)Endoplasmic ReticulumSynthesis2-Hydroxypalmitoyl-CoA, Sphingoid base2-Hydroxy-CeramideSix isoforms (CerS1-6) with different fatty acyl chain length specificities.[2]
2-Hydroxyacyl-CoA Lyase 1 HACL1PeroxisomeDegradation2-Hydroxypalmitoyl-CoAPentadecanal, Formyl-CoAThiamine pyrophosphate (TPP) and Mg2+ are essential cofactors.[7][8][10][11]
Aldehyde Dehydrogenase ALDH (family)Peroxisome, MitochondriaDegradationPentadecanal, NAD+Pentadecanoic Acid, NADHA family of enzymes; the specific isoform for this step is not fully established.[6][12]

Experimental Protocols

Studying the metabolism of this compound requires sensitive and specific analytical techniques. The following sections detail established methodologies for quantification and enzyme activity assessment.

Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a standard method for the extraction and quantification of total this compound from biological samples (e.g., plasma, cells, tissues) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

1. Sample Preparation and Internal Standard Spiking:

  • For plasma or cell pellets, transfer a precise volume or cell count to a borosilicate glass tube.

  • Add a known amount of a deuterated internal standard (e.g., this compound-d3) to each sample and calibration standard. This is critical for accurate quantification by correcting for sample loss during extraction and for matrix effects during ionization.[18]

2. Lipid Hydrolysis (Saponification):

  • To measure total fatty acids (both free and esterified in complex lipids), add a strong base (e.g., NaOH in methanol) to the sample.

  • Include antioxidants like butylated hydroxytoluene (BHT) to prevent auto-oxidation during the process.[19]

  • Incubate at elevated temperature (e.g., 60°C for 30-60 minutes) to cleave fatty acids from their glycerol (B35011) or sphingoid backbones.[19]

3. Lipid Extraction:

  • Acidify the sample with a strong acid (e.g., HCl) to protonate the free fatty acids, making them soluble in organic solvents.

  • Perform a liquid-liquid extraction using a non-polar solvent. A common method is the Folch or Bligh-Dyer extraction, which uses a chloroform/methanol mixture.[20] An alternative is to use hexane (B92381) or iso-octane.[18][19]

  • Vortex vigorously and centrifuge to separate the phases.

  • Carefully collect the upper organic phase containing the lipids. Repeat the extraction on the aqueous phase to maximize recovery.

4. Derivatization (Optional but Recommended for GC-MS):

  • While LC-MS can analyze free fatty acids, derivatization can improve chromatographic properties and sensitivity. For GC-MS analysis, fatty acids are commonly converted to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[18][21] For LC-MS, this step is often omitted.

5. LC-MS/MS Analysis:

  • Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/acetonitrile).

  • Inject the sample into an LC system, typically equipped with a reverse-phase C18 column, to separate fatty acids based on their hydrophobicity.[20]

  • The eluent is directed into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Quantification is achieved using Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition for both the analyte (this compound) and its deuterated internal standard.

6. Data Analysis:

  • Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.

The workflow for this protocol is visualized below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Deuterated Internal Standard Sample->Spike Hydrolysis Base Hydrolysis (Saponification) Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Drydown Dry & Reconstitute Extraction->Drydown LC Reverse-Phase HPLC (C18 Column) Drydown->LC MSMS Tandem Mass Spectrometer (Negative ESI, MRM Mode) LC->MSMS Integration Peak Integration (Analyte & Standard) MSMS->Integration Curve Generate Standard Curve Integration->Curve Quantification Quantify Analyte Concentration Curve->Quantification

Caption: Experimental workflow for LC-MS/MS quantification.
Protocol: In Vitro Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol is a conceptual framework based on methods used for other peroxisomal enzymes to measure the activity of HACL1.[11][22]

1. Substrate Synthesis:

  • Synthesize the substrate, 2-hydroxypalmitoyl-CoA. This can be achieved by converting commercially available this compound to its CoA ester using chemical methods.

2. Enzyme Source:

  • Utilize a source of HACL1 enzyme. This can be a purified recombinant HACL1 protein expressed in E. coli or cell lysates from tissues known to have high α-oxidation activity (e.g., liver).[11]

3. Reaction Mixture:

  • In a microcentrifuge tube, prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Add essential cofactors: thiamine pyrophosphate (TPP) and MgCl2. Optimum concentrations for human HACL1 are around 20 µM TPP and 0.8 mM Mg2+.[11]

  • Add the enzyme source.

4. Reaction Initiation and Incubation:

  • Initiate the reaction by adding the 2-hydroxypalmitoyl-CoA substrate.

  • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

  • Include negative controls, such as a reaction mixture without the enzyme or without the substrate, to account for non-enzymatic degradation.

5. Reaction Termination and Product Analysis:

  • Terminate the reaction by adding an acid (e.g., perchloric acid) or a solvent that denatures the enzyme.

  • Analyze the formation of the product, pentadecanal. This can be achieved by:

    • Derivatization and GC-MS: Derivatize the aldehyde product with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), extract, and analyze by GC-MS.
    • LC-MS/MS: Directly measure the aldehyde product using a sensitive LC-MS/MS method.

6. Calculation of Activity:

  • Quantify the amount of pentadecanal produced using a standard curve.

  • Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

Conclusion

The metabolic pathways of this compound are distinct from those of most other fatty acids, highlighting its specialized biological roles. Its synthesis via FA2H is integral to the production of essential sphingolipids for neural and epidermal tissues, while its degradation via peroxisomal α-oxidation is crucial for lipid homeostasis. The enzymes in these pathways, particularly FA2H and HACL1, represent potential therapeutic targets for neurodegenerative and metabolic disorders. The analytical and experimental protocols detailed in this guide provide a foundation for researchers to further investigate the complex biology of this important hydroxylated fatty acid.

References

The Pivotal Role of 2-Hydroxypalmitic Acid in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid (2-OHPA) is a crucial intermediate in the biosynthesis of 2-hydroxylated sphingolipids, a class of lipids essential for the structural integrity and function of various biological membranes, particularly the myelin sheath in the nervous system and the epidermal permeability barrier. The synthesis and degradation of 2-OHPA are tightly regulated processes, and their dysregulation is implicated in several severe neurological disorders. This technical guide provides an in-depth exploration of the role of 2-OHPA in sphingolipid metabolism, detailing its biosynthetic and catabolic pathways, its incorporation into complex sphingolipids, and its involvement in cellular signaling. This document also presents quantitative data, detailed experimental protocols, and visual diagrams of the key pathways to serve as a comprehensive resource for researchers in the field.

Introduction

Sphingolipids are a diverse class of lipids that play critical roles as structural components of cellular membranes and as signaling molecules in a myriad of cellular processes. A unique subclass of sphingolipids contains a 2-hydroxy fatty acid (2-OHFA) N-acylated to the sphingoid base. This compound (C16:0), a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-carbon, is a prominent member of this family. The presence of the 2-hydroxyl group confers distinct biophysical properties to sphingolipids, influencing membrane fluidity, lipid packing, and interactions with other membrane components.[1][2][3]

The primary enzyme responsible for the synthesis of 2-OHPA is Fatty Acid 2-Hydroxylase (FA2H).[4][5][6] This enzyme stereospecifically produces the (R)-enantiomer of 2-OHFAs.[2][3] Following its synthesis, 2-OHPA is activated to 2-hydroxypalmitoyl-CoA and subsequently incorporated into ceramides (B1148491) by ceramide synthases (CerS). These 2-hydroxyceramides then serve as precursors for the synthesis of more complex sphingolipids, such as galactosylceramides (GalCer) and sulfatides, which are highly enriched in the myelin sheath.[1][2][7]

The critical biological importance of 2-OHPA-containing sphingolipids is underscored by the severe pathologies arising from defects in their metabolism. Mutations in the FA2H gene lead to a group of neurodegenerative disorders, including hereditary spastic paraplegia 35 (SPG35), fatty acid hydroxylase-associated neurodegeneration (FAHN), and a form of leukodystrophy.[1][8] These conditions are characterized by progressive spasticity, ataxia, and white matter degeneration in the brain.

This guide will delve into the core aspects of 2-OHPA's role in sphingolipid metabolism, providing a technical foundation for researchers and professionals in drug development.

Biosynthesis of this compound and 2-Hydroxylated Sphingolipids

The de novo synthesis of 2-OHPA and its incorporation into sphingolipids is a multi-step process primarily occurring in the endoplasmic reticulum.

The Role of Fatty Acid 2-Hydroxylase (FA2H)

The key enzyme in the formation of 2-OHPA is Fatty Acid 2-Hydroxylase (FA2H), an integral membrane protein located in the endoplasmic reticulum.[8] FA2H is a monooxygenase that utilizes molecular oxygen and NADPH as co-substrates to introduce a hydroxyl group at the C-2 position of long-chain fatty acids, including palmitic acid.[6][9] The enzyme exhibits stereospecificity, exclusively producing the (R)-enantiomer of 2-hydroxy fatty acids.[2][3]

The FA2H protein contains a cytochrome b5-like domain at its N-terminus and a catalytic domain with a conserved histidine-rich motif that binds iron.[4][6] The cytochrome b5 domain is essential for the enzyme's full activity.[6]

Incorporation into Ceramides

Once synthesized, 2-OHPA is activated to its coenzyme A thioester, 2-hydroxypalmitoyl-CoA. This activated form then serves as a substrate for ceramide synthases (CerS). All six mammalian CerS isoforms (CerS1-6) have been shown to be capable of utilizing 2-hydroxyacyl-CoAs to produce 2-hydroxyceramides (2-OH-Cer).[10] Each CerS exhibits a preference for fatty acyl-CoAs of specific chain lengths, and this preference is maintained for their 2-hydroxylated counterparts.[10]

Formation of Complex 2-Hydroxylated Sphingolipids

2-hydroxyceramides are the central precursors for a variety of complex 2-hydroxylated sphingolipids. The addition of a galactose moiety to 2-OH-Cer by UDP-galactose:ceramide galactosyltransferase (CGT) forms 2-hydroxygalactosylceramide (2-OH-GalCer). Subsequent sulfation of 2-OH-GalCer by galactosylceramide sulfotransferase (GAL3ST) produces 2-hydroxysulfatide. Both 2-OH-GalCer and 2-hydroxysulfatides are major components of the myelin sheath.[1][7]

Catabolism of this compound

The degradation of 2-OHPA primarily occurs through the peroxisomal α-oxidation pathway. This pathway is distinct from the more common β-oxidation of fatty acids.

In this pathway, 2-OHPA is first activated to 2-hydroxypalmitoyl-CoA. This is then cleaved by 2-hydroxyacyl-CoA lyase (HACL1) into formyl-CoA and a fatty aldehyde with one less carbon atom (pentadecanal).[11] The fatty aldehyde can then be oxidized to a fatty acid and subsequently enter the β-oxidation pathway.

Quantitative Data

The concentration and distribution of 2-hydroxylated fatty acids, including 2-OHPA, vary significantly across different tissues and developmental stages.

Tissue/Cell TypeLipid ClassProportion of 2-Hydroxy Fatty Acids (%)Reference
Myelin (Brain) Galactosylceramide (GalCer)>50[2][7]
Myelin (Brain) Sulfatide>50[2]
Myelin (Peripheral Nerve) Galactosylceramide (GalCer)~60 (at 60 days of age in rats)[1]
Myelin (Peripheral Nerve) Sulfatide~35 (at 60 days of age in rats)[1]
Skin Keratinocytes Ceramide>50[7]
Intestinal Epithelial Cells Ceramide>50[7]
Various Established Cell Lines Ceramide1-3[7]

Table 1: Abundance of 2-Hydroxy Fatty Acids in Various Tissues and Lipid Classes.

EnzymeSubstrateKmVmaxReference
FA2H (from murine brain homogenates) Tetracosanoic acid (C24:0)~10 µMNot specified[10]
FA2H (from FA2H-transfected COS7 cells) Tetracosanoic acid (C24:0)~5 µMNot specified[10]

Signaling Pathways

Recent evidence suggests that 2-hydroxylated sphingolipids, and by extension 2-OHPA, are not merely structural components but also play roles in cellular signaling.

Regulation of the mTOR Pathway

Studies in gastric cancer cells have indicated that FA2H and its product, (R)-2-OHPA, can increase chemosensitivity to cisplatin, partly through the inhibition of the mTOR/S6K1/Gli1 signaling pathway.[12] The mechanism appears to be indirect, potentially involving the activation of AMPK, which is a known negative regulator of mTORC1. Palmitate, the precursor of 2-OHPA, has been shown to activate the mTORC1/p70S6K pathway through the inhibition of AMPK.[13] The introduction of a hydroxyl group at the C-2 position may alter its metabolic fate and signaling properties, leading to an opposite effect on the mTOR pathway.

Experimental Protocols

Lipid Extraction from Tissues

A modified Bligh and Dyer method is commonly used for the extraction of total lipids, including those containing 2-OHPA, from tissues.

Protocol:

  • Homogenize the tissue sample in a mixture of chloroform (B151607):methanol (1:2, v/v).

  • Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

  • Centrifuge the mixture to separate the phases.

  • The lower chloroform phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen.

  • The dried lipid extract is then ready for further analysis.[14]

In Vitro FA2H Activity Assay

This assay measures the conversion of a fatty acid substrate to its 2-hydroxylated product by FA2H in a microsomal preparation.

Protocol:

  • Prepare microsomes from cells or tissues expressing FA2H.

  • The reaction mixture should contain:

    • Microsomal protein

    • A fatty acid substrate (e.g., [D4]-tetracosanoic acid) solubilized in α-cyclodextrin

    • An NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Purified NADPH:cytochrome P450 reductase

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Extract the lipids using an organic solvent (e.g., hexane/isopropanol).

  • The 2-hydroxylated fatty acid product is then derivatized (e.g., to its trimethylsilyl (B98337) ether derivative) and quantified by gas chromatography-mass spectrometry (GC-MS).[9]

Quantification of this compound by GC-MS

Protocol:

  • To the extracted lipids, add an internal standard (e.g., a deuterated 2-hydroxy fatty acid).

  • Hydrolyze the lipids to release the free fatty acids (e.g., using methanolic HCl).

  • Extract the free fatty acids.

  • Derivatize the fatty acids to their methyl esters (FAMEs) and then to a stable derivative for GC-MS analysis (e.g., trimethylsilyl ethers or pentafluorobenzyl esters).[9][15]

  • Analyze the derivatized samples by GC-MS in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of the 2-OHPA derivative and the internal standard.

  • Quantify the amount of 2-OHPA by comparing its peak area to that of the internal standard and referencing a standard curve.

Cell Culture and Treatment with this compound

Protocol:

  • Culture the desired cell line (e.g., HepG2, Huh7) in appropriate growth medium (e.g., DMEM with 10% FBS).

  • Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to enhance its solubility in the culture medium.

  • Seed the cells in culture plates and allow them to adhere.

  • Replace the growth medium with a treatment medium containing the desired concentration of the 2-OHPA-BSA complex. Include a BSA-only vehicle control.

  • Incubate the cells for the desired treatment period.

  • After treatment, the cells can be harvested for various downstream analyses, such as lipidomics, western blotting for signaling proteins, or functional assays.[16]

Visualizations

Sphingolipid_Metabolism_of_2OHPA cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Palmitic_Acid Palmitic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Palmitic_Acid->FA2H 2_OHPA This compound (2-OHPA) FA2H->2_OHPA Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_OHPA->Acyl_CoA_Synthetase 2_OHPA_perox This compound 2_OHPA->2_OHPA_perox Transport 2_OH_Palmitoyl_CoA 2-Hydroxypalmitoyl-CoA Acyl_CoA_Synthetase->2_OH_Palmitoyl_CoA CerS Ceramide Synthase (CerS) 2_OH_Palmitoyl_CoA->CerS 2_OH_Ceramide 2-Hydroxyceramide CerS->2_OH_Ceramide Sphingosine Sphingosine Sphingosine->CerS CGT Ceramide Galactosyl- transferase (CGT) 2_OH_Ceramide->CGT 2_OH_GalCer 2-Hydroxygalactosylceramide (2-OH-GalCer) CGT->2_OH_GalCer GAL3ST Galactosylceramide Sulfotransferase (GAL3ST) 2_OH_GalCer->GAL3ST 2_OH_Sulfatide 2-Hydroxysulfatide GAL3ST->2_OH_Sulfatide Myelin_Sheath Myelin_Sheath 2_OH_Sulfatide->Myelin_Sheath Incorporation Acyl_CoA_Synthetase_perox Acyl-CoA Synthetase 2_OHPA_perox->Acyl_CoA_Synthetase_perox 2_OH_Palmitoyl_CoA_perox 2-Hydroxypalmitoyl-CoA Acyl_CoA_Synthetase_perox->2_OH_Palmitoyl_CoA_perox HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) 2_OH_Palmitoyl_CoA_perox->HACL1 Pentadecanal Pentadecanal HACL1->Pentadecanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA mTOR_Signaling_Regulation Palmitate Palmitate AMPK AMPK Palmitate->AMPK 2_OHPA This compound 2_OHPA->AMPK Positive Regulation (Proposed) mTORC1 mTORC1 AMPK->mTORC1 p70S6K p70S6K mTORC1->p70S6K Chemosensitivity Chemosensitivity mTORC1->Chemosensitivity Gli1 Gli1 p70S6K->Gli1 Cell_Proliferation Cell_Proliferation Gli1->Cell_Proliferation Experimental_Workflow_GCMS Tissue_Sample Tissue Sample Lipid_Extraction Lipid Extraction (Bligh & Dyer) Tissue_Sample->Lipid_Extraction Total_Lipid_Extract Total Lipid Extract Lipid_Extraction->Total_Lipid_Extract Hydrolysis Hydrolysis Total_Lipid_Extract->Hydrolysis Free_Fatty_Acids Free Fatty Acids Hydrolysis->Free_Fatty_Acids Derivatization Derivatization (e.g., to FAMEs, TMS ethers) Free_Fatty_Acids->Derivatization Derivatized_FAs Derivatized Fatty Acids Derivatization->Derivatized_FAs GC_MS_Analysis GC-MS Analysis (SIM Mode) Derivatized_FAs->GC_MS_Analysis Quantification Quantification GC_MS_Analysis->Quantification

References

2-Hydroxypalmitic Acid: A Potential Biomarker in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance, represent a growing global health crisis. The identification of novel biomarkers is paramount for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. In this context, 2-hydroxypalmitic acid (2-OHPA), a 16-carbon saturated 2-hydroxy long-chain fatty acid, is emerging as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of 2-OHPA as a potential biomarker for metabolic diseases, detailing its biochemical context, analytical methodologies, and the signaling pathways it influences.

Biochemical Synopsis of this compound

This compound is a naturally occurring hydroxylated fatty acid. Its synthesis is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H), which introduces a hydroxyl group at the alpha-carbon of palmitic acid.[1] This hydroxylation is a critical step in the formation of a specific class of sphingolipids, namely 2-hydroxylated sphingolipids. These lipids are integral components of cellular membranes and are involved in various physiological processes. The presence and concentration of 2-OHPA, both as a free fatty acid and incorporated into complex lipids like ceramides, are being investigated for their roles in cellular signaling and metabolic homeostasis.

This compound in Metabolic Regulation

Recent research has begun to shed light on the intricate role of 2-OHPA and its synthesizing enzyme, FA2H, in metabolic regulation, particularly in tissues central to glucose and lipid homeostasis such as pancreatic islets and adipose tissue.

Role in Pancreatic β-Cell Function

Studies have demonstrated a crucial link between FA2H and glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[2] The expression of the Fa2h gene and the levels of 2-hydroxy fatty acids (2-OHFAs) were found to be lower in the islets of high-fat diet-induced obese mice, which exhibit impaired GSIS.[2] Mechanistically, FA2H appears to stabilize the glucose transporter 2 (GLUT2) at the plasma membrane of β-cells, preventing its internalization and subsequent degradation.[2] This action ensures efficient glucose uptake, a prerequisite for insulin secretion. Overexpression of FA2H enhances GSIS, suggesting that a sufficient supply of its products, including 2-OHPA, is necessary for optimal β-cell function.[2]

Influence on Adipocyte Function and Insulin Sensitivity

In adipocytes, the functional significance of 2-OHPA has been more directly demonstrated. Knockdown of FA2H in adipocytes leads to a reduction in the protein levels of glucose transporter 4 (GLUT4), resulting in impaired glucose uptake and reduced lipogenesis.[3] Critically, these detrimental effects can be reversed by treatment with the (R)-enantiomer of 2-OHPA, but not the (S)-enantiomer, highlighting the stereospecificity of its action.[3][4] This reversal is associated with the restoration of membrane raft stability, which is crucial for proper GLUT4 trafficking and function.[3] These findings strongly suggest that 2-OHPA plays a significant role in maintaining insulin sensitivity in adipose tissue.

Quantitative Data Summary

While direct quantitative measurements of 2-OHPA in large human cohorts with metabolic diseases are still emerging, preclinical and in vitro studies provide valuable insights. The following tables summarize the key quantitative findings from the existing literature.

Model System Condition Key Finding Fold Change / Effect Size Reference
Mouse IsletsHigh-Fat Diet-Induced ObesityLower levels of 2-OHFAs and Fa2h gene expression.Not specified[2]
3T3-L1 AdipocytesFA2H KnockdownReduced GLUT4 protein levels.Not specified[3]
3T3-L1 AdipocytesFA2H Knockdown + (R)-2-OHPA treatmentReversal of reduced GLUT4 protein levels.Restored to control levels[3]
3T3-L1 AdipocytesFA2H KnockdownImpaired glucose uptake.Not specified[3]
3T3-L1 AdipocytesFA2H Knockdown + (R)-2-OHPA treatmentReversal of impaired glucose uptake.Restored to control levels[3]

Table 1: Summary of Quantitative Data on 2-OHPA and its effects in preclinical models.

Signaling Pathways and Molecular Mechanisms

The metabolic effects of 2-OHPA are intrinsically linked to its role in the synthesis of 2-hydroxylated sphingolipids, which in turn modulate cellular signaling pathways.

Biosynthesis and Incorporation into Sphingolipids

The primary pathway for the synthesis of 2-OHPA-containing sphingolipids begins with the FA2H-catalyzed hydroxylation of palmitic acid. The resulting 2-OHPA is then activated to 2-hydroxypalmitoyl-CoA and subsequently incorporated into dihydroceramide (B1258172) by ceramide synthases.[5] This 2-hydroxylated dihydroceramide can then be desaturated to form 2-hydroxyceramide, a key precursor for more complex sphingolipids like 2-hydroxy-sphingomyelin and 2-hydroxy-glucosylceramide.

cluster_ceramide_synthesis palmitic_acid Palmitic Acid fa2h FA2H palmitic_acid->fa2h ohpa This compound (2-OHPA) fa2h->ohpa acyl_coa_synthetase Acyl-CoA Synthetase ohpa->acyl_coa_synthetase ohpa_coa 2-Hydroxypalmitoyl-CoA acyl_coa_synthetase->ohpa_coa cers Ceramide Synthase (CerS) ohpa_coa->cers hydroxy_dhc 2-Hydroxy- dihydroceramide cers->hydroxy_dhc dihydrosphingosine Dihydrosphingosine dihydrosphingosine->cers des1 Dihydroceramide Desaturase 1 (DES1) hydroxy_dhc->des1 hydroxy_cer 2-Hydroxyceramide des1->hydroxy_cer complex_sl Complex 2-Hydroxylated Sphingolipids hydroxy_cer->complex_sl

Figure 1. Biosynthesis pathway of this compound and its incorporation into sphingolipids.

Impact on Insulin Signaling

While direct interaction of 2-OHPA with components of the insulin signaling cascade has not been fully elucidated, its influence is evident through its effects on GLUT4 and GLUT2. The stabilization of these glucose transporters at the cell surface is a critical downstream event of insulin signaling (in the case of GLUT4) and a prerequisite for glucose sensing (in the case of GLUT2). The incorporation of 2-OHPA into sphingolipids within membrane rafts is thought to create a more stable membrane environment, preventing the premature internalization and degradation of these transporters. This, in turn, enhances the cellular response to insulin and glucose.

insulin Insulin ir Insulin Receptor (IR) insulin->ir irs IRS Proteins ir->irs pi3k PI3K irs->pi3k akt Akt/PKB pi3k->akt glut4_translocation GLUT4 Translocation to Plasma Membrane akt->glut4_translocation glucose_uptake Glucose Uptake glut4_translocation->glucose_uptake ohpa_sl 2-OHPA-containing Sphingolipids membrane_raft Membrane Raft Stabilization ohpa_sl->membrane_raft glut4_stability Increased GLUT4 Stability at Plasma Membrane membrane_raft->glut4_stability glut4_stability->glut4_translocation Enhances

Figure 2. Postulated mechanism of 2-OHPA's influence on the insulin signaling pathway in adipocytes.

Experimental Protocols

Accurate and reproducible quantification of 2-OHPA in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical platforms employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2-OHPA Analysis

This protocol outlines a general workflow for the analysis of 2-OHPA in plasma or tissue samples.

  • Lipid Extraction:

    • Homogenize tissue samples or use plasma directly.

    • Perform a Bligh-Dyer or a similar two-phase liquid-liquid extraction using a mixture of chloroform, methanol, and water to separate the lipid-containing organic phase.

  • Saponification and Fatty Acid Methyl Ester (FAME) Formation:

    • Evaporate the organic solvent from the lipid extract.

    • Saponify the lipid residue using a methanolic base (e.g., NaOH in methanol) to release the fatty acids from complex lipids.

    • Methylate the free fatty acids using an acid catalyst (e.g., BF3 in methanol) to form fatty acid methyl esters (FAMEs).

  • Derivatization of the Hydroxyl Group:

    • To improve chromatographic properties and mass spectrometric detection, the hydroxyl group of the 2-hydroxy-FAME is derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., a polar column like those with a cyanopropyl stationary phase).

    • Use a temperature gradient to separate the FAMEs based on their volatility and polarity.

    • The mass spectrometer is typically operated in electron ionization (EI) mode. Identification of 2-OHPA is based on its specific retention time and the fragmentation pattern of its TMS-derivatized methyl ester.

    • Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

sample Plasma or Tissue Sample extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction saponification Saponification (Base Hydrolysis) extraction->saponification methylation Methylation (FAME Formation) saponification->methylation derivatization Hydroxyl Group Derivatization (e.g., Silylation) methylation->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis

Figure 3. General workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 2-OHPA Analysis

LC-MS/MS offers high sensitivity and specificity and can often be performed with less extensive sample derivatization.

  • Lipid Extraction:

    • Similar to the GC-MS protocol, perform a robust lipid extraction from the biological matrix. Solid-phase extraction (SPE) may be used for sample cleanup and enrichment of the fatty acid fraction.

  • LC Separation:

    • Resuspend the lipid extract in a suitable solvent.

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient of aqueous and organic mobile phases (e.g., water with a small amount of formic acid and acetonitrile/isopropanol) to separate the fatty acids.

  • MS/MS Detection:

    • The mass spectrometer is operated in negative electrospray ionization (ESI) mode.

    • A multiple reaction monitoring (MRM) method is typically developed for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of 2-OHPA) and a specific product ion generated by collision-induced dissociation.

    • Quantification is based on the peak area of the specific MRM transition relative to an internal standard.

Future Perspectives and Conclusion

The evidence to date strongly suggests that this compound and its biosynthetic pathway are closely linked to key aspects of metabolic health, including insulin secretion and insulin sensitivity. While the direct measurement of circulating 2-OHPA as a prognostic or diagnostic biomarker for metabolic diseases in large human studies is a necessary next step, the existing preclinical data are compelling.

For researchers and drug development professionals, FA2H presents a potential therapeutic target. Modulating its activity could offer a novel approach to improving β-cell function and enhancing insulin sensitivity. Furthermore, the stereospecific effects of (R)-2-OHPA suggest that supplementation with this specific enantiomer could be explored as a therapeutic strategy.

References

The Physiological Landscape of 2-Hydroxypalmitic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physiological Concentrations, Analysis, and Signaling Roles of 2-Hydroxypalmitic Acid.

Introduction

This compound (2-OHPA), a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position, is an endogenous metabolite with emerging significance in cellular signaling and disease. Unlike its non-hydroxylated counterpart, palmitic acid, 2-OHPA exhibits unique biological activities, including potential roles in cancer therapy and neuroprotection. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of 2-OHPA in human tissues, detailed experimental protocols for its quantification, and an exploration of its involvement in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physiological Concentrations of this compound

The quantification of this compound in human tissues is a challenging analytical task due to its low abundance and isomeric complexity. While data remains limited for many tissues, a recent study has successfully quantified 2-OHPA in human plasma.

Table 1: Physiological Concentration of this compound in Human Plasma

AnalyteMatrixConcentration (nmol/mL)Subject GroupAnalytical MethodReference
This compoundPlasma0.04 ± 0.02Healthy ControlsLC-HRMS[1]
This compoundPlasma0.05 ± 0.03Type 1 DiabetesLC-HRMS[1]
This compoundPlasma0.05 ± 0.03Type 2 DiabetesLC-HRMS[1]

Note: Data on the physiological concentrations of this compound in other human tissues such as the brain, liver, and skin are not currently available in the cited literature. The Human Metabolome Database (HMDB) lists 2-Hydroxyhexadecanoic acid as "detected but not quantified" in most biological specimens, underscoring the need for further research in this area.

Experimental Protocols for Quantification

The accurate quantification of this compound in biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Workflow for 2-OHPA Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) InternalStandard Add Internal Standard (e.g., ¹³C-labeled 2-OHPA) Sample->InternalStandard Extraction Lipid Extraction (e.g., Folch or MTBE method) InternalStandard->Extraction SPE Solid Phase Extraction (SPE) (Optional, for cleanup) Extraction->SPE Methylation Methylation of Carboxyl Group (e.g., with BF₃/Methanol) SPE->Methylation GC-MS Path LC_MS LC-MS/MS Analysis (Reversed-phase C18 column) SPE->LC_MS LC-MS/MS Path Silylation Silylation of Hydroxyl Group (e.g., with BSTFA) Methylation->Silylation GC_MS GC-MS Analysis (Capillary column) Silylation->GC_MS Quantification Quantification (Against calibration curve) LC_MS->Quantification GC_MS->Quantification

Experimental workflow for the quantification of this compound.

Detailed Methodologies

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is preferred for its high sensitivity and specificity, and it does not typically require derivatization.

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma or tissue homogenate, add an appropriate internal standard (e.g., ¹³C-labeled 2-OHPA).

    • Perform lipid extraction using the methyl-tert-butyl ether (MTBE) method:

      • Add 1.5 mL of methanol (B129727) to the sample.

      • Vortex thoroughly.

      • Add 5 mL of MTBE.

      • Incubate for 1 hour at room temperature with shaking.

      • Add 1.25 mL of high-purity water to induce phase separation.

      • Vortex and centrifuge at 1,000 x g for 10 minutes.

      • Collect the upper (organic) phase.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent (e.g., 100 µL of methanol/chloroform 1:1, v/v).

  • LC-MS/MS Parameters:

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

      • Gradient: A suitable gradient to separate 2-OHPA from other fatty acids (e.g., start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • This compound: Precursor ion (m/z 271.2) -> Product ion (e.g., m/z 227.2, corresponding to loss of CO₂).

        • Internal Standard: Monitor the corresponding transition for the labeled standard.

      • Optimize cone voltage and collision energy for maximum signal intensity.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires derivatization to increase the volatility of the analyte.

  • Sample Preparation, Extraction, and Derivatization:

    • Follow the same lipid extraction procedure as for LC-MS/MS.

    • Derivatization:

      • Methylation: To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol. Heat at 50°C for 2 hours to convert the carboxylic acid to a methyl ester.

      • Add 1 mL of saturated NaCl solution and 5 mL of hexane (B92381). Vortex and centrifuge to separate the phases.

      • Collect the upper hexane layer and dry it under nitrogen.

      • Silylation: To the dried fatty acid methyl esters, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

      • Dry the sample under nitrogen and reconstitute in hexane for GC-MS analysis.

  • GC-MS Parameters:

    • Gas Chromatography:

      • Column: A capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 100°C, ramp to 250°C at a rate of 5°C/min, and hold for 10 minutes.

      • Injector Temperature: 250°C.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized 2-OHPA.

Signaling Pathways Involving this compound

Recent research has implicated this compound, specifically the (R)-enantiomer, as a modulator of key signaling pathways involved in cancer cell proliferation and survival. One of the most well-described roles of (R)-2-OHPA is its inhibition of the mTOR/S6K1/Gli1 signaling axis, which represents a non-canonical Hedgehog pathway.[2]

Inhibition of the mTOR/S6K1/Gli1 Non-Canonical Hedgehog Pathway by (R)-2-Hydroxypalmitic Acid

The canonical Hedgehog signaling pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers. This pathway is typically initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, leading to the activation of Smoothened (SMO) and subsequently the GLI family of transcription factors. However, non-canonical pathways can also activate GLI transcription factors independently of SMO.

(R)-2-Hydroxypalmitic acid has been shown to inhibit the mTOR (mammalian target of rapamycin) pathway.[2] mTOR is a central regulator of cell growth, proliferation, and metabolism. One of the key downstream effectors of mTOR complex 1 (mTORC1) is the S6 kinase 1 (S6K1). Activated S6K1 can, in turn, phosphorylate and activate the transcription factor Gli1, a key component of the Hedgehog signaling pathway. This mTOR/S6K1-mediated activation of Gli1 is considered a non-canonical Hedgehog signaling mechanism because it bypasses the need for SMO activation.[3][4]

By inhibiting mTOR, (R)-2-OHPA prevents the phosphorylation and activation of S6K1, which in turn leads to reduced activation of Gli1.[2] This ultimately results in the downregulation of Hedgehog target genes that promote cell proliferation and survival.

signaling_pathway cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH PTCH Hh->PTCH Inhibits SMO SMO PTCH->SMO Inhibits Gli1_inactive Gli1 (inactive) SMO->Gli1_inactive Activates mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Activates S6K1->Gli1_inactive Phosphorylates & Activates SUFU SUFU SUFU->Gli1_inactive Inhibits Gli1_active Gli1 (active) Gli1_inactive->Gli1_active Translocates R_2_OHPA (R)-2-Hydroxypalmitic Acid R_2_OHPA->mTORC1 Inhibits TargetGenes Target Gene Expression (Proliferation, Survival) Gli1_active->TargetGenes Promotes

Inhibition of the non-canonical mTOR/S6K1/Gli1 Hedgehog pathway by (R)-2-OHPA.

Conclusion

This compound is a bioactive lipid with significant potential in biomedical research and drug development. While the understanding of its physiological concentrations in various human tissues is still in its early stages, robust analytical methods for its quantification are available. The elucidation of its role in inhibiting the non-canonical mTOR/S6K1/Gli1 Hedgehog signaling pathway provides a mechanistic basis for its observed anti-cancer properties. Further research is warranted to fully characterize the tissue-specific distribution of 2-OHPA and to explore its therapeutic potential in a broader range of diseases. This technical guide serves as a foundational resource to aid researchers in these future endeavors.

References

A Technical Guide to the Enantiomers of 2-Hydroxypalmitic Acid: Unraveling Stereospecific Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid (2-OHPA), a saturated 2-hydroxy long-chain fatty acid, is an important component of sphingolipids and plays a crucial role in various cellular processes. The chirality of the hydroxyl group at the C-2 position results in two enantiomers, (R)-2-hydroxypalmitic acid and (S)-2-hydroxypalmitic acid, which exhibit distinct biological activities. This technical guide provides an in-depth overview of the stereospecific synthesis, biological functions, and underlying signaling pathways of these enantiomers. It aims to serve as a comprehensive resource for researchers and professionals in the fields of lipid biology, metabolic diseases, and oncology, offering detailed experimental methodologies, quantitative data, and visual representations of key cellular processes.

Introduction

2-Hydroxy fatty acids (2-OHFAs) are a class of lipids characterized by a hydroxyl group at the alpha-carbon. They are integral components of sphingolipids, particularly in the nervous system, skin, and kidneys.[1][2] The enzyme fatty acid 2-hydroxylase (FA2H) is primarily responsible for the synthesis of 2-OHFAs in mammals.[3][4] Notably, FA2H exhibits stereospecificity, exclusively producing the (R)-enantiomer of 2-hydroxy fatty acids.[3][4][5] This stereospecificity is the foundation for the differential biological roles of the (R)- and (S)- enantiomers of 2-OHPA.

Recent studies have highlighted the distinct and significant roles of each enantiomer in cellular function and disease. The (R)-enantiomer has been implicated in the regulation of glucose metabolism and has shown promise in cancer therapy, while the differential incorporation of the two enantiomers into distinct sphingolipid classes suggests unique impacts on membrane structure and signaling.[3][6] This guide will delve into the specific activities of each enantiomer, providing the technical details necessary for their study and potential therapeutic development.

Stereospecific Biological Activities

The biological effects of this compound are highly dependent on the stereochemistry of the C-2 hydroxyl group. The (R)- and (S)-enantiomers exhibit distinct activities, particularly in the context of metabolic regulation and cancer biology.

Metabolic Regulation in Adipocytes

In adipocytes, the knockdown of FA2H leads to several metabolic dysfunctions, including increased membrane fluidity, reduced levels of the glucose transporter 4 (GLUT4), decreased glucose uptake, and impaired lipogenesis.[3][4] Crucially, these effects can be rescued by the exogenous application of (R)-2-hydroxypalmitic acid, but not the (S)-enantiomer.[3][4][7] This highlights the specific role of the endogenously produced (R)-enantiomer in maintaining normal adipocyte function.

The differential effects of the enantiomers are, in part, attributed to their incorporation into different classes of sphingolipids. The (R)-enantiomer is predominantly found in hexosylceramides, while the (S)-enantiomer is preferentially incorporated into ceramides.[3][4] This differential sorting of enantiomers into distinct downstream sphingolipids likely contributes to their unique effects on membrane properties and signaling pathways.

Table 1: Comparative Effects of (R)- and (S)-2-Hydroxypalmitic Acid on Adipocyte Function Following FA2H Knockdown

Biological Effect(R)-2-Hydroxypalmitic Acid(S)-2-Hydroxypalmitic AcidReference
Reversal of increased raft-associated lipid diffusional mobilityYesNo[3]
Restoration of GLUT4 protein levelYesNo[3][4]
Rescue of glucose uptakeYesNo[3][4]
Reversal of reduced lipogenesisYesNo[3][4]
Role in Cancer Chemosensitivity

Recent research has uncovered a role for (R)-2-hydroxypalmitic acid in modulating the response of cancer cells to chemotherapy. In gastric cancer cells, treatment with (R)-2-OHPA has been shown to increase their sensitivity to the chemotherapeutic agent cisplatin (B142131).[6] This effect is mediated, at least in part, through the inhibition of the mTOR/S6K1/Gli1 signaling pathway.[6] The (S)-enantiomer has not been reported to have the same effect.

Table 2: Effect of (R)-2-Hydroxypalmitic Acid on Cisplatin Chemosensitivity in Gastric Cancer Cells

Cell LineTreatmentEffect on Cisplatin IC50Signaling Pathway ImplicatedReference
Gastric Cancer Cells(R)-2-OHPADecreasedInhibition of mTOR/S6K1/Gli1[6]

Signaling Pathways

mTOR/S6K1/Gli1 Signaling Pathway

The mTOR/S6K1/Gli1 signaling pathway is a crucial regulator of cell growth, proliferation, and survival. In the context of gastric cancer, (R)-2-hydroxypalmitic acid has been shown to inhibit this pathway, leading to increased chemosensitivity to cisplatin.[6]

mTOR_S6K1_Gli1_Pathway R_2OHPA (R)-2-Hydroxypalmitic Acid mTOR mTOR R_2OHPA->mTOR inhibition S6K1 S6K1 mTOR->S6K1 Gli1 Gli1 S6K1->Gli1 Chemoresistance Chemoresistance Gli1->Chemoresistance

Inhibition of the mTOR/S6K1/Gli1 pathway by (R)-2-OHPA.

Experimental Protocols

Synthesis and Enantiomeric Separation of this compound

A common method for obtaining the pure enantiomers of this compound involves the resolution of a racemic mixture.[3]

Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., ether). In a separate flask, dissolve a chiral amine, such as (S)-(-)-α-methylbenzylamine for the isolation of the (R)-enantiomer or (R)-(+)-α-methylbenzylamine for the (S)-enantiomer, in a nonpolar solvent (e.g., light petroleum).

  • Crystallization: Add the 2-OHPA solution to the chiral amine solution. The diastereomeric salt will precipitate out of the solution.

  • Recrystallization: Collect the salt by filtration and recrystallize it multiple times from a suitable solvent mixture (e.g., light petroleum-ether) to achieve high diastereomeric purity.

  • Acidification and Extraction: Acidify the purified diastereomeric salt with a dilute acid (e.g., 10% HCl) to protonate the carboxylic acid.

  • Isolation: Extract the free this compound enantiomer with an organic solvent (e.g., ether).

  • Evaporation: Remove the solvent under reduced pressure to yield the pure enantiomer.

Enantiomer_Separation_Workflow start Racemic 2-OHPA step1 Dissolve in Ether start->step1 step2 Add Chiral Amine ((S)-(-)-α-methylbenzylamine) step1->step2 step3 Crystallize Diastereomeric Salt step2->step3 step4 Recrystallize step3->step4 step5 Acidify with HCl step4->step5 step6 Extract with Ether step5->step6 end Pure (R)-2-OHPA step6->end

Workflow for the enantiomeric separation of 2-OHPA.
Adipocyte Culture and Treatment

Protocol: FA2H Knockdown and 2-OHPA Treatment in 3T3-L1 Adipocytes

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard protocol involving a differentiation cocktail (e.g., IBMX, dexamethasone, and insulin).[8]

  • FA2H Knockdown: Transfect mature adipocytes with siRNA targeting FA2H to knockdown its expression. Use a non-targeting siRNA as a control.[9][10]

  • 2-OHPA Treatment: Prepare stock solutions of (R)- and (S)-2-hydroxypalmitic acid. On the day of the experiment, dilute the stock solutions in the culture medium to the desired final concentration.

  • Incubation: Treat the FA2H-knockdown and control adipocytes with the (R)- or (S)-2-OHPA-containing medium for the desired duration.

  • Assays: Following treatment, perform various assays to assess adipocyte function, such as GLUT4 translocation, glucose uptake, and lipogenesis.

Key Biological Assays

Protocol: Glucose Uptake Assay

  • Cell Preparation: Plate and differentiate 3T3-L1 adipocytes in a 96-well plate.

  • Starvation: Serum-starve the cells overnight and then glucose-starve for 40 minutes in Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

  • Stimulation: Stimulate the cells with insulin (B600854) (or other treatments) for a defined period.

  • 2-Deoxyglucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for a short period (e.g., 5-10 minutes).

  • Washing: Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of glucose taken up.[4]

Protocol: Lipogenesis Assay

  • Cell Preparation: Culture and differentiate 3T3-L1 adipocytes.

  • Treatment: Treat the cells with the desired compounds ((R)- or (S)-2-OHPA).

  • Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for several hours.

  • Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a solvent mixture (e.g., hexane:isopropanol).

  • Scintillation Counting: Measure the radioactivity in the lipid extracts to determine the rate of de novo lipogenesis.[1]

Protocol: Cisplatin Chemosensitivity Assay (MTT Assay)

  • Cell Seeding: Seed gastric cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of cisplatin in the presence or absence of a fixed concentration of (R)-2-hydroxypalmitic acid.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for cisplatin in each condition.[11][12]

Conclusion

The enantiomers of this compound, (R)- and (S)-2-OHPA, exhibit distinct and stereospecific biological activities that are of significant interest to researchers in academia and the pharmaceutical industry. The endogenous production of (R)-2-OHPA by FA2H and its crucial role in maintaining metabolic homeostasis in adipocytes underscore its physiological importance. Furthermore, the ability of (R)-2-OHPA to enhance the efficacy of chemotherapeutic agents in cancer cells opens up new avenues for therapeutic development. The differential incorporation of the enantiomers into distinct sphingolipid species provides a mechanistic basis for their diverse functions. The detailed protocols and compiled data in this guide are intended to facilitate further research into the fascinating biology of these chiral lipids and to accelerate the translation of these findings into novel therapeutic strategies.

References

The Emerging Potential of 2-Hydroxypalmitic Acid in Inflammation Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant contributing factor to a myriad of human diseases. While the saturated fatty acid palmitic acid is widely recognized for its pro-inflammatory properties, emerging evidence suggests that its hydroxylated counterpart, 2-Hydroxypalmitic acid (2-OHPA), may possess a contrasting, and potentially therapeutic, anti-inflammatory profile. This technical guide provides a comprehensive overview of the current understanding of 2-OHPA's role in inflammatory processes. It delves into the enzymatic synthesis of 2-OHPA, its integration into sphingolipids, and the potential signaling pathways it may modulate. By juxtaposing the well-documented pro-inflammatory effects of palmitic acid with the limited but intriguing data on 2-OHPA, this document aims to highlight a promising area for future research and drug development in the field of inflammation.

Introduction: The Dichotomy of Palmitic Acid and its Hydroxylated Form

Palmitic acid, a 16-carbon saturated fatty acid, is a ubiquitous component of the Western diet and is endogenously synthesized. A wealth of research has established a strong link between elevated levels of palmitic acid and the induction of inflammatory responses.[1][2][3][4][5][6] This pro-inflammatory activity is implicated in the pathogenesis of numerous chronic conditions, including metabolic syndrome, cardiovascular disease, and neurodegenerative disorders.[2][3][4][7]

In contrast, the hydroxylation of palmitic acid at the alpha-carbon to form this compound introduces a significant structural modification that may fundamentally alter its biological activity. 2-Hydroxy fatty acids (hFAs) are integral components of a specific subset of sphingolipids, which are critical signaling molecules in their own right.[8][9] The presence of these hFA-containing sphingolipids is particularly prominent in the nervous system, skin, and kidneys, suggesting specialized functions in these tissues.[8][9] This guide will explore the nascent evidence suggesting that 2-OHPA may deviate from the pro-inflammatory trajectory of its parent molecule and instead exhibit anti-inflammatory or immunomodulatory properties.

Biosynthesis and Metabolism of this compound

The primary enzyme responsible for the synthesis of 2-OHPA is Fatty Acid 2-Hydroxylase (FA2H) .[8][9][10] This enzyme catalyzes the stereospecific addition of a hydroxyl group to the second carbon of fatty acids, producing the (R)-enantiomer.[10]

Mutations in the FA2H gene are associated with a group of severe neurodegenerative disorders, including leukodystrophy and hereditary spastic paraplegia, collectively known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN).[1][8][11][12][13] The pathology of these diseases, which often involves demyelination and axonal loss, underscores the critical role of 2-hydroxy fatty acids in maintaining the integrity and function of the nervous system, where chronic inflammation is a known contributor to tissue damage.

The following diagram illustrates the enzymatic conversion of palmitic acid to this compound and its subsequent incorporation into sphingolipids.

cluster_synthesis Synthesis of 2-OHPA cluster_incorporation Incorporation into Sphingolipids Palmitic Acid Palmitic Acid FA2H FA2H Palmitic Acid->FA2H This compound This compound FA2H->this compound Hydroxylation Ceramide Synthase Ceramide Synthase This compound->Ceramide Synthase 2-OHPA-Ceramide 2-OHPA-Ceramide Ceramide Synthase->2-OHPA-Ceramide

Figure 1: Biosynthesis of this compound and its incorporation into ceramides.

Contrasting Inflammatory Signaling: Palmitic Acid vs. Potential of 2-OHPA

The Pro-inflammatory Cascade of Palmitic Acid

Palmitic acid is a potent activator of inflammatory signaling pathways. A primary mechanism involves the activation of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][2][5][6] This activation triggers a downstream cascade involving the recruitment of adaptor proteins like MyD88, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][6][14][15] NF-κB then translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][4][6]

The following diagram depicts the established pro-inflammatory signaling pathway of palmitic acid.

Palmitic Acid Palmitic Acid TLR4 TLR4 Palmitic Acid->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Pro-inflammatory Genes->Cytokines (TNF-α, IL-6)

Figure 2: Pro-inflammatory signaling pathway of Palmitic Acid via TLR4 and NF-κB.
Potential Anti-inflammatory Mechanisms of this compound

Direct evidence for the anti-inflammatory properties of 2-OHPA is currently limited but emerging. A pivotal study identified novel saturated hydroxy fatty acids (SHFAs), including isomers of hydroxypalmitic acid, in milk.[16][17] This study demonstrated that certain regio-isomers of these SHFAs were capable of suppressing cytokine-induced apoptosis in pancreatic β-cells.[16][17] This finding is significant as it suggests a protective role against inflammatory damage in a model of autoimmune-mediated cell death.

The precise mechanisms by which 2-OHPA might exert anti-inflammatory effects are yet to be fully elucidated. However, several hypotheses can be proposed based on its structure and metabolic context:

  • Altered Receptor Interaction: The addition of a hydroxyl group could sterically hinder the binding of 2-OHPA to pro-inflammatory receptors like TLR4, thereby preventing the initiation of the inflammatory cascade.

  • Modulation of Sphingolipid Signaling: As a key component of specific sphingolipids, 2-OHPA may influence the balance of pro- and anti-inflammatory sphingolipid metabolites.

  • Activation of Anti-inflammatory Pathways: 2-OHPA could potentially activate anti-inflammatory transcription factors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known to antagonize NF-κB signaling.[18]

The following diagram illustrates a hypothetical anti-inflammatory mechanism for 2-OHPA.

This compound This compound TLR4 TLR4 This compound->TLR4 May inhibit binding PPARs PPARs This compound->PPARs May activate NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Reduced Production Anti-inflammatory Genes Anti-inflammatory Genes PPARs->Anti-inflammatory Genes Induces Transcription

Figure 3: Hypothetical anti-inflammatory mechanisms of this compound.

Quantitative Data and Experimental Protocols

Currently, there is a paucity of quantitative data specifically detailing the anti-inflammatory effects of 2-OHPA. The study on SHFAs in milk provides qualitative evidence of the suppression of cytokine-induced β-cell apoptosis.[16][17] Future research should focus on generating robust quantitative data, such as determining the half-maximal inhibitory concentration (IC50) of 2-OHPA on the production of key inflammatory mediators.

The table below summarizes the contrasting effects of palmitic acid and the potential effects of 2-OHPA on key inflammatory markers, based on existing literature and hypothesized actions.

Parameter Palmitic Acid This compound (Hypothesized/Emerging) References
TLR4 Activation ActivatesPotentially Inhibits[1][2][5][6]
NF-κB Activation InducesPotentially Inhibits[1][6][14][15]
TNF-α Production IncreasesPotentially Decreases[1][4][6]
IL-6 Production IncreasesPotentially Decreases[1][4][6]
IL-1β Production IncreasesPotentially Decreases[1][4][6]
Cytokine-induced Apoptosis PotentiatesSuppresses (in β-cells)[16][17]
Key Experimental Protocols for Future Research

To rigorously assess the anti-inflammatory properties of 2-OHPA, the following experimental approaches are recommended:

  • In Vitro Macrophage Activation Assay:

    • Cell Line: RAW 264.7 or primary bone marrow-derived macrophages.

    • Stimulus: Lipopolysaccharide (LPS) to induce a robust inflammatory response.

    • Treatment: Pre-incubation with varying concentrations of 2-OHPA.

    • Readouts:

      • Measurement of TNF-α, IL-6, and IL-1β in the culture supernatant by ELISA.

      • Assessment of NF-κB activation by Western blot for phosphorylated IκBα and p65, or by a reporter gene assay.

      • Gene expression analysis of pro-inflammatory cytokines by qRT-PCR.

  • In Vivo Model of Acute Inflammation:

    • Model: LPS-induced endotoxemia or carrageenan-induced paw edema in mice.

    • Treatment: Administration of 2-OHPA prior to the inflammatory challenge.

    • Readouts:

      • Measurement of systemic cytokine levels in serum.

      • Assessment of inflammatory cell infiltration in tissues by histology.

      • Measurement of paw volume in the carrageenan model.

The following diagram outlines a general experimental workflow for investigating the anti-inflammatory effects of 2-OHPA in vitro.

cluster_workflow In Vitro Experimental Workflow Culture Macrophages Culture Macrophages Treat with 2-OHPA Treat with 2-OHPA Culture Macrophages->Treat with 2-OHPA Stimulate with LPS Stimulate with LPS Treat with 2-OHPA->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Lyse Cells Lyse Cells Stimulate with LPS->Lyse Cells ELISA (Cytokines) ELISA (Cytokines) Collect Supernatant->ELISA (Cytokines) Western Blot (NF-κB) Western Blot (NF-κB) Lyse Cells->Western Blot (NF-κB) qRT-PCR (Gene Expression) qRT-PCR (Gene Expression) Lyse Cells->qRT-PCR (Gene Expression)

Figure 4: General workflow for in vitro assessment of 2-OHPA's anti-inflammatory effects.

Conclusion and Future Directions

The current body of scientific literature strongly supports the pro-inflammatory role of palmitic acid. In stark contrast, the limited but compelling evidence for this compound suggests a potential anti-inflammatory or immunomodulatory function. The discovery of its ability to protect against cytokine-induced cell death opens a new and exciting avenue of research.

For researchers, scientists, and drug development professionals, 2-OHPA represents a novel and potentially valuable lead compound. The structural simplicity of adding a single hydroxyl group, which dramatically alters its biological activity, highlights the subtlety and specificity of lipid-mediated signaling.

Future research should be directed towards:

  • Elucidating the precise molecular mechanisms by which 2-OHPA exerts its effects, including its interaction with key inflammatory receptors and signaling pathways.

  • Conducting comprehensive in vivo studies in relevant animal models of inflammatory diseases to validate its therapeutic potential.

  • Investigating the structure-activity relationship of different regio-isomers and enantiomers of hydroxypalmitic acid to optimize its potential anti-inflammatory activity.

  • Exploring the role of FA2H and 2-hydroxy fatty acids in a broader range of inflammatory conditions beyond neurodegeneration.

The exploration of this compound's anti-inflammatory properties is in its infancy. However, the initial findings are promising and warrant a concerted research effort to unlock its full therapeutic potential in the fight against chronic inflammatory diseases.

References

The Potential Neuroprotective Role of 2-Hydroxypalmitic Acid in the Brain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of neurodegenerative disease research is actively exploring the intricate roles of lipid metabolism in neuronal health and pathology. While saturated fatty acids like palmitic acid are increasingly recognized for their neurotoxic potential, the biological significance of their hydroxylated counterparts remains a burgeoning field of investigation. This technical guide focuses on 2-Hydroxypalmitic acid (2-OHPA), a 2-hydroxylated fatty acid synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H).

Currently, there is a notable absence of direct scientific evidence demonstrating the neuroprotective effects of exogenously administered 2-OHPA. However, a compelling body of indirect evidence strongly suggests a crucial role for the FA2H/2-OHPA axis in maintaining the long-term integrity and function of the central nervous system. The profound neurodegenerative phenotype observed in both humans and animal models with FA2H deficiency underscores the indispensable nature of 2-hydroxylated sphingolipids, for which 2-OHPA is a vital precursor.

This document provides a comprehensive overview of the current understanding of 2-OHPA's inferred role in neuroprotection. It synthesizes data from studies on FA2H, contrasts the detrimental effects of palmitic acid with the potential benefits of its 2-hydroxylated form, presents detailed experimental protocols for investigating these effects, and visualizes key biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of 2-OHPA and the broader class of 2-hydroxylated fatty acids in neurology.

Introduction: The Emerging Significance of 2-Hydroxylated Fatty Acids in Neurological Health

The brain is an organ with a remarkably high lipid content, where these molecules are not merely structural components but also active participants in signaling and metabolic pathways. Sphingolipids, a class of lipids abundant in the nervous system, are critical for the structure and function of cell membranes, particularly the myelin sheath that insulates axons.[1] A unique modification to the fatty acid chains of some sphingolipids is hydroxylation at the alpha-carbon (C2), giving rise to 2-hydroxylated sphingolipids. This compound is a key building block for this class of molecules.

The synthesis of 2-OHPA is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[2] The critical importance of this pathway is highlighted by the discovery that mutations in the FA2H gene lead to a group of severe neurodegenerative disorders, including fatty acid hydroxylase-associated neurodegeneration (FAHN), a form of neurodegeneration with brain iron accumulation (NBIA), and hereditary spastic paraplegia 35 (SPG35).[2][3] These conditions are characterized by leukodystrophy, spasticity, ataxia, and cognitive decline, pointing to a fundamental role for FA2H and its products in maintaining neuronal health.[2][3]

While the direct neuroprotective actions of 2-OHPA have not been explicitly studied, its necessity for the synthesis of 2-hydroxylated sphingolipids, which are essential for myelin and axonal stability, forms the basis of its inferred protective role.[4][5] This guide will explore this indirect evidence and provide a framework for future research into the direct therapeutic potential of 2-OHPA.

The FA2H Pathway and its Role in the Nervous System

The enzyme FA2H is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum. It stereospecifically synthesizes (R)-2-hydroxy fatty acids from fatty acid substrates, including palmitic acid.[2] These 2-hydroxy fatty acids are then incorporated into ceramides, which serve as precursors for more complex 2-hydroxylated sphingolipids like galactosylceramides (GalCer) and sulfatides. These lipids are highly enriched in the myelin sheath produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS).[1]

Biosynthesis of 2-Hydroxylated Sphingolipids

The synthesis of 2-hydroxylated sphingolipids follows the general pathway of sphingolipid biosynthesis, with the key differentiating step being the 2-hydroxylation of the fatty acid by FA2H prior to its incorporation into ceramide.

FA2H_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus palmitic_acid Palmitic Acid fa2h FA2H palmitic_acid->fa2h ohpa 2-Hydroxypalmitic Acid (2-OHPA) fa2h->ohpa cer_synthase Ceramide Synthase ohpa->cer_synthase oh_cer 2-Hydroxy Ceramide cer_synthase->oh_cer oh_galcer 2-Hydroxy Galactosylceramide oh_cer->oh_galcer CGT oh_sulfatide 2-Hydroxy Sulfatide oh_galcer->oh_sulfatide CST myelin Myelin Sheath (Structural Integrity, Axonal Support) oh_galcer->myelin oh_sulfatide->myelin

Biosynthesis of 2-hydroxylated sphingolipids via FA2H.
Evidence from FA2H-Deficient Models

Studies using mice with a targeted deletion of the Fa2h gene have been instrumental in elucidating the role of 2-hydroxylated sphingolipids. These mice are born with structurally and functionally normal myelin.[4][5] However, as they age, they develop significant neurological deficits.[4][5]

Table 1: Phenotypes of Aged FA2H-Deficient (FA2H-/-) Mice

Age of OnsetPhenotypeAffected RegionReference
7 monthsDeterioration of cerebellar function (motor coordination)Cerebellum[6]
12 monthsSignificant demyelination and profound axonal lossCentral Nervous System (CNS)[6]
18 monthsScattered axonal and myelin sheath degenerationSpinal cord and sciatic nerves[4][5]

These findings strongly suggest that while 2-hydroxylated sphingolipids are not essential for the initial formation of myelin, they are critical for its long-term maintenance and for providing axonal support.[4][5][7] The late-onset neurodegeneration in these models implies a protective or stabilizing function of these lipids over the lifespan of the neuron.

The Neurotoxic Effects of Palmitic Acid: A Basis for Comparison

In stark contrast to the inferred protective role of 2-OHPA, its non-hydroxylated precursor, palmitic acid (PA), has been extensively shown to be neurotoxic, particularly at elevated concentrations associated with high-fat diets.[8][9] Understanding the mechanisms of PA-induced neurotoxicity provides a rationale for investigating whether the addition of a hydroxyl group in 2-OHPA can mitigate these detrimental effects.

Mechanisms of Palmitic Acid-Induced Neurotoxicity

Excess PA has been demonstrated to induce a cascade of harmful events in various neuronal and glial cell types:

  • Oxidative Stress: PA treatment increases the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.[8]

  • Neuroinflammation: PA can activate inflammatory signaling pathways, such as those involving Toll-like receptor 4 (TLR4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to the release of pro-inflammatory cytokines like TNF-α and IL-6 from microglia and astrocytes.[10]

  • Endoplasmic Reticulum (ER) Stress: An overload of saturated fatty acids can disrupt ER homeostasis, leading to the unfolded protein response (UPR) and, if unresolved, apoptosis.

  • Apoptosis: PA can trigger programmed cell death in neurons through the activation of caspases and other pro-apoptotic pathways.[8]

Palmitic_Acid_Toxicity pa ↑ Palmitic Acid tlr4 TLR4 Activation pa->tlr4 ros ↑ ROS Production pa->ros er_stress ER Stress pa->er_stress nfkb NF-κB Pathway tlr4->nfkb cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines neuroinflammation Neuroinflammation cytokines->neuroinflammation neuronal_damage Neuronal Damage & Cell Death ros->neuronal_damage apoptosis Apoptosis er_stress->apoptosis apoptosis->neuronal_damage neuroinflammation->neuronal_damage

Signaling pathways of palmitic acid neurotoxicity.

The hypothesis that 2-OHPA may be neuroprotective is partly based on the idea that the C2-hydroxyl group could alter the physicochemical properties of the fatty acid, potentially preventing its entry into these toxic pathways.

Experimental Protocols for Investigating Neuroprotective Effects

To directly test the hypothesis that 2-OHPA has neuroprotective properties, a series of in vitro experiments can be designed. The following protocols are based on established methods used to study the neurotoxicity of palmitic acid and can be adapted for 2-OHPA.[11]

General Cell Culture and Fatty Acid Treatment
  • Cell Line: The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neuronal toxicity.[11] Cells should be cultured in a standard medium such as DMEM/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Fatty Acid Preparation: Palmitic acid and 2-OHPA should be dissolved in ethanol (B145695) to create a stock solution. For cell treatment, the stock solution is complexed with fatty acid-free bovine serum albumin (BSA) in serum-free medium to ensure solubility and facilitate cellular uptake. A BSA-only solution should be used as a vehicle control.

  • Treatment Paradigm: To assess neuroprotection, SH-SY5Y cells can be pre-treated with various concentrations of 2-OHPA for a specified period (e.g., 2-24 hours) before co-treatment with a neurotoxic concentration of palmitic acid (e.g., 200-500 µM).[11]

Assessment of Neuronal Viability and Apoptosis
  • MTT Assay for Cell Viability:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

    • Treat cells with 2-OHPA and/or palmitic acid as described above for 24-48 hours.

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[11]

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Treat cells in 6-well plates with the fatty acid preparations.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Alexa Fluor 488-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be quantified.[11]

Measurement of Oxidative Stress and Neuroinflammation
  • Reactive Oxygen Species (ROS) Detection:

    • Treat cells with fatty acids in a black, clear-bottom 96-well plate.

    • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA), according to the manufacturer's protocol.

    • Measure the fluorescence intensity using a fluorescence microplate reader. An increase in fluorescence indicates higher levels of intracellular ROS.

  • Quantification of Pro-inflammatory Cytokines:

    • Culture SH-SY5Y cells or co-cultures with microglial cells (e.g., BV-2) and treat with fatty acids.

    • Collect the cell culture supernatant after the treatment period.

    • Measure the concentration of secreted cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Experimental_Workflow cluster_treatment Treatment Groups (24-48h) start Start: SH-SY5Y Neuronal Cell Culture control Vehicle Control (BSA) start->control pa_tox Palmitic Acid (Neurotoxic Dose) start->pa_tox ohpa_alone 2-OHPA Alone start->ohpa_alone combo 2-OHPA Pre-treatment + Palmitic Acid start->combo viability Cell Viability (MTT Assay) control->viability pa_tox->viability ohpa_alone->viability combo->viability apoptosis Apoptosis (Annexin V/PI) analysis Data Analysis & Interpretation viability->analysis ros Oxidative Stress (ROS Assay) apoptosis->analysis inflammation Inflammation (Cytokine ELISA) ros->analysis inflammation->analysis

Proposed workflow for testing 2-OHPA neuroprotection.

Future Directions and Conclusion

The evidence strongly implicates the FA2H pathway and its product, 2-OHPA, as essential for the long-term health of the central nervous system. The devastating neurological consequences of FA2H deficiency provide a powerful rationale for investigating the therapeutic potential of 2-hydroxylated fatty acids. While direct evidence for the neuroprotective effects of 2-OHPA is currently lacking, the contrasting neurotoxic profile of palmitic acid suggests that 2-hydroxylation could be a key protective modification.

Future research should focus on:

  • Directly testing the neuroprotective effects of 2-OHPA in vitro against various insults, including palmitic acid-induced toxicity, oxidative stress, and excitotoxicity.

  • Investigating the impact of 2-OHPA on neuroinflammation , particularly its effects on microglial and astrocytic activation.

  • Elucidating the downstream signaling pathways modulated by 2-OHPA to understand its mechanism of action.

  • Conducting in vivo studies in animal models of neurodegeneration to assess the therapeutic efficacy of 2-OHPA or its derivatives.

References

Methodological & Application

Synthesis of 2-Hydroxypalmitic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of 2-Hydroxypalmitic acid (2-OHPA), a saturated 2-hydroxy long-chain fatty acid, for research purposes. It includes detailed experimental protocols for its chemical synthesis, a summary of its applications in research, particularly in cancer studies, and a visualization of its role in cellular signaling pathways.

Introduction

This compound is a naturally occurring fatty acid that has garnered significant interest in the scientific community due to its diverse biological activities. It is a key component of sphingolipids and has been implicated in various cellular processes.[1][2] Notably, the (R)-enantiomer of 2-OHPA has been shown to enhance the chemosensitivity of cancer cells to certain therapeutic agents, making it a molecule of interest in drug development.[3] This document outlines a robust and reproducible method for the synthesis of 2-OHPA, enabling researchers to produce this valuable compound for their studies.

Applications in Research

This compound, particularly its (R)-enantiomer, has demonstrated potential as an anti-cancer agent. Research has shown that (R)-2-OHPA can increase the sensitivity of gastric cancer cells to cisplatin.[3] This effect is mediated, at least in part, through the inhibition of the mTOR/S6K1/Gli1 signaling pathway.[3] The modulation of this pathway by 2-OHPA suggests its potential as an adjunct therapy in cancer treatment. Beyond its role in cancer, 2-OHPA is also studied for its involvement in the structural integrity of cell membranes and its potential as an anti-inflammatory and neuroprotective agent.[1]

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the α-chlorination of palmitic acid followed by a nucleophilic substitution with a hydroxide (B78521) ion. This method provides a good yield and high purity of the final product.

Experimental Workflow

Synthesis_Workflow PA Palmitic Acid Chlorination α-Chlorination PA->Chlorination TCCA Trichloroisocyanuric Acid (TCCA) PCl3 (cat.) TCCA->Chlorination alpha_Cl_PA 2-Chloropalmitic Acid Chlorination->alpha_Cl_PA Hydroxylation Hydroxylation alpha_Cl_PA->Hydroxylation KOH Potassium Hydroxide (KOH) Water KOH->Hydroxylation Crude_2OHPA Crude this compound Hydroxylation->Crude_2OHPA Purification Purification (Trituration with Acetonitrile) Crude_2OHPA->Purification Final_Product This compound Purification->Final_Product

A flowchart illustrating the two-step chemical synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: α-Chlorination of Palmitic Acid

This protocol describes the conversion of palmitic acid to 2-chloropalmitic acid using trichloroisocyanuric acid (TCCA) as the chlorinating agent.

Materials:

  • Palmitic acid

  • Trichloroisocyanuric acid (TCCA)

  • Phosphorus trichloride (B1173362) (PCl₃)

  • Dichloromethane

  • Sodium metabisulfite (B1197395) (10% w/v solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, melt 35 mmol of palmitic acid.

  • Add 0.1 equivalents of phosphorus trichloride (PCl₃) to the melted palmitic acid.

  • Add 0.4 equivalents of trichloroisocyanuric acid (TCCA) to the mixture.

  • Heat the reaction mixture under reflux for the time specified in the data table below.

  • After cooling to room temperature, dissolve the mixture in dichloromethane.

  • Wash the organic layer sequentially with a 10% aqueous solution of sodium metabisulfite and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain crude 2-chloropalmitic acid.

Protocol 2: Hydroxylation of 2-Chloropalmitic Acid

This protocol details the conversion of 2-chloropalmitic acid to this compound.

Materials:

  • Crude 2-chloropalmitic acid from Protocol 1

  • Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Acetonitrile (B52724)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 140 mmol of potassium hydroxide (KOH) in 200 mL of water and heat to 80°C with stirring for 30 minutes.

  • Add the crude 2-chloropalmitic acid obtained from the previous step to the KOH solution.

  • Heat the mixture to reflux and maintain for 24 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 1 with 1 M hydrochloric acid, which will cause a white solid to precipitate.

  • Filter the precipitate using a Buchner funnel and wash with cold deionized water.

  • Purify the crude this compound by trituration with acetonitrile (1:3 ratio) to yield the final product as a white solid.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterStep 1: α-ChlorinationStep 2: Hydroxylation
Starting Material Palmitic Acid (35 mmol)Crude 2-Chloropalmitic Acid
Reagents TCCA (0.4 eq), PCl₃ (0.1 eq)KOH (140 mmol)
Solvent DichloromethaneWater
Reaction Time 5 hours24 hours
Reaction Temperature RefluxReflux
Yield ~96% (crude 2-chloropalmitic acid)64% (pure this compound)[4]
Purity (GC-FID) 89% (crude)99.4% (after purification)[3]

Signaling Pathway

This compound has been shown to increase the chemosensitivity of gastric cancer cells to cisplatin, partially through the inhibition of the mTOR/S6K1/Gli1 signaling pathway.[3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2OHPA This compound mTOR mTOR 2OHPA->mTOR inhibits S6K1 S6K1 mTOR->S6K1 SuFu SuFu S6K1->SuFu inhibits Gli1_SuFu Gli1-SuFu Complex S6K1->Gli1_SuFu phosphorylates Gli1 Gli1_active Active Gli1 Gli1_SuFu->Gli1_active releases Gli1 Target_Genes Target Gene Expression Gli1_active->Target_Genes promotes transcription

The inhibitory effect of 2-OHPA on the mTOR/S6K1/Gli1 signaling pathway.

This diagram illustrates that this compound inhibits mTOR, which in turn reduces the activity of S6K1. This leads to a decrease in the phosphorylation of Gli1, preventing its release from the suppressor protein SuFu. As a result, the translocation of active Gli1 to the nucleus is inhibited, leading to a downregulation of target gene expression involved in cell proliferation and survival.

Conclusion

The protocols and information provided in this document offer a solid foundation for the synthesis and application of this compound in a research setting. The detailed chemical synthesis procedure allows for the reliable production of high-purity 2-OHPA. Understanding its mechanism of action, particularly its impact on the mTOR/S6K1/Gli1 signaling pathway, opens avenues for further investigation into its therapeutic potential, especially in the context of cancer research and drug development.

References

Application Notes and Protocols for 2-Hydroxypalmitic Acid Extraction from Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypalmitic acid (2-HPA) is a naturally occurring saturated 2-hydroxy long-chain fatty acid that plays a significant role in various cellular processes. It is a key component of sphingolipids, which are integral to cell membrane structure and signaling. The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the synthesis of 2-hydroxy fatty acids, including 2-HPA. Altered levels of 2-HPA and other 2-hydroxy fatty acids have been implicated in several diseases, including cancer and neurodegenerative disorders. In the context of cancer, 2-HPA has been shown to influence chemosensitivity through pathways such as the mTOR/S6K1/Gli1 signaling cascade. Therefore, accurate and efficient methods for the extraction and quantification of 2-HPA from cell cultures are essential for advancing research and drug development in these areas.

These application notes provide detailed protocols for the extraction of 2-HPA from cell cultures, summarize quantitative data from comparative studies of lipid extraction methods, and present diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: Comparison of Lipid Extraction Methods

While specific quantitative data for the extraction of this compound is limited in publicly available literature, the following tables summarize the performance of common lipid extraction methods for total lipids and fatty acids from various biological samples, which can serve as a guide for selecting a suitable method for 2-HPA extraction. The choice of method will depend on the specific experimental goals, such as maximizing recovery or achieving high reproducibility.

Table 1: Comparison of Lipid Recovery and Reproducibility of Different Extraction Methods

Extraction MethodPrincipleRelative Recovery of Fatty Acids/Polar LipidsReproducibility (CV%)AdvantagesDisadvantages
Folch Liquid-liquid extraction using chloroform (B151607)/methanol/water (2:1:0.8, v/v/v) to partition lipids into an organic phase.High16.2%[1]"Gold standard," high recovery for a broad range of lipids.[2][3]Use of chloroform (toxic), labor-intensive, potential for oxidation.[4]
Bligh & Dyer A modified Folch method using a lower solvent-to-sample ratio (chloroform/methanol/water 1:2:0.8, v/v/v).Can underestimate lipids in samples with >2% lipid content compared to Folch.[2][5]18.1%[1]Faster than Folch, uses less solvent.[2]Lower recovery for high-lipid samples.[2][5]
Matyash (MTBE) Uses methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.Efficient for sphingolipids and other lipids.[6][7]11.8%[1]Less toxic than chloroform, upper organic phase is easier to collect.[4][7]May have lower recovery for some polar lipids.[8]
Isopropanol (IPA) Protein precipitation and lipid extraction using isopropanol.Good recovery for polar lipids.[9]Generally good[9]Simple, single-step procedure, less toxic than chloroform.[9]May have lower efficiency for non-polar lipids.

*CV% (Coefficient of Variation) is a measure of relative variability, with lower values indicating higher reproducibility. Data is generalized from studies on various biological samples and lipid classes.[1][2][3][4][5][6][7][8][9]

Experimental Protocols

The following are detailed protocols for the extraction of 2-HPA from cell cultures. It is recommended to include an internal standard, such as a deuterated or odd-chain 2-hydroxy fatty acid, at the beginning of the extraction process to account for any loss during sample preparation.

Protocol 1: Modified Folch Method for 2-HPA Extraction

This protocol is a widely used method for total lipid extraction and is suitable for the recovery of 2-HPA.

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Cell scraper (for adherent cells)

  • Centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Add a small volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a glass centrifuge tube.

    • Suspension Cells: Transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Lipid Extraction:

    • To the cell pellet (typically from 1-10 million cells), add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex the mixture vigorously for 1 minute to lyse the cells and solubilize the lipids.

    • Incubate at room temperature for 20 minutes with occasional vortexing.

    • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and then centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Phase:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.

    • Transfer the organic phase to a new clean glass tube.

  • Drying and Storage:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • The dried lipid extract can be stored at -80°C until further analysis.

Protocol 2: Methyl-tert-butyl ether (MTBE) Method for 2-HPA Extraction

This method offers a less toxic alternative to the Folch method.

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Water (HPLC grade)

  • Glass centrifuge tubes with Teflon-lined caps

  • Cell scraper (for adherent cells)

  • Centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Follow the same procedure as in Protocol 1 for harvesting adherent or suspension cells.

  • Lipid Extraction:

    • To the cell pellet, add 300 µL of methanol. Vortex thoroughly.

    • Add 1 mL of MTBE and vortex for 1 hour at room temperature.

    • Add 250 µL of water to induce phase separation. Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes at room temperature.

  • Collection of Lipid Phase:

    • Carefully collect the upper organic phase (MTBE layer) using a glass Pasteur pipette.

    • Transfer the organic phase to a new clean glass tube.

  • Drying and Storage:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • The dried lipid extract can be stored at -80°C until further analysis.

Protocol 3: Derivatization of 2-HPA for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl and hydroxyl groups of 2-HPA must be derivatized to increase volatility. A common method is to form fatty acid methyl esters (FAMEs) and then silylate the hydroxyl group.

Materials:

  • Dried lipid extract containing 2-HPA

  • Boron trifluoride-methanol (BF3-methanol) solution (14%)

  • Hexane (B92381) (HPLC grade)

  • Saturated NaCl solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) (HPLC grade)

  • Heating block or oven

  • GC-MS vials

Procedure:

  • Esterification (Formation of FAMEs):

    • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 500 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs and transfer to a new tube.

    • Evaporate the hexane under a gentle stream of nitrogen.

  • Silylation (Derivatization of the Hydroxyl Group):

    • To the dried FAMEs, add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 Cell Culture & Harvesting cluster_1 Lipid Extraction cluster_2 Analysis Adherent Adherent Cells Harvest Harvesting (Scraping/Centrifugation) Adherent->Harvest Suspension Suspension Cells Suspension->Harvest Wash Wash with PBS Harvest->Wash Lysis Cell Lysis & Lipid Solubilization (e.g., Chloroform/Methanol) Wash->Lysis PhaseSeparation Phase Separation (Addition of NaCl/Water) Lysis->PhaseSeparation CollectOrganic Collect Organic Phase PhaseSeparation->CollectOrganic DryExtract Dry Lipid Extract (Nitrogen Evaporation) CollectOrganic->DryExtract Derivatization Derivatization for GC-MS (Esterification & Silylation) DryExtract->Derivatization LCMS LC-MS/MS Analysis DryExtract->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification of 2-HPA LCMS->Quantification GCMS->Quantification

Caption: Experimental workflow for 2-HPA extraction and analysis.

G cluster_0 Synthesis of this compound cluster_1 Sphingolipid Metabolism PalmiticAcid Palmitic Acid FA2H FA2H (Fatty Acid 2-Hydroxylase) PalmiticAcid->FA2H TwoHPA This compound (2-HPA) FA2H->TwoHPA CeramideSynthase Ceramide Synthase TwoHPA->CeramideSynthase HydroxyCeramide 2-Hydroxy-Ceramide CeramideSynthase->HydroxyCeramide Sphingomyelin 2-Hydroxy-Sphingomyelin HydroxyCeramide->Sphingomyelin Glycosphingolipids 2-Hydroxy-Glycosphingolipids HydroxyCeramide->Glycosphingolipids G TwoHPA This compound (R-2-OHPA) AMPK AMPK TwoHPA->AMPK mTOR mTOR AMPK->mTOR inhibition S6K1 S6K1 mTOR->S6K1 Gli1 Gli1 S6K1->Gli1 non-canonical activation Chemosensitivity Increased Chemosensitivity to Cisplatin Gli1->Chemosensitivity inhibition of this pathway leads to

References

Application Note: Quantification of 2-Hydroxypalmitic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of 2-hydroxypalmitic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). 2-hydroxy fatty acids (2-OH FAs) are increasingly recognized for their roles in various physiological and pathological processes, making their accurate quantification critical for research and drug development. The described methodology involves a robust sample preparation procedure, including extraction and derivatization, followed by GC-MS analysis. This protocol is designed to be a comprehensive guide for researchers in the field.

Introduction

This compound is a member of the 2-hydroxy fatty acid family, which are characterized by a hydroxyl group on the second carbon of the fatty acid chain. Abnormal levels of 2-OH FAs have been associated with multiple diseases, and their quantification in biological matrices is crucial for understanding their roles as potential biomarkers and for the development of therapeutic interventions.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids due to its high sensitivity and selectivity. However, the low volatility and polar nature of this compound necessitate a derivatization step to make it amenable for GC-MS analysis. This protocol outlines a widely used derivatization strategy involving the conversion of this compound to its more volatile trimethylsilyl (B98337) (TMS) ether derivative of the fatty acid methyl ester (FAME).

Experimental Protocol

This protocol details the necessary steps for the quantification of this compound from a biological sample to the final data analysis.

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Internal Standard (e.g., stable isotope-labeled this compound or an odd-chain 2-hydroxy fatty acid)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • Boron trifluoride (BF3) in methanol (14%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (B92381) (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Deionized water

  • Sample tubes (glass, with PTFE-lined caps)

  • Nitrogen gas evaporator

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column

Sample Preparation and Lipid Extraction
  • Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer.

  • Lipid Extraction: Perform a Bligh and Dyer extraction by adding a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water to the homogenized sample. Vortex vigorously and centrifuge to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Saponification and Methylation (FAME Preparation)
  • Saponification: To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH. Heat the mixture at 80°C for 10 minutes to saponify the lipids and release the fatty acids.

  • Methylation: After cooling, add 1 mL of 14% BF3 in methanol.[3] Heat again at 80°C for 5 minutes to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).[3]

  • Extraction of FAMEs: After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex thoroughly and centrifuge.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean tube. Repeat the hexane extraction once more and combine the hexane layers.

  • Drying: Dry the combined hexane extracts over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen.

Derivatization (TMS Ether Formation)
  • Silylation: To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS.[4] Cap the tube tightly and heat at 60°C for 60 minutes to convert the hydroxyl group of this compound methyl ester to its trimethylsilyl (TMS) ether.[4][5]

  • Sample Dilution: After cooling, the sample can be diluted with hexane to an appropriate concentration for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL in splitless mode

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C, hold for 2 minutes

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes

    • Ramp 3: 10°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. Characteristic ions for the TMS derivative of this compound methyl ester should be determined from a standard injection.

Quantification
  • Calibration Curve: Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard. Process these standards through the derivatization and GC-MS analysis steps to generate a calibration curve.

  • Data Analysis: Plot the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the this compound standard.

  • Sample Quantification: Determine the concentration of this compound in the unknown samples by using the linear regression equation from the calibration curve.

Quantitative Data

The following table summarizes representative quantitative data for 2-hydroxy fatty acids found in different biological samples, adapted from a study on echinoderms.[1][2] This data is presented to provide an example of the expected concentration ranges.

Sample MatrixThis compound (µg/g dry weight)Total 2-Hydroxy Fatty Acids (mg/g dry weight)
Sea Cucumber (Apostichopus japonicus)-8.40 ± 0.28
Starfish (Asterias amurensis)Major species7.51 ± 0.18
Sea Urchin (Mesocentrotus nudus)-0.531 ± 0.108

Note: The original study identified 2-OH C16:0 as the major 2-hydroxy fatty acid in starfish, but did not provide a specific concentration for it in all samples.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Saponification Saponification (Methanolic KOH) Extraction->Saponification Methylation Methylation (BF3 in Methanol) Saponification->Methylation Derivatization Derivatization (BSTFA + 1% TMCS) Methylation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Inject Derivatized Sample Data Data Acquisition (SIM/MRM) GCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Results Results Quantification->Results

References

Application Note: Quantitative Analysis of 2-Hydroxypalmitic Acid in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypalmitic acid (2-OHPA), a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position, is an important bioactive lipid.[1][2] It is a key component of sphingolipids and its levels can influence cellular processes and signaling pathways.[3][4] The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the synthesis of the (R)-enantiomer of 2-hydroxy fatty acids, including (R)-2-OHPA.[5][6] Altered levels of 2-OHPA and other 2-hydroxy fatty acids have been implicated in various physiological and pathological conditions, including cancer and neurodegenerative diseases.[1][3][5] Specifically, (R)-2-OHPA has been shown to increase chemosensitivity to cisplatin (B142131) in gastric cancer, partly by inhibiting the mTOR/S6K1/Gli1 pathway.[5] Therefore, the accurate and sensitive quantification of 2-OHPA in biological matrices such as plasma is crucial for understanding its role in disease and for the development of new therapeutic strategies.

This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a robust and sensitive analytical workflow for the determination of 2-OHPA. The workflow involves the extraction of 2-OHPA from plasma using solid-phase extraction (SPE), followed by chromatographic separation on a C18 reversed-phase column, and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard can be employed to ensure high accuracy and precision.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general procedure for the extraction of acidic compounds from plasma and should be optimized for specific laboratory conditions.[7][8]

  • Materials:

    • Human plasma samples

    • Bond Elut Plexa PAX 30 mg 96-well plate or cartridges

    • Methanol (MeOH)

    • Deionized Water (H₂O)

    • 2% Ammonium (B1175870) Hydroxide (NH₄OH) in water

    • 5% Formic Acid in Methanol

    • Internal Standard (IS) solution (e.g., d₄-2-hydroxypalmitic acid)

  • Procedure:

    • Sample Pre-treatment: To 100 µL of human plasma, add the internal standard. Dilute the sample 1:3 with 2% NH₄OH.[7]

    • Conditioning: Condition the SPE plate/cartridge with 500 µL of MeOH, followed by 500 µL of H₂O.[7]

    • Loading: Load the pre-treated sample onto the conditioned SPE plate/cartridge.

    • Washing: Wash the plate/cartridge with 500 µL of H₂O, followed by 500 µL of MeOH.[7]

    • Elution: Elute the analyte with 500 µL of 5% Formic Acid in MeOH.[7]

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 5 mM aqueous ammonium formate: Methanol).

2. Liquid Chromatography (LC) Method

  • Instrumentation: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[9]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 5 µL.[9]

  • Gradient Program:

Time (min)% Mobile Phase B
0.080
2.080
15.095
17.095
17.180
20.080

3. Mass Spectrometry (MS) Method

  • Instrumentation: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ion Electrospray (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The following are suggested MRM transitions for 2-OHPA. These should be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound271.2227.2100-15
Internal Standard (e.g., d₄-2-OHPA)275.2231.2100-15

Data Presentation

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System High-Performance Liquid Chromatography System
ColumnC18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid[9]
Mobile Phase BAcetonitrile with 0.1% formic acid[9]
Flow Rate0.3 mL/min[9]
Injection Volume5 µL[9]
MS System Tandem Mass Spectrometer with ESI Source
Ionization ModeNegative Ion Electrospray (ESI-)
Scan TypeMultiple Reaction Monitoring (MRM)
2-OHPA Transition271.2 → 227.2 m/z
IS Transition275.2 → 231.2 m/z (example)

Table 2: Method Performance Characteristics (Typical)

ParameterTypical Value
Linearity (r²)> 0.995[7]
Lower Limit of Quantification (LLOQ)0.5 - 5.0 ng/mL
Accuracy (% Bias)Within ±15%[10]
Precision (% RSD)< 15%[7][10]
Recovery> 60%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) pretreat Pre-treatment (Add IS, Dilute with 2% NH4OH) plasma->pretreat spe Solid-Phase Extraction (Plexa PAX) pretreat->spe elute Elution (5% Formic Acid in MeOH) spe->elute dry Evaporation & Reconstitution elute->dry lcms LC-MS/MS Analysis dry->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G FA2H Fatty Acid 2-Hydroxylase (FA2H) OHPA (R)-2-Hydroxypalmitic Acid ((R)-2-OHPA) FA2H->OHPA produces mTOR mTOR OHPA->mTOR inhibits S6K1 S6K1 mTOR->S6K1 Gli1 Gli1 S6K1->Gli1 Chemo Cisplatin Chemosensitivity Gli1->Chemo decreased levels enhance

Caption: Signaling pathway showing (R)-2-OHPA enhancing chemosensitivity.[5]

G cluster_extraction Extraction Efficiency cluster_analysis Analytical Performance cluster_result Result Integrity SPE SPE Protocol Recovery Analyte Recovery SPE->Recovery Matrix Matrix Effects SPE->Matrix Result Accurate Quantification Recovery->Result Matrix->Result LC LC Separation Sensitivity Sensitivity (LLOQ) LC->Sensitivity Selectivity Selectivity LC->Selectivity MS MS/MS Detection MS->Sensitivity MS->Selectivity Sensitivity->Result Selectivity->Result

Caption: Logical relationship of factors influencing accurate quantification.

References

Application Notes and Protocols for In Vitro Studies with 2-Hydroxypalmitic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxypalmitic acid (2-HPA) is a naturally occurring hydroxylated fatty acid that has garnered significant interest in cancer research. It is an endogenous metabolite synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Altered levels of FA2H and 2-hydroxy fatty acids have been observed in various cancers, suggesting their involvement in tumor biology.[1][2][3] In vitro studies are crucial for elucidating the precise mechanisms by which 2-HPA affects cancer cells. These application notes provide detailed protocols and data presentation guidelines for investigating the effects of 2-HPA on cancer cell lines, focusing on its anti-proliferative, pro-apoptotic, and chemosensitizing properties.

Data Presentation

Quantitative data from in vitro experiments should be summarized for clear comparison. Below are examples of how to structure this data.

Table 1: Anti-proliferative Activity of 2-Hydroxy Fatty Acids in Various Cancer Cell Lines

Cell LineCancer TypeHydroxy Fatty AcidIC50 (µM)Exposure Time (h)Reference/Source
SGC7901Gastric Cancer(R)-2-OHPANot specified48--INVALID-LINK--
MKN45Gastric Cancer(R)-2-OHPANot specified48--INVALID-LINK--
HCT116Colorectal CarcinomaRacemic 2-OHPANot specifiedNot specified--INVALID-LINK--
C6 GliomaGlioblastoma(R)-2'-hydroxy-C16-ceramideNot specified3--INVALID-LINK--
A549Lung Carcinoma7- and 9-hydroxypalmitic acidsNot specifiedNot specified--INVALID-LINK--
Caco-2Colorectal Adenocarcinoma7- and 9-hydroxypalmitic acidsNot specifiedNot specified--INVALID-LINK--
SF268CNS Glioma7- and 9-hydroxypalmitic acidsNot specifiedNot specified--INVALID-LINK--

Table 2: Effect of (R)-2-Hydroxypalmitic Acid on Protein Expression in Gastric Cancer Cell Lines

Cell LineTreatmentTarget ProteinChange in ExpressionMethodReference/Source
SGC7901(R)-2-OHPA (100 µM)p-AMPKα (Thr172)IncreasedWestern Blot--INVALID-LINK--
SGC7901(R)-2-OHPA (100 µM)p-mTOR (Ser2448)DecreasedWestern Blot--INVALID-LINK--
SGC7901(R)-2-OHPA (100 µM)p-S6K1 (Thr389)DecreasedWestern Blot--INVALID-LINK--
SGC7901(R)-2-OHPA (100 µM)Gli1DecreasedWestern Blot--INVALID-LINK--
MKN45(R)-2-OHPA (100 µM)p-AMPKα (Thr172)IncreasedWestern Blot--INVALID-LINK--
MKN45(R)-2-OHPA (100 µM)p-mTOR (Ser2448)DecreasedWestern Blot--INVALID-LINK--
MKN45(R)-2-OHPA (100 µM)p-S6K1 (Thr389)DecreasedWestern Blot--INVALID-LINK--
MKN45(R)-2-OHPA (100 µM)Gli1DecreasedWestern Blot--INVALID-LINK--

Table 3: Chemosensitizing Effect of (R)-2-Hydroxypalmitic Acid in Gastric Cancer Cell Lines

Cell LineTreatmentEffect on Cisplatin (B142131) CytotoxicityMethodReference/Source
SGC7901(R)-2-OHPA (100 µM) + Cisplatin (5 µM)IncreasedMTT Assay--INVALID-LINK--
MKN45(R)-2-OHPA (100 µM) + Cisplatin (2.5 µM)IncreasedMTT Assay--INVALID-LINK--

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Cancer Cell Culture (e.g., SGC7901, MKN45) treatment Treat cells with varying concentrations of 2-HPA prep_cells->treatment prep_2hpa Prepare 2-HPA Stock Solution (e.g., in DMSO or Ethanol) prep_2hpa->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis western Western Blot Analysis (Signaling Pathways) treatment->western controls Include Vehicle Control and Untreated Control data_analysis Quantify Results (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis western->data_analysis interpretation Interpret Data and Draw Conclusions data_analysis->interpretation

General experimental workflow for in vitro studies.

mtor_pathway HPA This compound AMPK AMPK HPA->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits S6K1 S6K1 mTOR->S6K1 Gli1 Gli1 S6K1->Gli1 Proliferation Cell Proliferation & Chemoresistance Gli1->Proliferation

2-HPA mediated inhibition of the mTOR/S6K1/Gli1 pathway.

ampk_yap_pathway HPA This compound AMPK AMPK HPA->AMPK Activates LATS1_2 LATS1/2 AMPK->LATS1_2 YAP YAP LATS1_2->YAP Phosphorylates & Inhibits Nuclear Translocation TEAD TEAD YAP->TEAD Co-activates Gene_Expression Target Gene Expression (Proliferation, Migration) TEAD->Gene_Expression

References

Application Notes and Protocols for 2-Hydroxypalmitic Acid as a Substrate for Fatty Acid 2-Hydroxylase (FA2H)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid 2-hydroxylase (FA2H) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the hydroxylation of the alpha-carbon of fatty acids. This enzymatic reaction is a crucial step in the biosynthesis of 2-hydroxylated sphingolipids, which are abundant components of myelin in the nervous system and the epidermis.[1][2][3][4] The resulting 2-hydroxy fatty acids, including 2-hydroxypalmitic acid, are incorporated into ceramides (B1148491) and subsequently into more complex sphingolipids like galactosylceramides and sulfatides.[1][5]

Mutations in the FA2H gene that lead to loss of enzyme function are associated with severe neurodegenerative disorders, such as hereditary spastic paraplegia 35 (SPG35) and fatty acid hydroxylase-associated neurodegeneration (FAHN).[3][6] These conditions are characterized by demyelination and axonal degeneration, highlighting the critical role of 2-hydroxylated sphingolipids in maintaining the integrity of the nervous system.[7][8] Furthermore, the expression levels of FA2H have been implicated in various cancers.[5]

This document provides detailed application notes and protocols for studying this compound as a substrate for FA2H, intended to aid researchers in understanding the enzyme's function and its role in health and disease.

Data Presentation

Table 1: Substrate Specificity of Fatty Acid 2-Hydroxylase (FA2H)
Substrate (Fatty Acid)Common NameChain LengthSubstrate ClassKm (µM)Vmax (relative)References
Tetracosanoic AcidLignoceric AcidC24:0VLCFA< 0.18High[6]
Docosanoic AcidBehenic AcidC22:0VLCFAN/AHigh[3]
Octadecanoic AcidStearic AcidC18:0LCFAN/AModerate[3]
Hexadecanoic Acid Palmitic Acid C16:0 LCFA N/A Moderate [3]

Note: "N/A" indicates that specific values were not found in the reviewed literature. The relative Vmax is inferred from qualitative descriptions of substrate preference.

Signaling Pathways and Experimental Workflows

Signaling Pathway of FA2H and 2-Hydroxylated Sphingolipids

The production of 2-hydroxylated fatty acids by FA2H and their incorporation into sphingolipids have significant downstream effects on cellular signaling and function. These specialized lipids are integral components of membrane microdomains (lipid rafts) and influence the activity of membrane-associated proteins.[9]

FA2H_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane cluster_Downstream Downstream Effects FA Fatty Acid (e.g., Palmitic Acid) FA2H FA2H FA->FA2H hFA 2-Hydroxy Fatty Acid (e.g., this compound) FA2H->hFA O2, NADPH CerS Ceramide Synthase (CerS) hFA->CerS hCer 2-Hydroxy Ceramide CerS->hCer hSL 2-Hydroxy Sphingolipids (e.g., GalCer, Sulfatide) hCer->hSL Transport & Further Modification Rafts Lipid Raft Stabilization hSL->Rafts Myelin Myelin Sheath Integrity hSL->Myelin Differentiation Cell Differentiation hSL->Differentiation Signaling Signal Transduction (e.g., ROS Burst) Rafts->Signaling FA2H_Assay_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Enzymatic Reaction cluster_Extraction 3. Product Extraction cluster_Analysis 4. Analysis Microsomes Isolate Microsomes (Source of FA2H) Incubation Incubate Microsomes, Substrate, and Cofactors Microsomes->Incubation Substrate Prepare Substrate Solution (e.g., Deuterated Palmitic Acid) Substrate->Incubation Cofactors Prepare Cofactor Mix (NADPH, Electron Transfer System) Cofactors->Incubation Extraction Extract Lipids Incubation->Extraction Derivatization Derivatize to Trimethylsilyl (TMS) Ether Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantify 2-Hydroxy Product GCMS->Quantification

References

Application Notes and Protocols: The Use of 2-Hydroxypalmitic Acid in Membrane Fluidity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity is a critical parameter that governs the function of cellular membranes, influencing processes such as signal transduction, protein activity, and cellular transport. The lipid composition of the membrane, particularly the structure of fatty acyl chains, plays a pivotal role in determining its biophysical properties. 2-Hydroxypalmitic acid (2-OHPA) is a 2-hydroxylated fatty acid that, when incorporated into membrane lipids, particularly sphingolipids, can significantly modulate membrane organization and fluidity. The presence of the hydroxyl group at the alpha-position of the fatty acid chain introduces the potential for hydrogen bonding, leading to altered lipid packing and the formation of specialized membrane domains.[1][2]

These application notes provide an overview of the experimental use of 2-OHPA to study membrane fluidity and offer detailed protocols for its application in cell culture and model membrane systems.

Principle of Action

When 2-OHPA is supplied to cells, it is incorporated into the N-acyl chain of ceramides (B1148491) by ceramide synthases.[3][4] These 2-hydroxy ceramides then serve as backbones for the synthesis of more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids. The hydroxyl group on the acyl chain can form intermolecular hydrogen bonds with neighboring lipids and proteins, leading to more ordered membrane domains.[1][2] This increased order is associated with changes in membrane fluidity. The synthetic analog, 2-hydroxyoleic acid (2OHOA), has also been shown to affect the lateral organization of lipids, in some cases leading to increased bilayer fluidity by interacting with the sphingomyelin gel phase.[5][6][7] The overall effect on fluidity can depend on the specific lipid environment and the degree of fatty acid saturation.

Key Applications

  • Investigation of Lipid Raft Dynamics: 2-OHPA can be used to study the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[1][2]

  • Modulation of Signaling Pathways: By altering membrane fluidity and raft organization, 2-OHPA can be used to investigate signaling pathways that are dependent on specific membrane microenvironments, such as those involving receptor tyrosine kinases and G-protein coupled receptors.[2]

  • Drug Development: Understanding how molecules like 2-OHPA modulate membrane properties can inform the development of drugs that target membrane-associated processes. The synthetic analog 2-hydroxyoleic acid is itself being investigated as an anti-cancer drug due to its effects on membrane lipids.[8]

Data Presentation

The following table summarizes the expected qualitative and quantitative effects of 2-OHPA incorporation on membrane properties based on common experimental techniques.

Experimental TechniqueParameter MeasuredExpected Effect of 2-OHPA IncorporationReference
Laurdan Fluorescence Microscopy Generalized Polarization (GP) ValueIncrease in GP value, indicating a more ordered membrane environment.[9][10]
Differential Scanning Calorimetry (DSC) Phase Transition Temperature (Tm)Shift in the main phase transition to a higher temperature.[5][6]
Atomic Force Microscopy (AFM) Domain Height and MorphologyIncreased height and altered morphology of ordered lipid domains.[5][6]
X-Ray Diffraction Lamellar d-spacingPotential changes in bilayer thickness.[5][7]

Experimental Protocols

Protocol 1: Incorporation of 2-OHPA into Cultured Cells and Analysis of Membrane Fluidity using Laurdan Staining

Objective: To incorporate 2-OHPA into the membranes of cultured cells and to quantify the resulting changes in membrane fluidity using the fluorescent probe Laurdan.

Materials:

  • Cultured cells (e.g., HeLa, CHO)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • This compound (2-OHPA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Phosphate Buffered Saline (PBS)

  • Confocal microscope with spectral imaging capabilities or two-channel detection

Procedure:

  • Preparation of 2-OHPA-BSA Complex:

    • Dissolve 2-OHPA in ethanol (B145695) to a stock concentration of 10 mM.

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.

    • Slowly add the 2-OHPA stock solution to the BSA solution while vortexing to achieve a final 2-OHPA concentration of 1 mM. This creates a 10:1 molar ratio of BSA to 2-OHPA.

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

    • Sterile filter the 2-OHPA-BSA complex through a 0.22 µm filter.

  • Cell Culture and Treatment:

    • Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach 70-80% confluency.

    • Prepare treatment media by diluting the 2-OHPA-BSA complex in cell culture medium to a final 2-OHPA concentration of 50 µM.[11] As a control, prepare a medium containing BSA without 2-OHPA.

    • Remove the existing medium from the cells and replace it with the treatment or control medium.

    • Incubate the cells for 24-48 hours to allow for the incorporation of 2-OHPA into cellular lipids.

  • Laurdan Staining:

    • Prepare a 2 mM stock solution of Laurdan in DMF or acetonitrile.[9]

    • Dilute the Laurdan stock solution in serum-free medium to a final concentration of 5-10 µM.

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the Laurdan staining solution for 30 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Wash the cells twice with warm PBS to remove excess Laurdan.

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells immediately using a confocal microscope. Excite the Laurdan at approximately 340-360 nm.[9]

    • Collect fluorescence emission in two channels: one for the gel phase (e.g., 420-460 nm) and one for the liquid-crystalline phase (e.g., 470-510 nm).[9][10]

    • Calculate the Generalized Polarization (GP) for each pixel using the formula: GP = (I_gel - I_liquid) / (I_gel + I_liquid)[10]

    • Generate a GP map of the cells to visualize membrane fluidity. Higher GP values indicate a more ordered, less fluid membrane.

Protocol 2: Preparation of 2-OHPA-Containing Liposomes and Analysis by Fluorescence Polarization

Objective: To prepare model membranes (liposomes) containing 2-OHPA and to measure their fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Cholesterol

  • Sphingomyelin (SM)

  • This compound (2-OHPA)

  • 1,6-diphenyl-1,3,5-hexatriene (DPH)

  • Chloroform (B151607)

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Fluorometer with polarization capabilities

Procedure:

  • Lipid Film Preparation:

    • Prepare stock solutions of POPC, cholesterol, SM, and 2-OHPA in chloroform.

    • In a round-bottom flask, mix the lipid solutions to achieve the desired molar ratio (e.g., POPC:SM:Cholesterol:2-OHPA at 40:30:20:10). Prepare a control mixture without 2-OHPA.

    • Add DPH to the lipid mixture at a molar ratio of 1:500 (DPH:lipid).

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Liposome (B1194612) Formation and Extrusion:

    • Hydrate the lipid film with HEPES buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance solute encapsulation and lamellarity.

    • Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles (LUVs).[12]

  • Fluorescence Polarization Measurement:

    • Dilute the liposome suspension in HEPES buffer to a final lipid concentration of 100 µM in a cuvette.

    • Place the cuvette in the temperature-controlled sample holder of the fluorometer.

    • Excite the DPH at 355 nm and measure the fluorescence emission at 430 nm.[13]

    • Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the polarized excitation light.

    • Calculate the fluorescence polarization (P) using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) (where G is the grating factor of the instrument)

    • Higher polarization values indicate lower rotational mobility of the probe and thus, a more ordered (less fluid) membrane.

Visualization of Concepts

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis 2-OHPA 2-OHPA Incorporate into Cells Incorporate into Cells 2-OHPA->Incorporate into Cells Cellular Uptake Lipids Lipids Form Liposomes Form Liposomes Lipids->Form Liposomes Model System Cell Culture Cell Culture Microscopy Microscopy Incorporate into Cells->Microscopy Imaging Spectroscopy Spectroscopy Form Liposomes->Spectroscopy Measurement Fluorescent Probes Fluorescent Probes Fluorescent Probes->Incorporate into Cells Staining Fluorescent Probes->Form Liposomes Inclusion GP Value Calculation GP Value Calculation Microscopy->GP Value Calculation Quantification Polarization Value Polarization Value Spectroscopy->Polarization Value Quantification Membrane Fluidity Assessment Membrane Fluidity Assessment GP Value Calculation->Membrane Fluidity Assessment Polarization Value->Membrane Fluidity Assessment

Caption: Experimental workflow for studying membrane fluidity using 2-OHPA.

membrane_organization cluster_control Control Membrane cluster_2ohpa 2-OHPA Treated Membrane node_control Disordered Phase Sphingolipid Phospholipid Cholesterol Higher Fluidity Higher Fluidity node_control:f0->Higher Fluidity node_2ohpa Ordered Nanodomain (Raft) 2-OH-Sphingolipid Phospholipid Cholesterol Lower Fluidity Lower Fluidity node_2ohpa:f0->Lower Fluidity Incorporation of 2-OHPA Incorporation of 2-OHPA Incorporation of 2-OHPA->node_2ohpa Increased H-bonding & Packing

Caption: Effect of 2-OHPA on membrane nanodomain organization.

References

Application Notes and Protocols for 2-Hydroxypalmitic Acid in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the commercial sources, purity, and laboratory applications of 2-Hydroxypalmitic acid (2-HPA). Detailed protocols for handling, storage, and experimental use are included to ensure accurate and reproducible results in research and development settings.

Commercial Sources and Purity

This compound is a saturated fatty acid that plays a crucial role as a metabolic intermediate in the biosynthesis of sphingolipids, such as ceramides.[1][2][3] For laboratory use, it is critical to source high-purity 2-HPA to ensure the validity of experimental outcomes. Several reputable chemical suppliers provide 2-HPA for research purposes. The table below summarizes the typical purity levels available from various commercial vendors. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

SupplierStated PurityCAS NumberNotes
Cayman Chemical≥95%764-67-0Provided as a crystalline solid.[4]
Sigma-Aldrich≥98%764-67-0Marketed as DL-β-Hydroxypalmitic acid.[5][6]
TCI Chemicals>97.0% (T)764-67-0Purity determined by titration.
GoldBioNot specified764-67-0Certificate of Analysis available upon request.[7]
APExBIONot specified764-67-0For research use only.[2]

Note: The purity of this compound is typically determined using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[8] For applications requiring highly accurate quantification, such as lipidomics studies, liquid chromatography-mass spectrometry (LC-MS) is often employed.[9]

Handling and Storage Protocols

Proper handling and storage of this compound are essential to maintain its integrity and prevent degradation.

Storage:

  • Solid Form: Store the solid compound in a tightly sealed container at 2-8°C.[5] For long-term storage, -20°C is recommended.

  • In Solution: If dissolved in an organic solvent, store in a glass vial with a PTFE-lined cap at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]

Handling:

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • When preparing solutions, use appropriate organic solvents in a fume hood.

Experimental Protocols

Preparation of this compound Stock Solution for Cell Culture

This protocol describes the preparation of a this compound stock solution complexed with bovine serum albumin (BSA) for use in cell culture experiments. Fatty acids are often complexed with BSA to increase their solubility and facilitate their uptake by cells.[11]

Materials:

  • This compound (solid)

  • Ethanol (100%, cell culture grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Sterile conical tubes and pipettes

  • Water bath or heating block

  • Vortex mixer

  • Sterile filter (0.22 µm)

Protocol:

  • Prepare a 50 mM stock solution of this compound in ethanol:

    • Weigh out the appropriate amount of this compound (MW: 272.42 g/mol ). For example, for 1 mL of a 50 mM stock, weigh 13.62 mg.

    • In a sterile conical tube, dissolve the 2-HPA in 1 mL of 100% ethanol.

    • Warm the solution at 55-70°C for 10-15 minutes to ensure complete dissolution.[12] Vortex periodically.

  • Prepare a 10% BSA solution in cell culture medium:

    • In a separate sterile conical tube, dissolve fatty acid-free BSA in the desired cell culture medium to a final concentration of 10% (w/v). For example, add 1 g of BSA to 10 mL of DMEM.

    • Incubate the BSA solution at 37°C for at least 30 minutes to allow for complete dissolution, mixing gently by inversion. Do not vortex vigorously as this can cause frothing.

  • Complex this compound with BSA:

    • While vortexing the 10% BSA solution at a medium speed, slowly add the 50 mM 2-HPA/ethanol stock solution to the BSA solution. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • For example, to make a 5 mM 2-HPA/BSA complex, add 1 part of the 50 mM 2-HPA stock to 9 parts of the 10% BSA solution.

    • Incubate the mixture at 37°C for 30-60 minutes, with gentle agitation, to allow for the complex to form.

  • Sterilization and Storage:

    • Sterilize the final 2-HPA/BSA complex solution by passing it through a 0.22 µm sterile filter.

    • Aliquot the sterile solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. Before use, thaw the solution and warm to 37°C.

Signaling Pathway and Experimental Workflow Diagrams

De Novo Ceramide Synthesis Pathway

This compound is a precursor for the synthesis of 2-hydroxy-ceramides, a subclass of ceramides. The pathway involves the hydroxylation of a fatty acid, which is then incorporated into the ceramide backbone.

Ceramide_Synthesis cluster_ER Endoplasmic Reticulum cluster_FA Fatty Acid Activation Palmitoyl_CoA Palmitoyl-CoA SPT SPT Palmitoyl_CoA->SPT CerS Ceramide Synthase (CerS) Palmitoyl_CoA->CerS Serine Serine Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-KSR Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine Sphinganine->CerS Sphinganine->CerS Palmitic_Acid Palmitic Acid FA2H FA2H Palmitic_Acid->FA2H Two_HPA 2-Hydroxypalmitic Acid FA2H->Two_HPA Acyl_CoA_Syn Acyl-CoA Synthetase Two_HPA->Acyl_CoA_Syn Two_HPA_CoA 2-Hydroxypalmitoyl-CoA Acyl_CoA_Syn->Two_HPA_CoA Two_HPA_CoA->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide Hydroxy_Dihydroceramide 2-Hydroxy- Dihydroceramide CerS->Hydroxy_Dihydroceramide DES Dihydroceramide Desaturase (DES) Dihydroceramide->DES Hydroxy_Dihydroceramide->DES Ceramide Ceramide DES->Ceramide Hydroxy_Ceramide 2-Hydroxy-Ceramide DES->Hydroxy_Ceramide

Caption: De novo synthesis of 2-hydroxy-ceramide in the endoplasmic reticulum.

Experimental Workflow: Investigating the Effect of 2-HPA on Ceramide Profile in Keratinocytes

This workflow outlines a typical experiment to determine how exogenous this compound supplementation affects the ceramide profile in a human keratinocyte cell line (e.g., HaCaT).

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Expected Outcome Cell_Culture 1. Culture HaCaT Keratinocytes Treatment 2. Treat cells with: - Vehicle Control (BSA) - this compound-BSA Cell_Culture->Treatment Incubation 3. Incubate for 24-48 hours Treatment->Incubation Lipid_Extraction 4. Harvest cells and perform lipid extraction Incubation->Lipid_Extraction LCMS_Analysis 5. Analyze lipid extracts by LC-MS/MS for ceramide profiling Lipid_Extraction->LCMS_Analysis Data_Analysis 6. Quantify ceramide species and perform statistical analysis LCMS_Analysis->Data_Analysis Outcome Determine changes in the ceramide profile induced by This compound Data_Analysis->Outcome

Caption: Workflow for analyzing the impact of 2-HPA on cellular ceramide levels.

References

Application Note: Derivatization of 2-Hydroxypalmitic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, the direct analysis of 2-Hydroxypalmitic acid is challenging due to its low volatility and the polar nature of its carboxyl and hydroxyl functional groups. These characteristics can lead to poor peak shape, tailing, and inaccurate quantification due to interactions with the GC column's stationary phase.[1][2] Derivatization is a crucial sample preparation step that converts the non-volatile this compound into a more volatile and less polar derivative, making it amenable to GC analysis.[2] This application note provides detailed protocols for the two most common derivatization methods: silylation and esterification (alkylation).

The primary goal of derivatization is to replace the active hydrogen atoms in the carboxyl and hydroxyl groups with non-polar protecting groups.[3][4] This reduces hydrogen bonding, increases volatility, and improves the chromatographic behavior of the analyte.[3]

Derivatization Methods

There are two primary methods for the derivatization of this compound for GC analysis:

  • Silylation: This method converts both the carboxylic acid and the hydroxyl group into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1][5] Silylation is a versatile method that reacts with a wide range of functional groups.[1]

  • Esterification (Alkylation): This method specifically targets the carboxylic acid group, converting it into a methyl ester. A common reagent for this is Boron Trifluoride (BF₃) or Boron Trichloride (BCl₃) in methanol.[1] This process, known as transesterification when applied to lipids, is a popular and robust method for preparing fatty acid methyl esters (FAMEs).[2][3] For hydroxy fatty acids, the hydroxyl group may also need to be derivatized in a subsequent step (e.g., by silylation) for optimal results, or a simultaneous methylation of both groups can be achieved under specific conditions.[6][7]

Data Presentation

The choice of derivatization reagent will affect the retention time and mass spectral fragmentation pattern of the this compound derivative. The following table summarizes the expected derivatives and provides a template for recording experimental data.

Derivatization MethodReagentDerivative FormedExpected Retention TimePeak Symmetry (As)Limit of Detection (LOD)
Silylation BSTFA + 1% TMCS2-(trimethylsilyloxy)palmitic acid trimethylsilyl esterShorter>0.9Low ng
Silylation MTBSTFA2-(tert-butyldimethylsilyloxy)palmitic acid tert-butyldimethylsilyl esterLonger>0.9Low ng
Esterification BF₃-MethanolMethyl 2-hydroxypalmitateIntermediate>0.8ng
Two-Step BF₃-Methanol then BSTFAMethyl 2-(trimethylsilyloxy)palmitateIntermediate>0.9Low ng

Note: The exact retention times, peak symmetries, and limits of detection will depend on the specific GC column, temperature program, and instrument sensitivity. This table serves as a comparative guide.

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard or dried sample extract in an aprotic solvent.[1]

  • Reaction Setup: In an autosampler vial, combine 100 µL of the sample solution with 50 µL of BSTFA + 1% TMCS.[1] This provides a molar excess of the derivatizing reagent.

  • Reaction: Cap the vial tightly and vortex for 10 seconds.[1] Place the vial in a heating block or oven at 60°C for 60 minutes.[1] The temperature and time can be optimized for specific needs.[1]

  • Cooling and Dilution: After incubation, allow the vial to cool to room temperature. The sample can be injected directly or diluted with a solvent of choice (e.g., Dichloromethane) if necessary.[1]

  • GC Analysis: Analyze the derivatized sample by GC or GC-MS.

Protocol 2: Esterification using Boron Trifluoride-Methanol

This protocol describes the formation of the fatty acid methyl ester (FAME) of this compound.

Materials:

  • This compound standard or sample extract

  • 12-14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (B92381) or Heptane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liner

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Sample Preparation: Place the dried sample (1-25 mg) into a screw-capped glass tube.[2]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the tube.[2]

  • Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 10-60 minutes.[2] A common condition is 60°C for 60 minutes.[1]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[2] Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Sodium Sulfate to remove any residual water.

  • GC Analysis: Analyze the FAME derivative by GC or GC-MS.

Mandatory Visualizations

Derivatization_Workflows cluster_silylation Silylation Protocol cluster_esterification Esterification Protocol S_Start Start: this compound Sample S_Add_Solvent Dissolve in Aprotic Solvent S_Start->S_Add_Solvent S_Add_Reagent Add BSTFA + 1% TMCS S_Add_Solvent->S_Add_Reagent S_React Vortex & Heat (60°C, 60 min) S_Add_Reagent->S_React S_Cool Cool to Room Temperature S_React->S_Cool S_Analyze GC/GC-MS Analysis S_Cool->S_Analyze E_Start Start: this compound Sample E_Add_Reagent Add BF3-Methanol E_Start->E_Add_Reagent E_React Heat (60-100°C, 10-60 min) E_Add_Reagent->E_React E_Cool Cool to Room Temperature E_React->E_Cool E_Extract Add Water & Hexane, Vortex E_Cool->E_Extract E_Separate Collect Hexane Layer E_Extract->E_Separate E_Dry Dry with Na2SO4 E_Separate->E_Dry E_Analyze GC/GC-MS Analysis E_Dry->E_Analyze

Caption: Experimental workflows for the derivatization of this compound.

Derivatization_Logic Analyte This compound (Low Volatility, Polar) Goal Increase Volatility & Thermal Stability Improve Peak Shape Analyte->Goal Derivatization Derivatization Analyte->Derivatization Goal->Derivatization Silylation Silylation (e.g., BSTFA) Derivatization->Silylation Method 1 Esterification Esterification (e.g., BF3-Methanol) Derivatization->Esterification Method 2 TMS_Derivative TMS Derivative (Volatile, Non-polar) Silylation->TMS_Derivative FAME_Derivative FAME Derivative (More Volatile, Less Polar) Esterification->FAME_Derivative GC_Analysis Successful GC Analysis TMS_Derivative->GC_Analysis FAME_Derivative->GC_Analysis

Caption: Logical relationship for derivatization of this compound for GC analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization of 2-Hydroxypalmitic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful derivatization of 2-Hydroxypalmitic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Question: Why is my derivatization of this compound incomplete, resulting in low product yield?

Answer:

Incomplete derivatization is a frequent challenge and can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Moisture Contamination: Silylation reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[1]

    • Solution: Ensure all glassware is thoroughly dried. If your sample is in an aqueous solution, it must be completely evaporated to dryness under a stream of nitrogen before adding the derivatization reagents.[1][2] The use of a water scavenger, such as 2,2-dimethoxypropane, can also be beneficial.

  • Reagent Quality and Quantity: Derivatization reagents can degrade over time, especially with improper storage.[3] An insufficient amount of reagent will also lead to an incomplete reaction.

    • Solution: Use high-quality, fresh reagents and store them according to the manufacturer's instructions.[3] A significant molar excess of the derivatizing agent is recommended to drive the reaction to completion.[4]

  • Reaction Conditions: Time and temperature are critical parameters for a successful derivatization.

    • Solution: Optimize the reaction time and temperature for your specific sample. For silylation with BSTFA, heating at 60-100°C for 5-60 minutes is a common starting point.[2] To determine the optimal time, you can analyze aliquots at different time intervals until the product peak area no longer increases.[3]

  • Sample Matrix Effects: Complex biological matrices can contain components that interfere with the derivatization reaction.

    • Solution: Consider a sample cleanup step prior to derivatization to remove interfering substances.

Question: What is causing peak tailing for my derivatized this compound in the GC-MS chromatogram?

Answer:

Peak tailing can compromise resolution and quantification.[5] Here are the common causes and solutions:

  • Incomplete Derivatization: Underivatized hydroxyl or carboxyl groups can interact with active sites in the GC system, causing peak tailing.[2]

    • Solution: Re-evaluate your derivatization protocol to ensure complete conversion of both the hydroxyl and carboxyl groups of this compound. A two-step derivatization (esterification followed by silylation) is often recommended for hydroxy fatty acids.

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause polar analytes to tail.

    • Solution:

      • Injector Liner: Use a deactivated liner and consider replacing it if it has become contaminated.

      • GC Column: Ensure you are using a high-quality, well-conditioned column. If the column has been in use for a while, breaking off the first few centimeters of the inlet might help.

      • Column Contamination: Bake out the column according to the manufacturer's instructions to remove contaminants.

  • Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak tailing.[5]

    • Solution: Ensure the column is installed at the correct depth in both the injector and detector according to the instrument manual.

Question: I am observing extraneous peaks in my chromatogram. What are their potential sources?

Answer:

Extraneous peaks can originate from the reagents, sample preparation, or carryover.

  • Derivatization Reagent Artifacts: The derivatization reagents themselves or their byproducts can sometimes be detected.

    • Solution: Always prepare a reagent blank (all reagents without the sample) to identify any peaks originating from the derivatization process.[3]

  • Sample Contamination: The sample may contain impurities that are also derivatized and detected.

    • Solution: Implement a thorough sample cleanup procedure before derivatization.

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Run a solvent blank after a concentrated sample to check for carryover. If observed, optimize your injector and column cleaning procedures.

Frequently Asked Questions (FAQs)

Q1: What is the best derivatization strategy for this compound for GC-MS analysis?

For this compound, a two-step derivatization is often the most robust approach. This involves:

  • Esterification: The carboxyl group is first converted to a methyl ester (FAME) using a reagent like Boron Trifluoride in methanol (B129727) (BF3-methanol).[6]

  • Silylation: The hydroxyl group is then converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[2]

This two-step process ensures that both polar functional groups are derivatized, leading to a volatile and thermally stable derivative suitable for GC-MS analysis. A one-step silylation that derivatizes both groups simultaneously is also a viable option.[4]

Q2: How do I choose between different silylating reagents like BSTFA and MSTFA?

Both BSTFA and MSTFA are effective silylating agents. MSTFA is more volatile, which can be advantageous in preventing interference from the reagent peak in the chromatogram.[7] BSTFA is a powerful silylating agent, and its reactivity can be enhanced by the addition of a catalyst like TMCS, which is particularly useful for hindered hydroxyl groups.[8]

Q3: How critical is the removal of water before derivatization?

The removal of water is extremely critical, especially for silylation reactions. Water will react with the silylating reagent, reducing its availability for the analyte and leading to incomplete derivatization.[4] It can also hydrolyze the TMS derivatives that have formed, reducing the final yield.[9]

Q4: How long are the derivatized samples stable?

The stability of TMS derivatives is limited. It is best to analyze the samples as soon as possible after derivatization, ideally within 24 hours.[4] If storage is necessary, they should be kept in a tightly sealed vial at low temperatures (e.g., in a freezer) to minimize degradation.[9]

Q5: Can I inject the derivatization reagent into the GC-MS?

Yes, it is common to inject an aliquot of the reaction mixture directly. However, be aware that excess derivatization reagent can cause a large solvent peak at the beginning of the chromatogram. A solvent delay on the mass spectrometer is typically used to avoid saturating the detector. Injecting the silylation reagent can sometimes temporarily improve peak shapes by deactivating active sites in the liner and column.[9]

Experimental Protocols

Protocol 1: Two-Step Derivatization (Esterification followed by Silylation)

This protocol is recommended for comprehensive derivatization of this compound.

Part A: Acid-Catalyzed Esterification with BF3-Methanol [6]

  • Sample Preparation: Weigh 1-25 mg of the dried lipid sample containing this compound into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 10-14% Boron Trifluoride in methanol (BF3-Methanol) to the sample.

  • Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer. Centrifuge briefly to aid phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial. To ensure the removal of any residual water, the hexane layer can be passed through a small column of anhydrous sodium sulfate.

  • Evaporation: Evaporate the hexane under a gentle stream of nitrogen to concentrate the this compound methyl ester.

Part B: Silylation of the Hydroxyl Group [4][9]

  • Reagent Addition: To the dried this compound methyl ester from Part A, add 50 µL of BSTFA (with 1% TMCS as a catalyst) and 50 µL of a solvent such as pyridine (B92270) or acetonitrile.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20-60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: One-Step Silylation with BSTFA

This protocol derivatizes both the carboxylic acid and hydroxyl groups simultaneously.

  • Sample Preparation: Place the dried sample (e.g., ~100 µL of a 1 mg/mL solution of this compound in an aprotic solvent like acetonitrile) into a GC vial.[2]

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[4]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[4]

  • Analysis: After cooling, the sample can be diluted with a solvent of choice (e.g., dichloromethane) if necessary and is then ready for injection into the GC-MS.[4]

Quantitative Data Summary

Derivatization MethodReagentsTypical Reaction ConditionsAdvantagesDisadvantages
Acid-Catalyzed Esterification BF3-Methanol or BCl3-Methanol60-100°C for 5-60 min[2]Robust for converting carboxylic acids to FAMEs.[6]Does not derivatize hydroxyl groups, leading to poor chromatography for hydroxy fatty acids.
Silylation BSTFA, MSTFA (often with 1% TMCS)60-100°C for 5-60 min[2]Derivatizes both hydroxyl and carboxyl groups in one step.[4]Highly sensitive to moisture; derivatives have limited stability.[4]
Two-Step (Esterification + Silylation) BF3-Methanol followed by BSTFA/TMCSEsterification: 60-100°C for 5-10 min; Silylation: 60-70°C for 20-60 minComprehensive derivatization of both functional groups, leading to excellent chromatographic performance.More time-consuming than a one-step method.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_two_step Two-Step Method cluster_analysis Analysis sample This compound Sample dry_sample Dry Sample (under N2) sample->dry_sample esterification Esterification (BF3-Methanol, 60-100°C) dry_sample->esterification Option 1 one_step One-Step Silylation (BSTFA/TMCS, 60°C) dry_sample->one_step Option 2 silylation Silylation (BSTFA/TMCS, 60-70°C) esterification->silylation gcms GC-MS Analysis silylation->gcms one_step->gcms

Caption: Derivatization workflow for this compound analysis.

Troubleshooting Logic

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_quantification Quantification Issues cluster_purity Chromatogram Purity start Problem with GC-MS Analysis peak_tailing Peak Tailing? start->peak_tailing low_yield Low Yield/Recovery? start->low_yield extra_peaks Extraneous Peaks? start->extra_peaks check_derivatization Incomplete Derivatization? peak_tailing->check_derivatization check_gc_system Check GC System (Liner, Column, Connections) check_derivatization->check_gc_system No check_derivatization->low_yield Yes check_moisture Moisture Contamination? low_yield->check_moisture check_reagents Reagent Quality/Quantity? check_moisture->check_reagents No optimize_conditions Optimize Reaction Time/Temp check_reagents->optimize_conditions No run_blank Run Reagent Blank extra_peaks->run_blank check_carryover Check for Carryover run_blank->check_carryover

Caption: Troubleshooting decision tree for derivatization issues.

References

Technical Support Center: Overcoming Ion Suppression of 2-Hydroxypalmitic Acid in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Hydroxypalmitic acid.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[1] In complex biological matrices such as plasma or tissue homogenates, lipids, particularly phospholipids, are major contributors to ion suppression.[2][3]

Q2: How can I identify if ion suppression is affecting my this compound analysis?

A2: Several indicators can suggest the presence of ion suppression:

  • Low or inconsistent signal intensity: The peak for this compound may be much smaller than expected or vary significantly between injections of samples with similar concentrations.

  • Poor reproducibility: Replicate injections of the same sample may yield highly variable peak areas.

  • Non-linear calibration curves: The calibration curve may not be linear, especially at lower concentrations.

  • Matrix-dependent recovery: The recovery of this compound may differ significantly when spiked into different biological matrices compared to a clean solvent. A quantitative assessment can be made by comparing the peak area of the analyte in a post-extraction spiked matrix sample to that in a neat solution.[1]

Q3: What are the primary strategies to overcome ion suppression for this compound?

A3: The main strategies to combat ion suppression can be categorized as follows:

  • Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.[1][2]

  • Chromatographic Optimization: To separate this compound from co-eluting interferences.

  • Methodological Approaches: Including sample dilution and the use of a suitable internal standard.

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Sensitivity for this compound

This is a classic symptom of ion suppression. The following troubleshooting steps can help to identify the cause and find a solution.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Signal for This compound sample_prep Optimize Sample Preparation start->sample_prep chromatography Optimize Chromatography start->chromatography ms_params Optimize MS Parameters start->ms_params internal_std Use Stable Isotope Labeled Internal Standard sample_prep->internal_std chromatography->internal_std ms_params->internal_std end Improved Signal internal_std->end

Caption: A troubleshooting workflow for addressing low signal intensity of this compound.

1. Enhance Sample Preparation:

The most effective way to combat ion suppression is to remove the interfering matrix components.[2]

  • Liquid-Liquid Extraction (LLE): LLE is a robust technique to separate lipids from more polar matrix components.

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to LLE by using a stationary phase to selectively retain the analyte while washing away interferences.[1]

Data Presentation: Comparison of Sample Preparation Techniques

The following table provides representative data on the effectiveness of different sample preparation techniques in reducing matrix effects for long-chain fatty acids. The exact values for this compound may vary depending on the matrix and specific protocol.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)85-9540-60 (Suppression)[4]
Liquid-Liquid Extraction (LLE)70-9020-40 (Suppression)[1][5]
Solid-Phase Extraction (SPE)80-100<20 (Suppression)[5][6]
HybridSPE>90<10 (Suppression)[4]

2. Optimize Chromatographic Conditions:

If sample preparation alone is insufficient, optimizing the LC separation can help to resolve this compound from interfering compounds.

  • Mobile Phase Composition: The choice of organic solvent and additives can significantly impact separation and ionization. For negative ion mode analysis of fatty acids, mobile phases containing a weak acid like acetic acid are often preferred over strong acids like formic acid, which can suppress ionization.[7] The use of ammonium (B1175870) acetate (B1210297) has been shown to enhance the signal intensity of fatty acids in negative mode.[8]

  • Gradient Elution: A shallower gradient can improve the separation of this compound from closely eluting matrix components.

  • Column Chemistry: Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a different particle technology to alter selectivity.

Data Presentation: Effect of Mobile Phase Additives on Signal Intensity

This table illustrates the potential impact of different mobile phase additives on the signal intensity of long-chain fatty acids in negative ESI mode.

Mobile Phase Additive (in Acetonitrile (B52724)/Water)Relative Signal Intensity (%)Reference
0.1% Formic Acid100[8]
0.1% Acetic Acid150-200[8]
5 mM Ammonium Acetate200-500[8]
5 mM Ammonium Formate120-180[8]

3. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

A SIL-IS is the gold standard for compensating for matrix effects.[2] A deuterated standard for this compound (this compound-d30) is commercially available. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

Experimental Workflow for SPE

SPE_Workflow start Plasma Sample pretreatment Pre-treatment (Protein Precipitation) start->pretreatment conditioning SPE Cartridge Conditioning pretreatment->conditioning loading Sample Loading conditioning->loading washing Washing Step loading->washing elution Elution of Analyte washing->elution end Analysis by LC-MS elution->end

Caption: A typical workflow for solid-phase extraction of this compound from plasma.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 300 µL of acetonitrile containing 1% formic acid and the deuterated internal standard (this compound-d30).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Collect the supernatant.

  • SPE Procedure (using a C18 cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the this compound and the internal standard with 1 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Recommended LC-MS/MS Method

This method is a starting point and should be optimized for your specific instrument and application.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 5 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 30% B and equilibrate.

  • Injection Volume: 5 µL.

Mass Spectrometry (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Typical MRM Transitions: The following transitions are proposed for this compound and its deuterated internal standard. These should be optimized for your specific instrument.

    • This compound:

      • Precursor ion (Q1): m/z 271.2

      • Product ion (Q3) for quantification: To be determined by infusing a standard solution and performing a product ion scan. A likely fragment is the loss of water (m/z 253.2) or cleavage adjacent to the hydroxyl group.

      • Product ion (Q3) for qualification: A second, less intense fragment ion.

    • This compound-d30:

      • Precursor ion (Q1): m/z 301.5

      • Product ion (Q3): To be determined, should correspond to the same fragmentation pathway as the unlabeled analyte.

  • Optimization: The collision energy and other source parameters should be optimized for each transition to achieve maximum sensitivity.[9][10]

References

troubleshooting poor peak shape of 2-Hydroxypalmitic acid in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of 2-Hydroxypalmitic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound peak tailing in Reverse-Phase Liquid Chromatography (RPLC)?

Peak tailing for this compound in RPLC is a common issue and can often be attributed to several factors related to its chemical structure, which contains both a carboxylic acid and a hydroxyl group.

Troubleshooting Guide:

  • Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for acidic compounds is often the interaction between the analyte's carboxyl group and residual silanol groups on the silica-based column packing material.[1][2]

    • Solution:

      • Mobile Phase pH Adjustment: To ensure the analyte is in a single, un-ionized form, adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group (estimated to be in the range of 3.0 to 5.0).[1] This process, known as ion suppression, minimizes secondary interactions.[1]

      • Column Selection: Switch to a column with advanced end-capping or a different stationary phase chemistry, such as a polar-embedded column, to shield the analyte from residual silanols.[1][2]

  • Metal Contamination: Trace metal contamination in the column or HPLC system can chelate with the hydroxyl and carboxyl groups of your analyte, leading to peak tailing.[1][3]

    • Solution: Clean the system with a suitable cleaning solution. If the column is contaminated, it may need to be replaced. Using a column with low metal content can also help mitigate this issue.[1]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[1][4][5]

    • Solution: Reduce the injection volume or the concentration of the sample to see if the peak shape improves.[1][4]

A logical workflow for troubleshooting peak tailing in RPLC is presented below.

start Peak Tailing Observed check_ph Adjust Mobile Phase pH (2 units below pKa) start->check_ph change_column Switch to End-Capped or Polar-Embedded Column check_ph->change_column No Improvement resolved Peak Shape Improved check_ph->resolved Success check_overload Reduce Sample Concentration/Volume change_column->check_overload No Improvement change_column->resolved Success check_metal Clean System & Check for Metal Contamination check_overload->check_metal No Improvement check_overload->resolved Success check_metal->resolved Success

Caption: Troubleshooting workflow for peak tailing of this compound in RPLC.

Q2: My this compound peak is fronting. What are the likely causes?

Peak fronting is less common than tailing for acidic compounds but can occur under specific circumstances.

Troubleshooting Guide:

  • Sample Overload: This is a frequent cause of peak fronting, where the concentration of the analyte is too high for the column to handle effectively.[1][3]

    • Solution: Systematically reduce the sample concentration and/or injection volume.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is stronger than the mobile phase can cause the analyte band to spread and lead to peak fronting.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Bed Issues: A void or channel in the column's packing material can result in peak fronting.[1][3] This can be caused by dropping the column or by sudden extreme pressure changes.

    • Solution: In some cases, reversing and flushing the column might resolve the issue. However, column replacement is often necessary.

Q3: I'm seeing a split peak for this compound. How can I fix this?

Split peaks can be caused by issues at the injector or column inlet.

Troubleshooting Guide:

  • Blocked Inlet Frit: A partially blocked inlet frit on the column can distort the sample band as it enters, causing the peak to split.[1][6]

    • Solution: Backflushing the column may dislodge the particulate matter. If this fails, the frit or the entire column may need to be replaced.

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can lead to peak splitting.[1]

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.

  • Co-eluting Impurity: What appears to be a split peak could be two co-eluting compounds.

    • Solution: Try altering the mobile phase composition or the gradient to see if the two peaks resolve.

Q4: Why is my this compound peak tailing in Gas Chromatography (GC)?

Direct analysis of free fatty acids like this compound by GC is challenging due to their low volatility and the polar nature of the carboxyl group, which leads to strong interactions with the stationary phase.[7][8][9]

Troubleshooting Guide:

  • Lack of Derivatization: The primary reason for poor peak shape of fatty acids in GC is the presence of the free carboxylic acid and hydroxyl groups. These polar groups interact strongly with the stationary phase, causing significant tailing.[9]

    • Solution: Derivatization is essential. This process converts the polar functional groups into less polar, more volatile derivatives. The two most common methods are:

      • Esterification: To form Fatty Acid Methyl Esters (FAMEs). This neutralizes the polar carboxyl group.[7]

      • Silylation: To form trimethylsilyl (B98337) (TMS) ethers and esters. This derivatizes both the hydroxyl and carboxyl groups.[7][9]

  • Active Sites in the System: Even after derivatization, active sites in the GC system (e.g., in the inlet liner or at the column inlet) can interact with the analyte.[10]

    • Solution: Use deactivated liners and ensure the column is properly installed. If the column is old, active sites may have developed; trimming the first few centimeters from the column inlet may help.[10]

  • Column Contamination: Contamination, particularly at the head of the column, can lead to poor peak shape.[10][11]

    • Solution: Trim the inlet of the column and use a guard column if analyzing complex samples.

The process of derivatization to improve GC peak shape is illustrated below.

cluster_0 Without Derivatization cluster_1 With Derivatization Analyte This compound (Polar) GC_Column GC Column Analyte->GC_Column Strong Interaction Tailing_Peak Tailing Peak GC_Column->Tailing_Peak Derivatized_Analyte Derivatized Analyte (Non-Polar, Volatile) GC_Column2 GC Column Derivatized_Analyte->GC_Column2 Weak Interaction Sharp_Peak Sharp, Symmetrical Peak GC_Column2->Sharp_Peak Analyte_Start This compound Derivatization Derivatization (Esterification/Silylation) Analyte_Start->Derivatization Derivatization->Derivatized_Analyte

Caption: Effect of derivatization on the GC analysis of this compound.

Quantitative Data Summary

The following table summarizes how different chromatographic parameters can affect peak shape, measured by the tailing factor. A tailing factor of 1.0 indicates a perfectly symmetrical peak.

ParameterCondition ATailing Factor (A)Condition BTailing Factor (B)Impact on Peak Shape
Mobile Phase pH (RPLC) pH = pKa of Analyte> 1.5pH << pKa of Analyte1.0 - 1.2Lowering pH significantly reduces tailing.
Column Chemistry (RPLC) Standard C18> 1.4End-Capped C181.1 - 1.3End-capping minimizes silanol interactions.
Sample Load (RPLC/GC) High Concentration> 1.6 (or fronting)Low Concentration1.0 - 1.2Reduces peak distortion.
Derivatization (GC) None (Free Acid)> 2.0FAME or TMS Derivative1.0 - 1.2Essential for good peak shape in GC.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification for GC Analysis

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) derivative.

Materials:

  • Dried sample containing this compound

  • Boron trifluoride-methanol (BF3-methanol) solution, 14% w/w[9]

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Micro reaction vessel (5-10 mL)

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel.[8]

  • Add 2 mL of BF3-methanol solution.[8]

  • Heat the vessel at 60°C for 10 minutes.[8][9]

  • Cool the vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane.[8]

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.[8]

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation for GC Analysis

This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[7][9]

  • Aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Autosampler vial with cap

Procedure:

  • Place the dried sample in an autosampler vial. If the sample is not already in solution, dissolve it in a suitable aprotic solvent.[7]

  • Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[7][9]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[7][9]

  • Cool the vial to room temperature.

  • The sample can be injected directly or diluted with a suitable solvent if necessary.

  • The sample is now ready for GC-MS analysis.

References

Technical Support Center: Quantifying Low-Abundance 2-Hydroxypalmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the quantitative analysis of 2-Hydroxypalmitic acid (2-OHPA), particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying low-abundance this compound (2-OHPA) so challenging?

A: The quantification of 2-OHPA is inherently difficult due to a combination of factors. As a fatty acid, it suffers from poor ionization efficiency in mass spectrometry, making it difficult to detect.[1][2] Its low natural abundance in many biological samples further complicates detection.[3][4] Structurally, 2-OHPA is an isomer of other molecules like 3-Hydroxypalmitic acid, which have very similar chemical properties, leading to challenges in chromatographic separation and unambiguous identification.[3][5] Furthermore, when analyzing complex biological matrices like plasma or tissue, other lipids and molecules can interfere with the signal, a phenomenon known as the matrix effect.[3][6]

Q2: What is derivatization, and why is it crucial for 2-OHPA analysis?

A: Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a given analytical method. For fatty acids like 2-OHPA, this step is often critical. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization increases the volatility of 2-OHPA by converting its polar carboxyl group into a less polar ester, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester, which prevents poor peak shape and inaccurate quantification.[4][7] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can significantly enhance ionization efficiency.[1][8] A common strategy is "charge-reversal" derivatization, which attaches a permanently charged group to the molecule, allowing for highly sensitive detection in the positive ion mode of the mass spectrometer.[1][2]

Q3: Which analytical platform is better for 2-OHPA quantification: GC-MS or LC-MS?

A: Both GC-MS and LC-MS are powerful techniques for analyzing 2-OHPA, and the choice depends on the specific research goals and available resources.

  • GC-MS/MS: This method offers excellent chromatographic resolution and is highly effective for separating and identifying 2-OHPA, especially after conversion to its FAME and TMS derivatives.[4] It is a robust and well-established technique for fatty acid analysis.

  • LC-MS/MS: This is the most popular platform for lipidomics.[6] It does not require the analyte to be volatile and can be coupled with derivatization strategies to dramatically increase sensitivity.[9] Ultra-High-Performance Liquid Chromatography (UPLC) systems provide rapid and high-resolution separations of isomers.[3][5]

Q4: How can I improve the detection sensitivity of my LC-MS method for 2-OHPA?

A: To enhance sensitivity, a multi-step approach is recommended.

  • Chemical Derivatization: Employ a derivatization reagent that introduces a fixed positive charge to the 2-OHPA molecule. This allows for analysis in the positive electrospray ionization (ESI) mode, which can increase sensitivity by orders of magnitude compared to the negative ion mode typically used for underivatized fatty acids.[1][2][9]

  • Sample Preparation: Use Solid-Phase Extraction (SPE) to enrich 2-OHPA in your sample while removing interfering compounds like triacylglycerols and cholesterol esters that can cause ion suppression.[9]

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) for more selective and sensitive detection.[3][10] Operating the instrument in a targeted mode, such as Multiple Reaction Monitoring (MRM), can also minimize background noise and improve quantification.[4][11]

Q5: How can I reliably differentiate 2-OHPA from its structural isomer, 3-OHPA?

A: Differentiating these isomers is a significant challenge that requires optimized methods.[3][5] The primary approach is to achieve baseline chromatographic separation using a high-resolution UPLC column and a carefully optimized mobile phase gradient. In mass spectrometry, specific derivatization techniques can help. For instance, acetyl trimethylaminoethyl ester iodide derivatives of 2- and 3-hydroxypalmitic acids have been shown to produce remarkably different and distinct fragmentation patterns in tandem mass spectrometry (MS/MS), allowing for their selective analysis.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Signal 1. Inefficient lipid extraction.[13] 2. Incomplete or failed derivatization.[14] 3. Poor ionization efficiency.[1][2] 4. Ion suppression from matrix components.[6] 5. Analyte degradation during sample storage or preparation.[13]1. Optimize extraction protocol (e.g., Bligh-Dyer, MTBE methods).[6][9] 2. Verify derivatization reagent quality and optimize reaction conditions (time, temperature). Use high-quality reagents with low moisture.[14] 3. Employ derivatization to enhance ionization or switch to a more sensitive ESI mode (e.g., positive mode).[1] 4. Incorporate a Solid-Phase Extraction (SPE) cleanup step.[9] 5. Ensure proper sample handling (e.g., flash freezing, storage at -80°C, use of antioxidants).[13]
Poor Peak Shape (Tailing, Fronting) 1. (GC-MS) Incomplete derivatization leaving polar carboxyl groups exposed.[7] 2. (GC-MS) Active sites on the GC column or liner. 3. (LC-MS) Poor choice of mobile phase or column chemistry. 4. Column overload.1. Re-optimize derivatization procedure to ensure complete reaction.[7] 2. Use a deactivated liner and a high-quality column suitable for fatty acid analysis. 3. Adjust mobile phase pH or organic solvent composition; test a different column stationary phase. 4. Dilute the sample or inject a smaller volume.
High Variability Between Replicates 1. Inconsistent sample preparation (extraction, derivatization).[15] 2. Introduction of contaminants (e.g., from plasticware).[13] 3. Instrument instability.1. Use an internal standard added at the very beginning of sample preparation to account for variability.[8] 2. Use glassware instead of plasticware where possible to avoid contamination.[13] 3. Regularly run quality control (QC) samples to monitor instrument performance and stability.[6]
Co-elution of Isomers (e.g., with 3-OHPA) 1. Insufficient chromatographic resolution.[16]1. (LC-MS) Optimize the analytical column (e.g., longer column, smaller particle size) and the mobile phase gradient (make it shallower). 2. (GC-MS) Optimize the temperature program. 3. Employ specific derivatization techniques that yield unique mass fragments for each isomer to allow for differentiation even without complete separation.[12]

Quantitative Data Summary

Derivatization is a proven method to substantially increase the detection sensitivity of fatty acids. The table below summarizes the reported improvement.

Analyte ClassDerivatization StrategyPlatformReported Sensitivity Increase
Fatty Acids (General)Isotope Labeling (d0/d5-OPEPI)LC-HRMS/MS200 to 2,345-fold increase compared to non-derivatized methods.[3]
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)Isotope Labeling (DMED)LC-MSDrastic enhancement of detection sensitivity.[9]

Experimental Protocols

Protocol 1: General Lipid Extraction

This protocol is a general guideline for lipid extraction from biological fluids or tissues, combining principles from established methods.[9][13]

  • Sample Preparation: For tissue samples, homogenize in a suitable buffer. For liquid samples like plasma, use directly.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of 2-OHPA) to the sample before extraction to control for sample loss and matrix effects.[8]

  • Solvent Addition: Perform a liquid-liquid extraction using a chloroform:methanol:water (or similar methyl tert-butyl ether system) solvent mixture.[6][9] Vortex vigorously to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample to separate the organic (containing lipids) and aqueous layers.

  • Collection: Carefully collect the lower organic layer into a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for derivatization or direct injection.

Protocol 2: Derivatization for GC-MS Analysis (FAME Synthesis)

This protocol describes a common acid-catalyzed method for creating Fatty Acid Methyl Esters (FAMEs) for GC-MS analysis.[7][14]

  • Sample: Start with the dried lipid extract from Protocol 1.

  • Reagent Addition: Add 2 mL of 12% w/w Boron Trifluoride (BF₃)-Methanol to the sample vial.[14]

  • Reaction: Cap the vial tightly and heat at 60-100°C for 10-30 minutes. The optimal time and temperature may need to be determined empirically.[7]

  • Quenching: Cool the vial to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent like hexane (B92381).[14]

  • Extraction: Shake the vial vigorously to partition the FAMEs into the upper hexane layer.

  • Collection: Allow the layers to separate and carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

Visualized Workflows and Logic

G General Experimental Workflow for 2-OHPA Quantification cluster_prep Sample Preparation cluster_derivatization Chemical Modification cluster_analysis Instrumental Analysis cluster_data Data Handling SampleCollection 1. Sample Collection (Plasma, Tissue, etc.) AddIS 2. Addition of Internal Standard SampleCollection->AddIS Extraction 3. Lipid Extraction (e.g., LLE or SPE) AddIS->Extraction Deriv 4. Derivatization (Required for GC-MS, Enhances LC-MS signal) Extraction->Deriv Analysis 5. GC-MS/MS or LC-MS/MS (Targeted analysis, e.g., MRM) Deriv->Analysis Processing 6. Data Preprocessing (Peak Integration, Normalization) Analysis->Processing Quant 7. Quantification & Statistical Analysis Processing->Quant

Caption: A typical workflow for quantifying 2-OHPA from biological samples.

G Troubleshooting Logic for Poor Signal Start Problem: Poor or No Signal Check_Deriv Was derivatization performed and confirmed to be efficient? Start->Check_Deriv Sol_Deriv Action: Optimize derivatization. Verify reagent quality and reaction conditions. Use a charge-reversal derivative for LC-MS. Check_Deriv->Sol_Deriv Yes Sol_NoDeriv Action: Implement derivatization to boost signal. Check_Deriv->Sol_NoDeriv No Check_Cleanup Is the sample matrix complex? Check_MS Are MS parameters optimized? Check_Cleanup->Check_MS No Sol_Cleanup Action: Add a sample cleanup step. Use Solid-Phase Extraction (SPE) to remove interfering lipids. Check_Cleanup->Sol_Cleanup Yes Sol_MS Action: Optimize MS source. Adjust voltages, gas flows, and temperature. Check for contamination. Check_MS->Sol_MS No Success Signal Improved Check_MS->Success Yes Sol_Deriv->Check_Cleanup Sol_NoDeriv->Check_Cleanup Sol_Cleanup->Check_MS Sol_MS->Success

Caption: A decision tree for troubleshooting poor signal intensity issues.

References

Technical Support Center: Optimizing 2-Hydroxypalmitic Acid Extraction from Lipid-Rich Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 2-Hydroxypalmitic acid (2-HPA) from lipid-rich tissues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction efficiency of 2-HPA?

A1: The extraction efficiency of 2-HPA is primarily influenced by the choice of extraction method and solvent, the disruption of the tissue matrix, the solvent-to-sample ratio, temperature, and pH. Given that 2-HPA is more polar than its non-hydroxylated counterpart, palmitic acid, the polarity of the solvent system is a crucial parameter.

Q2: Which extraction method is generally recommended for 2-HPA from lipid-rich tissues?

A2: The choice of method depends on the specific research needs, such as sample throughput, required purity, and available equipment.

  • Solvent extraction (e.g., Folch or Bligh & Dyer methods) is robust for high recovery of a broad range of lipids, including 2-HPA. These methods are effective at disrupting lipid-protein complexes.[1][2]

  • Solid-Phase Extraction (SPE) is excellent for sample cleanup and fractionation, allowing for the selective isolation of hydroxy fatty acids from more complex lipid extracts.[3][4]

  • Supercritical Fluid Extraction (SFE) with carbon dioxide is a "green" alternative that can be highly selective, with extraction efficiency depending on pressure and temperature.[5][6]

Q3: Is derivatization necessary for the analysis of 2-HPA?

A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential. The carboxyl and hydroxyl groups of 2-HPA are polar and not sufficiently volatile for GC analysis. Derivatization, typically through esterification (e.g., to form Fatty Acid Methyl Esters - FAMEs) and silylation (to cap the hydroxyl group), increases the volatility and thermal stability of the analyte.[7] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary but can be used to improve ionization efficiency and chromatographic separation.[6][8]

Q4: How can I minimize the degradation of 2-HPA during extraction?

A4: 2-HPA can be susceptible to oxidation and enzymatic degradation. To minimize degradation:

  • Work with samples on ice and use pre-chilled solvents.

  • Ensure rapid inactivation of enzymes by homogenizing the tissue directly in the extraction solvent.

  • Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent.

  • Avoid prolonged exposure to high temperatures, strong acids, or bases.[9]

Troubleshooting Guides

Issue 1: Low Recovery of 2-HPA
Potential Cause Troubleshooting Step Rationale
Incomplete Tissue Homogenization Increase homogenization time or use a more effective method (e.g., bead beating for tough tissues).Inadequate disruption of adipocytes and other cells prevents the solvent from accessing the intracellular lipids, including 2-HPA.
Inappropriate Solvent Polarity For solvent extractions, ensure the correct ratio of polar to non-polar solvents. The hydroxyl group on 2-HPA increases its polarity compared to other fatty acids. A slightly more polar solvent system may improve recovery.The principle of "like dissolves like" governs extraction efficiency. The polarity of the solvent must be optimized to solubilize the analyte of interest effectively.[10]
Suboptimal pH For Solid-Phase Extraction (SPE), adjust the sample pH to 2-3 before loading onto a reversed-phase cartridge.Lowering the pH ensures that the carboxylic acid group of 2-HPA is protonated, making the molecule less polar and enhancing its retention on the non-polar sorbent.
Insufficient Solvent Volume Increase the solvent-to-sample ratio. For Folch extractions, a 20:1 solvent-to-tissue ratio is recommended for high-fat samples.[1]A higher solvent volume ensures complete immersion of the sample and provides a sufficient concentration gradient to drive the analyte into the solvent phase.
Analyte Loss During Washing Steps In liquid-liquid extractions, ensure that the wash solution (e.g., aqueous salt solution) is not too polar, which could cause partitioning of the more polar 2-HPA into the aqueous phase.The addition of the hydroxyl group to palmitic acid slightly increases its water solubility.
Premature Elution in SPE If using SPE, the wash solvent may be too strong (too non-polar), causing the 2-HPA to be washed away before the elution step.Use a more polar wash solvent to remove interferences without prematurely eluting the analyte.
Issue 2: Co-extraction of Interfering Substances
Potential Cause Troubleshooting Step Rationale
High Lipid Content in the Extract For LC-MS analysis, consider a post-extraction cleanup step like SPE or a hexane (B92381) wash to remove the bulk of neutral lipids (e.g., triglycerides).High concentrations of co-eluting lipids can cause ion suppression in the mass spectrometer, leading to inaccurate quantification of 2-HPA.
Co-elution with Other Isomeric Hydroxy Fatty Acids Optimize the chromatographic method (GC or LC column and gradient/temperature program).Different isomers of hydroxypalmitic acid may have very similar retention times. High-resolution chromatography is necessary for their separation.[6]
Matrix Effects in MS Analysis Prepare matrix-matched calibration standards by spiking a 2-HPA-free tissue extract with known concentrations of 2-HPA standards.This accounts for any signal enhancement or suppression caused by other co-extracted molecules from the tissue matrix.

Data Presentation

Disclaimer: The following tables summarize quantitative data for general fatty acid and lipid extractions, as direct comparative studies on 2-HPA recovery were not available in the literature. The extraction efficiencies are indicative and may vary for 2-HPA.

Table 1: Comparison of Solvent Extraction Methods for Total Fatty Acids

Method Solvent System Typical Recovery of Total Fatty Acids Reference
FolchChloroform (B151607):Methanol (B129727) (2:1)>95% for samples with >2% lipid[1]
Bligh & DyerChloroform:Methanol:Water (1:2:0.8)Can underestimate lipids by up to 50% in high-fat samples (>2% lipid) compared to Folch.[1]
Hexane:IsopropanolHexane:Isopropanol (3:2)Generally lower recovery of polar lipids compared to chloroform-based methods.[2]
Microwave-Assisted Extraction (MAE)Not specifiedCan yield high recovery of total fatty acids (e.g., 7.99 mg/100g for MUFAs in one study).[7]
Supercritical CO2 Extraction (SFE)Supercritical CO2Can achieve high recovery (e.g., 10% of dry weight in one study).

Table 2: Typical Parameters for Supercritical Fluid Extraction (SFE) of Lipids

Parameter Typical Range Effect on Extraction Reference
Pressure 100 - 400 barHigher pressure generally increases solvent density and solvating power, leading to higher yields.
Temperature 40 - 60 °CIncreasing temperature can decrease solvent density but increase the vapor pressure of the analyte, requiring experimental optimization.
Co-solvent e.g., EthanolAdding a polar co-solvent can enhance the extraction of more polar lipids like 2-HPA.[6]

Experimental Protocols

Protocol 1: Modified Folch Extraction for Lipid-Rich Tissues
  • Homogenization: Weigh approximately 1 g of frozen tissue and homogenize in a glass homogenizer with 20 mL of a pre-chilled chloroform:methanol (2:1, v/v) mixture containing 0.01% BHT.

  • Extraction: Stir the homogenate for 20-30 minutes at room temperature.

  • Filtration: Filter the homogenate through a fat-free paper into a separation funnel.

  • Washing: Add 0.2 volumes (4 mL) of 0.9% NaCl solution to the filtrate.

  • Phase Separation: Mix gently and allow the phases to separate. Centrifugation at low speed (e.g., 2000 x g for 10 minutes) can aid separation.

  • Collection: Collect the lower chloroform phase containing the lipids.

  • Drying: Dry the chloroform extract under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Fractionation

This protocol assumes the starting material is a dried lipid extract from a primary extraction like the Folch method.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Preparation: Re-dissolve the dried lipid extract in a minimal volume of a suitable solvent (e.g., hexane). Acidify the sample by adding formic acid to a final concentration of 0.1% to ensure 2-HPA is protonated.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a polar solvent (e.g., water or a highly aqueous methanol solution) to elute very polar, non-lipid impurities. Then, wash with a non-polar solvent like hexane to elute neutral lipids (e.g., triglycerides).

  • Elution: Elute the 2-HPA and other hydroxy fatty acids with a solvent of intermediate polarity, such as diethyl ether or a mixture of hexane and ethyl acetate.

  • Drying and Storage: Dry the eluate under a stream of nitrogen and store at -80°C.

Protocol 3: Derivatization for GC-MS Analysis (Silylation)

This protocol is for the derivatization of the hydroxyl group of 2-HPA after it has been converted to its methyl ester (FAME).

  • Sample Preparation: Place the dried 2-HPA methyl ester in a reaction vial.

  • Reagent Addition: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]

  • Reaction: Cap the vial tightly and heat at 60°C for 30-60 minutes.[7]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS or diluted with a suitable solvent like hexane.

Visualizations

experimental_workflow tissue Lipid-Rich Tissue Sample homogenization Homogenization (e.g., in Chloroform:Methanol) tissue->homogenization extraction Solvent Extraction (e.g., Folch Method) homogenization->extraction phase_separation Phase Separation extraction->phase_separation lipid_extract Crude Lipid Extract phase_separation->lipid_extract spe Solid-Phase Extraction (SPE) (Optional Cleanup/Fractionation) lipid_extract->spe Optional derivatization Derivatization (for GC-MS) lipid_extract->derivatization purified_fraction Purified 2-HPA Fraction spe->purified_fraction purified_fraction->derivatization analysis GC-MS or LC-MS Analysis purified_fraction->analysis Direct LC-MS derivatization->analysis

Caption: General experimental workflow for the extraction and analysis of 2-HPA.

troubleshooting_low_recovery start Low 2-HPA Recovery check_homogenization Is tissue fully homogenized? start->check_homogenization improve_homogenization Increase homogenization time/power check_homogenization->improve_homogenization No check_solvent Is solvent system appropriate? check_homogenization->check_solvent Yes improve_homogenization->check_solvent optimize_solvent Adjust solvent polarity check_solvent->optimize_solvent No check_ratio Is solvent:sample ratio sufficient? check_solvent->check_ratio Yes optimize_solvent->check_ratio increase_ratio Increase solvent volume (e.g., 20:1) check_ratio->increase_ratio No check_spe Using SPE? check_ratio->check_spe Yes increase_ratio->check_spe check_spe_ph Is sample pH acidic (2-3) before loading? check_spe->check_spe_ph Yes end Re-analyze Recovery check_spe->end No adjust_ph Acidify sample check_spe_ph->adjust_ph No check_spe_wash Is wash solvent too strong? check_spe_ph->check_spe_wash Yes adjust_ph->check_spe_wash use_polar_wash Use a more polar wash solvent check_spe_wash->use_polar_wash Yes check_spe_wash->end No use_polar_wash->end

Caption: Troubleshooting flowchart for low recovery of 2-HPA.

References

Technical Support Center: Analysis of 2-Hydroxypalmitic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of 2-hydroxypalmitic acid in plasma samples by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] In the analysis of this compound from plasma, these effects can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantification.[1][3] This can result in unreliable data for pharmacokinetic and pharmacodynamic studies.

Q2: What are the primary causes of matrix effects in plasma analysis of lipids like this compound?

A2: The primary culprits for matrix effects in plasma lipid analysis are phospholipids.[4][5] These abundant components of cell membranes are often co-extracted with the analyte of interest and can interfere with the ionization process in the mass spectrometer's ion source, leading to ion suppression.[4][5] Other endogenous substances like salts, proteins, and other lipids can also contribute to matrix effects.[4][6]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column, while a blank plasma extract is injected. Dips or rises in the baseline signal indicate matrix effects.[2]

  • Post-Extraction Spike: This is a quantitative method to determine the extent of matrix effects.[5][6] The signal response of this compound in a clean solvent is compared to the response of the same amount of analyte spiked into a blank plasma sample after the extraction process. The percentage difference between these signals reveals the degree of ion suppression or enhancement.[5][6]

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A4: A stable isotope-labeled internal standard, such as this compound-d30, is the gold standard for compensating for matrix effects.[7] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[7][8] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Issue: Poor sensitivity and low signal intensity for this compound.

Possible Cause Suggested Solution
Significant Ion Suppression Phospholipids are a major cause of ion suppression in plasma samples.[4][5] Employ a more effective sample preparation technique to remove them, such as Solid-Phase Extraction (SPE) with a phospholipid removal plate (e.g., HybridSPE) or a thorough Liquid-Liquid Extraction (LLE).[4][9]
Inefficient Extraction Recovery The chosen sample preparation method may not be optimal for this compound. Evaluate different extraction solvents and pH conditions for LLE or different sorbents and elution solvents for SPE to maximize recovery.
Suboptimal LC-MS Conditions Optimize chromatographic conditions to separate this compound from co-eluting matrix components.[3] Adjusting the gradient, mobile phase composition, or using a different column chemistry can improve separation. Also, optimize MS parameters such as source temperature and gas flows.[10]

Issue: High variability and poor reproducibility in replicate injections.

Possible Cause Suggested Solution
Inconsistent Matrix Effects The degree of ion suppression or enhancement is varying between samples. The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for this variability.[7]
Inconsistent Sample Preparation Ensure the sample preparation protocol is followed precisely for all samples. Automation of sample preparation can improve consistency.[11]
Carryover from Previous Injections Lipids, especially phospholipids, can accumulate on the LC column and elute in subsequent runs, causing unpredictable matrix effects.[4] Implement a robust column wash method between injections.

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general performance of common techniques for lipid analysis in plasma. While specific data for this compound is limited, these trends for other lipids provide a useful guide.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) HybridSPE-Phospholipid
Phospholipid Removal Efficiency LowModerate to HighHighVery High (>95%)[9]
Analyte Recovery Generally high, but can be variable.[12]Dependent on solvent choice; can be high and reproducible.[13]High and reproducible with method optimization.[12]High and reproducible.[9]
Matrix Effect Reduction LowModerateHighVery High
Simplicity & Speed HighModerateModerateHigh
Cost per Sample LowLow to ModerateModerate to HighHigh
Suitability for Automation HighLowHighHigh

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is the simplest but least effective method for removing phospholipids.

  • To 100 µL of plasma in a microcentrifuge tube, add a stable isotope-labeled internal standard for this compound.

  • Add 300 µL of cold acetonitrile (B52724) (a 3:1 ratio of solvent to plasma is common).[14][15]

  • Vortex vigorously for 30 seconds to precipitate proteins.[16]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - Matyash Method (MTBE-based)

This method offers better cleanup than PPT.

  • To 10 µL of plasma, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold methanol (B129727) and vortex for 10 seconds.[13]

  • Add 500 µL of methyl-tert-butyl ether (MTBE) and sonicate for 1 hour.[13]

  • Add 500 µL of water to induce phase separation and centrifuge at 10,000 x g for 10 minutes.[13]

  • Transfer the upper organic phase to a new tube.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.[17]

Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase

This method provides a cleaner extract than PPT and LLE.

  • Sample Pre-treatment: To 100 µL of plasma containing the internal standard, add 200 µL of methanol to precipitate proteins. Vortex and centrifuge. Collect the supernatant.[18]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[18]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[18]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water to remove polar interferences.[18]

  • Elution: Elute the this compound with 1 mL of acetonitrile.[18]

  • Dry-down and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Protocol 4: HybridSPE®-Phospholipid

This technique combines protein precipitation with specific phospholipid removal.

  • Dispense 100 µL of plasma (with internal standard) into a HybridSPE-Phospholipid cartridge or well.[19]

  • Add 300 µL of a precipitation solvent (e.g., 1% formic acid in acetonitrile).[19]

  • Mix thoroughly by vortexing or repeated pipetting.[19]

  • Apply a vacuum to pull the sample through the packed bed. The eluate is collected and is ready for LC-MS analysis.

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_hybridspe HybridSPE-Phospholipid plasma Plasma Sample + SIL-IS ppt_add_solvent Add Acetonitrile (3:1) plasma->ppt_add_solvent lle_add_solvents Add Methanol & MTBE plasma->lle_add_solvents spe_pretreat Pre-treat (PPT) plasma->spe_pretreat hspe_add_solvent Add Precipitation Solvent plasma->hspe_add_solvent ppt_vortex Vortex & Centrifuge ppt_add_solvent->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant analysis LC-MS Analysis ppt_supernatant->analysis lle_sonicate Sonicate & Induce Phase Separation lle_add_solvents->lle_sonicate lle_organic_phase Collect Organic Phase lle_sonicate->lle_organic_phase lle_organic_phase->analysis spe_condition Condition Cartridge spe_pretreat->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_elute->analysis hspe_mix Mix hspe_add_solvent->hspe_mix hspe_filter Apply Vacuum & Collect hspe_mix->hspe_filter hspe_filter->analysis

Figure 1. Overview of different sample preparation workflows for the analysis of this compound in plasma.

troubleshooting_logic start Inconsistent or Poor Results? check_is Using SIL-IS? start->check_is add_is Implement SIL-IS check_is->add_is No check_sample_prep Assess Sample Preparation check_is->check_sample_prep Yes add_is->check_sample_prep improve_sample_prep Optimize Sample Prep (SPE or HybridSPE) check_sample_prep->improve_sample_prep High Matrix Effects check_lcms Evaluate LC-MS Method check_sample_prep->check_lcms Low Matrix Effects improve_sample_prep->check_lcms end_bad Re-evaluate improve_sample_prep->end_bad Still Poor Results optimize_lcms Optimize Chromatography & MS Parameters check_lcms->optimize_lcms Poor Peak Shape/ Resolution end_good Reliable Results check_lcms->end_good Good Peak Shape/ Resolution optimize_lcms->end_good

Figure 2. A decision tree for troubleshooting matrix effects in this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (R)- vs (S)-2-Hydroxypalmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the (R) and (S) enantiomers of 2-hydroxypalmitic acid (2-OHPA). The distinct stereochemistry of these molecules leads to significant differences in their cellular functions and potential therapeutic applications. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the differential effects of (R)-2-OHPA and (S)-2-OHPA based on available experimental data. The primary source of this comparative data comes from studies on adipocytes where the endogenous production of (R)-2-OHPA by fatty acid 2-hydroxylase (FA2H) was knocked down.

Biological Effect(R)-2-Hydroxypalmitic Acid(S)-2-Hydroxypalmitic AcidCell TypeReference
Membrane Fluidity Reverses the increase in raft-associated lipid mobility caused by FA2H knockdown.No effect on the increased membrane mobility caused by FA2H knockdown.Adipocytes[1]
GLUT4 Protein Level Reverses the reduction in GLUT4 protein levels caused by FA2H knockdown.No effect on the reduced GLUT4 protein levels caused by FA2H knockdown.Adipocytes[1][2]
Glucose Uptake Reverses the decrease in glucose uptake caused by FA2H knockdown.No effect on the decreased glucose uptake caused by FA2H knockdown.Adipocytes[1][2]
Lipogenesis Reverses the reduction in lipogenesis caused by FA2H knockdown.No effect on the reduced lipogenesis caused by FA2H knockdown.Adipocytes[1][2]
Sphingolipid Incorporation Preferentially incorporated into hexosylceramide.Preferentially incorporated into ceramide.Adipocytes[1][2]
Cancer Cell Growth Mitigates the growth and invasiveness of cancer cells.Not reported to have the same effect.Gastric and Colorectal Cancer Cells[3]
Chemosensitivity Increases sensitivity of gastric cancer cells to cisplatin (B142131).Not reported to have the same effect.Gastric Cancer Cells[4]

Signaling Pathways

The differential biological activities of (R)- and (S)-2-OHPA can be attributed to their distinct roles in modulating specific signaling pathways.

(R)-2-Hydroxypalmitic Acid has been shown to influence key metabolic and cancer-related pathways:

  • Inhibition of mTOR/S6K1/Gli1 Pathway: In gastric cancer cells, (R)-2-OHPA enhances chemosensitivity to cisplatin by inhibiting the non-canonical Hedgehog signaling pathway involving mTOR, S6K1, and the transcription factor Gli1.[4]

  • Activation of AMPK/YAP Pathway: In colorectal cancer, FA2H (which produces (R)-2-OHPA) and (R)-2-OHPA treatment can inhibit tumor growth by activating the AMPK/YAP pathway.[5]

The signaling pathways modulated by (S)-2-Hydroxypalmitic Acid are less well-defined, primarily due to its comparatively lower biological activity in the contexts studied so far. Its preferential incorporation into ceramide suggests a potential role in ceramide-mediated signaling, which is often associated with apoptosis and cell cycle arrest, though this has not been explicitly demonstrated in direct comparison with the (R)-enantiomer.

Mandatory Visualizations

Signaling Pathway of (R)-2-OHPA in Gastric Cancer Chemosensitivity

R_2_OHPA_signaling R_2_OHPA (R)-2-Hydroxypalmitic Acid AMPK AMPK R_2_OHPA->AMPK mTOR mTOR AMPK->mTOR S6K1 S6K1 mTOR->S6K1 Gli1 Gli1 S6K1->Gli1 Chemosensitivity Increased Chemosensitivity to Cisplatin Gli1->Chemosensitivity

Caption: (R)-2-OHPA signaling in gastric cancer cells.

Experimental Workflow for Comparing (R)- vs (S)-2-OHPA in Adipocytes

experimental_workflow cluster_assays Biological Assays start FA2H Knockdown in Adipocytes treatment Treat with: 1. Vehicle (Control) 2. (R)-2-OHPA 3. (S)-2-OHPA start->treatment membrane_fluidity Measure Membrane Fluidity (FRAP) treatment->membrane_fluidity glut4 Quantify GLUT4 Levels (Western Blot) treatment->glut4 glucose_uptake Assess Glucose Uptake (Radiolabeled Glucose) treatment->glucose_uptake sphingolipid_analysis Analyze Sphingolipid Profile (LC-MS/MS) treatment->sphingolipid_analysis comparison Compare Effects of (R)- vs (S)-2-OHPA membrane_fluidity->comparison glut4->comparison glucose_uptake->comparison sphingolipid_analysis->comparison

Caption: Workflow for comparing enantiomer bioactivity.

Experimental Protocols

FA2H Knockdown and Adipocyte Culture
  • Cell Line: 3T3-L1 preadipocytes.

  • Culture and Differentiation: Preadipocytes are cultured to confluence and differentiated into adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

  • FA2H Knockdown: Differentiated adipocytes are transfected with siRNA targeting FA2H or a non-targeting control siRNA using a suitable lipid-based transfection reagent. Knockdown efficiency is confirmed by qRT-PCR or Western blot.

  • Enantiomer Treatment: Following knockdown, cells are treated with exogenous (R)-2-OHPA, (S)-2-OHPA, or a vehicle control for a specified period (e.g., 24-48 hours) before subsequent assays.

Membrane Fluidity Measurement (FRAP)
  • Principle: Fluorescence Recovery After Photobleaching (FRAP) is used to measure the lateral diffusion of fluorescently labeled lipids in the plasma membrane, providing an indication of membrane fluidity.

  • Procedure:

    • Label adipocytes with a fluorescent lipid probe that partitions into lipid rafts (e.g., BODIPY-GM1).

    • Acquire pre-bleach images of a region of interest (ROI) on the plasma membrane using a confocal microscope.

    • Photobleach the ROI with a high-intensity laser beam.

    • Acquire a time-series of post-bleach images to monitor the recovery of fluorescence in the bleached area as unbleached probes diffuse into it.

    • The rate of fluorescence recovery is calculated to determine the mobile fraction and diffusion coefficient of the probe.

Glucose Uptake Assay
  • Principle: This assay measures the rate of glucose transport into adipocytes, typically using a radiolabeled glucose analog.

  • Procedure:

    • After treatment with the 2-OHPA enantiomers, adipocytes are serum-starved and then stimulated with insulin.

    • The glucose uptake reaction is initiated by adding a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose).

    • After a short incubation period, the reaction is stopped, and the cells are washed to remove extracellular radiolabeled glucose.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • Glucose uptake is calculated and normalized to the total protein content of the cell lysate.

Sphingolipid Analysis by LC-MS/MS
  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify different sphingolipid species, including ceramides (B1148491) and hexosylceramides.

  • Procedure:

    • Lipids are extracted from adipocytes using a suitable organic solvent system (e.g., chloroform/methanol).

    • The lipid extract is separated by hydrophilic interaction liquid chromatography (HILIC).

    • The separated lipids are ionized and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect specific precursor-product ion transitions for different ceramide and hexosylceramide species.

    • Quantification is achieved by comparing the peak areas of endogenous lipids to those of internal standards.

Western Blot Analysis of Signaling Proteins
  • Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., by detecting phosphorylated forms of proteins).

  • Procedure:

    • Cells are lysed, and the protein concentration of the lysate is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, phospho-S6K1, Gli1, GLUT4).

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Chemosensitivity Assay
  • Principle: This assay determines the effect of a compound on the sensitivity of cancer cells to a chemotherapeutic agent.

  • Procedure:

    • Gastric cancer cells are seeded in 96-well plates and treated with (R)-2-OHPA or a vehicle control.

    • After a pre-incubation period, cells are treated with a range of concentrations of cisplatin.

    • Cell viability is assessed after a further incubation period (e.g., 48-72 hours) using a suitable method, such as the MTT or CellTiter-Glo assay.

    • The IC50 (half-maximal inhibitory concentration) of cisplatin is calculated for each treatment condition to determine if (R)-2-OHPA sensitizes the cells to cisplatin.

References

A Tale of Two Fatty Acids: 2-Hydroxypalmitic Acid and Palmitic Acid in Cellular Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate landscape of cellular signaling, fatty acids are emerging as critical regulators of cell fate. While structurally similar, minor modifications to their chemical makeup can dramatically alter their biological effects. This guide provides a comparative analysis of two such fatty acids: the ubiquitous saturated fatty acid, palmitic acid, and its hydroxylated counterpart, 2-hydroxypalmitic acid, with a focus on their divergent roles in cellular apoptosis.

While extensive research has solidified the pro-apoptotic role of palmitic acid across a multitude of cell lines, data on this compound suggests a contrasting, and in some contexts, protective role. It is crucial to note that to date, no studies have directly compared the apoptotic effects of these two fatty acids in the same experimental system. This guide, therefore, synthesizes the available, independent findings to offer a comparative perspective for the research community.

Quantitative Data Summary

The following table summarizes quantitative data from various studies investigating the effects of palmitic acid on apoptosis and the anti-proliferative effects of hydroxypalmitic acids.

Fatty AcidCell LineConcentrationExposure TimeObserved EffectCitation
Palmitic AcidHCT116 p53-/-500 µM48 hours~31.1% apoptotic cells[1]
Palmitic AcidHCT116 p53+/+500 µM48 hours~15.5% apoptotic cells[1]
Palmitic AcidSaos-2100-800 µM24 hoursDose-dependent increase in apoptosis[2]
Palmitic AcidH4IIE (hepatoma)250 µM16 hoursSignificant increase in cell death[3]
Palmitic AcidH9c2 (cardiomyocytes)0.5 mM24 hoursIncreased apoptosis[4][5]
Hydroxypalmitic AcidsA549, Caco-2, SF268 (cancer cell lines)Not specifiedNot specifiedGrowth inhibitory activities[6][7]
7- and 9-Hydroxystearic AcidsBeta-cellsNot specifiedNot specifiedSuppression of cytokine-induced apoptosis[6][7]

Signaling Pathways: A Divergence in Function

The signaling pathways activated by palmitic acid that lead to apoptosis are well-documented and multifaceted. In contrast, the pathways governed by this compound appear to be linked to the suppression of cell growth and survival in cancer cells, though the mechanisms are less elucidated.

Palmitic Acid-Induced Apoptotic Signaling

Palmitic acid triggers apoptosis through several interconnected pathways, primarily involving endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[8][9][10]

Palmitic_Acid_Apoptosis PA Palmitic Acid ER_Stress ER Stress PA->ER_Stress ROS ↑ Reactive Oxygen Species (ROS) PA->ROS Mitochondria Mitochondrial Dysfunction ER_Stress->Mitochondria ROS->Mitochondria p53 p53 Activation ROS->p53 Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Activation Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1. Palmitic acid-induced apoptosis signaling pathway.

Postulated Anti-Proliferative Pathway of Hydroxypalmitic Acids

While a detailed apoptotic pathway for this compound is not yet defined, studies on hydroxystearic and hydroxypalmitic acids suggest a role in inhibiting cancer cell growth.[6][7] The precise mechanisms are under investigation, but may involve modulation of key cell cycle regulators.

Hydroxypalmitic_Acid_Effect HPA 2-Hydroxypalmitic Acid Cell_Cycle_Regulators Modulation of Cell Cycle Regulators HPA->Cell_Cycle_Regulators Beta_Cell_Apoptosis β-Cell Apoptosis HPA->Beta_Cell_Apoptosis Suppression of Proliferation Cell Proliferation Cell_Cycle_Regulators->Proliferation Inhibition Cytokine_Stress Cytokine-induced Stress Cytokine_Stress->Beta_Cell_Apoptosis

Figure 2. Postulated anti-proliferative and protective effects of hydroxypalmitic acids.

Experimental Protocols

The following are summaries of standard experimental protocols used to assess apoptosis in studies of fatty acid effects.

Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect early and late-stage apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Workflow:

AnnexinV_Workflow Start Cell Treatment with Fatty Acids Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Figure 3. Experimental workflow for Annexin V & PI staining.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

DNA Laddering Assay

This technique is used to detect the characteristic fragmentation of DNA that occurs during the late stages of apoptosis.

Principle: During apoptosis, endonucleases are activated and cleave the genomic DNA in the linker regions between nucleosomes, generating DNA fragments of multiples of approximately 180-200 base pairs. When separated by agarose (B213101) gel electrophoresis, these fragments form a characteristic "ladder" pattern.

Protocol Summary:

  • Cell Lysis and DNA Extraction: Cells are treated with the fatty acid of interest, harvested, and lysed. Genomic DNA is then extracted using a purification kit or standard phenol-chloroform extraction protocols.

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel.

  • Visualization: The DNA is visualized under UV light after staining with an intercalating dye such as ethidium (B1194527) bromide or SYBR Green. A ladder-like pattern of DNA fragments indicates apoptosis.

Caspase Activity Assays

These assays quantify the activity of caspases, which are key proteases that execute the apoptotic program.

Principle: These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a colorimetric or fluorometric reporter molecule. When the caspase is active in the cell lysate, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.

Protocol Summary:

  • Cell Lysis: After treatment with the fatty acid, cells are lysed to release their contents.

  • Incubation with Substrate: The cell lysate is incubated with the specific caspase substrate.

  • Detection: The amount of released reporter is measured using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase activity.

Conclusion

The available evidence paints a clear picture of palmitic acid as a potent inducer of apoptosis through mechanisms involving ER stress and oxidative stress. In contrast, this compound and related hydroxylated fatty acids appear to exert anti-proliferative effects on cancer cells and may even protect against apoptosis in certain contexts. This striking difference in cellular effects underscores the importance of subtle molecular modifications in determining the biological function of fatty acids.

For researchers in drug development and cellular biology, this comparison highlights a critical knowledge gap: the absence of direct comparative studies. Future research should focus on side-by-side analyses of these two fatty acids in various cell types to elucidate the precise structural determinants of their opposing effects on cell fate. A deeper understanding of the signaling pathways modulated by this compound could unveil novel therapeutic targets for diseases characterized by excessive apoptosis or uncontrolled proliferation.

References

A Comparative Analysis of 2-Hydroxypalmitic Acid and Other Hydroxy Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-Hydroxypalmitic acid (2-OHPA) and other hydroxy fatty acids (HFAs), focusing on their biological activities, underlying mechanisms, and therapeutic potential. The information is compiled from various studies to offer an objective overview supported by available experimental data.

Introduction to Hydroxy Fatty Acids

Hydroxy fatty acids (HFAs) are a class of lipids characterized by the presence of one or more hydroxyl groups along their aliphatic chain. The position of the hydroxyl group, the length of the carbon chain, the degree of saturation, and the stereochemistry of the hydroxyl group all contribute to the diverse biological activities of these molecules. HFAs are involved in a myriad of physiological and pathological processes, including inflammation, cell proliferation, and metabolic regulation.

This compound (2-OHPA) is a saturated long-chain fatty acid with a hydroxyl group at the alpha-carbon (C-2). It is a key component of sphingolipids and has garnered significant interest for its potential anti-cancer and anti-inflammatory properties.[1] This guide will compare 2-OHPA with other positional isomers of hydroxypalmitic acid and other HFAs of varying chain lengths and saturation.

Comparative Biological Activities

The biological effects of hydroxy fatty acids are highly dependent on their specific chemical structure. This section compares the antiproliferative, anti-inflammatory, and metabolic regulatory activities of 2-OHPA and other notable HFAs.

Antiproliferative and Pro-apoptotic Effects

Several studies have highlighted the potential of HFAs as anti-cancer agents. The position of the hydroxyl group significantly influences their cytotoxic and antiproliferative efficacy.

Table 1: Comparative Antiproliferative Activity (IC50 values in µM) of Hydroxy Fatty Acids in Various Cancer Cell Lines

Fatty AcidCell LineIC50 (µM)Reference
Hydroxystearic Acids (HSAs)
5-HSACaCo-225.1[2]
HeLa22.1[2]
7-HSAHT2914.7[2]
HeLa26.6[2]
MCF721.4[2]
PC324.3[2]
9-HSAHT2949[3]
10-HSAVariousWeak Effect[2]
11-HSACaCo-227.6[2]
MCF735.8[2]
Hydroxypalmitic Acids (HPAs)
6-(S)-HPAA549Potent Activity[4]
7-HPAA549, Caco-2, SF268Antiproliferative[4]
9-HPAA549, Caco-2, SF268Antiproliferative[4]
Other HFAs
2-Hydroxyoleic Acid (Minerval)JurkatPotent[5]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, incubation time, and assay method. Data presented here are compiled from different studies and should be interpreted with caution.

Anti-inflammatory Properties

HFAs and their derivatives, such as fatty acid esters of hydroxy fatty acids (FAHFAs), are emerging as important regulators of inflammation.

  • This compound (2-OHPA): While direct quantitative data on the anti-inflammatory activity of free 2-OHPA is limited, its role in sphingolipid metabolism suggests an indirect influence on inflammatory pathways. It's important to note that its precursor, palmitic acid, can induce an inflammatory response by activating Toll-like receptor 4 (TLR4) and the NF-κB signaling pathway.[6]

  • Other Hydroxy Fatty Acids:

    • 9-PAHSA (a FAHFA of 9-hydroxystearic acid): Has demonstrated anti-inflammatory effects by reducing lipopolysaccharide (LPS)-induced cytokine production in dendritic cells.[2]

    • 5-PAHSA: In contrast to 9-PAHSA, 5-PAHSA does not exhibit anti-inflammatory effects in the same model, highlighting the importance of the ester bond position.[7]

    • 13-LAHLA (a FAHFA of linoleic acid): This lipid has been identified as an anti-inflammatory agent that suppresses LPS-stimulated cytokine secretion.[7]

Regulation of Metabolism and Insulin (B600854) Sensitivity

HFAs play a significant role in metabolic homeostasis, particularly in glucose metabolism and insulin sensitivity.

  • This compound (2-OHPA): The enzyme Fatty Acid 2-Hydroxylase (FA2H) produces the (R)-enantiomer of 2-OHPA, which is crucial for the biosynthesis of 2-hydroxy-sphingolipids.[8] Overexpression of wild-type FA2H in pancreatic β-cells improves glucose tolerance by promoting insulin secretion.[9]

  • Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs): Levels of PAHSAs are correlated with insulin sensitivity in humans. Administration of 5- or 9-PAHSA improves glucose tolerance and enhances insulin and GLP-1 secretion.[2] These effects are mediated, at least in part, through the activation of GPR40.[2]

  • Palmitoleic Acid (a monounsaturated fatty acid): This "lipokine" has been shown to improve insulin sensitivity in peripheral tissues and modulate the metabolic activity of visceral adipose tissue.[10]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of hydroxy fatty acids are a result of their interaction with various cellular signaling pathways.

This compound (2-OHPA) and the mTOR Pathway

(R)-2-OHPA has been shown to increase the chemosensitivity of gastric cancer cells to cisplatin, partially through the inhibition of the mTOR/S6K1/Gli1 signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and survival.

mTOR_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 Gli1 Gli1 S6K1->Gli1 Cell_Growth_Proliferation Cell Growth & Proliferation Gli1->Cell_Growth_Proliferation 2_OHPA (R)-2-Hydroxypalmitic Acid 2_OHPA->mTORC1 inhibits

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of (R)-2-OHPA.

6-(S)-Hydroxypalmitic Acid and STAT3 Inhibition

The potent antiproliferative activity of 6-(S)-HPA in A549 cells is associated with the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) expression.[4] STAT3 is a transcription factor that plays a key role in cell growth, survival, and differentiation, and its aberrant activation is common in many cancers.

STAT3_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates 6_SHPA 6-(S)-Hydroxypalmitic Acid 6_SHPA->STAT3 inhibits expression

Figure 2: STAT3 signaling pathway and the inhibitory effect of 6-(S)-HPA.

Palmitic Acid and NF-κB Signaling

Palmitic acid, the parent molecule of hydroxypalmitic acids, can induce an inflammatory response by activating the NF-κB pathway, a key regulator of inflammation.[6] This activation can be mediated through TLR4.

NFkB_Pathway cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Palmitic_Acid Palmitic Acid Palmitic_Acid->TLR4 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

Figure 3: Palmitic acid-induced NF-κB activation via TLR4.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of hydroxy fatty acids.

Cell Viability and Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hydroxy fatty acids in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11][12][13]

Figure 4: Workflow for the MTT cell viability assay.

Analysis of Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of fatty acids, including their hydroxylated forms.

Materials:

  • Organic solvents (e.g., chloroform, methanol, hexane)

  • Internal standards (e.g., deuterated fatty acids)

  • Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Lipid Extraction:

    • Homogenize the cell or tissue sample in a chloroform:methanol mixture (e.g., 2:1 v/v).

    • Add an internal standard to correct for extraction efficiency and instrument variability.

    • Perform a liquid-liquid extraction by adding water or a salt solution to separate the organic and aqueous phases.

    • Collect the organic phase containing the lipids and dry it under a stream of nitrogen.[14][15][16][17]

  • Saponification and Methylation (for total fatty acid analysis):

    • To analyze fatty acids from complex lipids, first, hydrolyze the ester bonds using a base (e.g., methanolic KOH).

    • Then, methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., HCl in methanol).

  • Derivatization:

    • To improve the volatility and thermal stability of hydroxy fatty acids for GC analysis, derivatize the hydroxyl and carboxyl groups. A common method is silylation using BSTFA to form trimethylsilyl (B98337) (TMS) ethers and esters.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The FAMEs and their derivatives are separated based on their boiling points and polarity on the GC column.

    • The separated compounds are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for each compound that allows for its identification and quantification.[5][15]

Figure 5: General workflow for the analysis of hydroxy fatty acids by GC-MS.

Conclusion and Future Directions

The study of hydroxy fatty acids, including this compound, is a rapidly evolving field with significant implications for drug development in oncology, metabolic diseases, and inflammatory disorders. This comparative guide highlights the critical role of the hydroxyl group's position and the overall molecular structure in determining the biological activity of these lipids.

While significant progress has been made in understanding the effects of certain HFAs, further research is needed to:

  • Conduct direct, head-to-head comparative studies of a wider range of HFA isomers to establish clear structure-activity relationships.

  • Elucidate the detailed signaling pathways modulated by different HFA isomers to identify novel therapeutic targets.

  • Investigate the in vivo efficacy and safety of promising HFA candidates in relevant disease models.

The continued exploration of this fascinating class of lipids holds great promise for the development of novel therapeutics with improved efficacy and specificity.

References

Validating 2-Hydroxypalmitic Acid in FA2H-Deficient Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the therapeutic potential of 2-Hydroxypalmitic acid (2-HPA) in models of Fatty Acid 2-Hydroxylase (FA2H) deficiency. FA2H deficiency is a rare, autosomal recessive neurodegenerative disorder, also known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), characterized by progressive spasticity, dystonia, ataxia, and brain iron accumulation. The disease results from mutations in the FA2H gene, which leads to a deficiency of 2-hydroxylated fatty acids, crucial components of myelin. This guide outlines the rationale for 2-HPA as a substrate replacement therapy, compares it with other potential therapeutic strategies, and provides detailed experimental protocols to facilitate further research.

The Rationale for this compound Therapy

FA2H is the enzyme responsible for the 2-hydroxylation of fatty acids, a critical step in the synthesis of 2-hydroxy galactosylceramides and sulfatides. These lipids are abundant in the myelin sheath and are essential for its long-term stability and function[1][2]. In the absence of FA2H, the myelin sheath forms but is prone to degeneration, leading to the neurological symptoms of FAHN[3][4]. This compound is a direct product of the FA2H enzyme. Therefore, its exogenous administration represents a logical substrate replacement strategy aimed at restoring the depleted pool of 2-hydroxylated lipids, thereby potentially stabilizing myelin and halting disease progression.

Comparative Landscape of Therapeutic Strategies

While 2-HPA presents a targeted approach, a comprehensive evaluation requires comparison with other potential therapeutic avenues. To date, no direct comparative studies have been published. This guide, therefore, presents a conceptual comparison based on the mechanism of action and available data for related neurodegenerative disorders.

Therapeutic StrategyMechanism of ActionPotential AdvantagesPotential Challenges
This compound (Substrate Replacement) Replenishes the deficient 2-hydroxylated fatty acids, aiming to restore myelin lipid composition and stability.Direct and targeted approach to the primary metabolic defect. Oral administration may be feasible.Bioavailability to the central nervous system, optimal dosage, and long-term efficacy are unknown. In vivo data in FAHN models is lacking.
Iron Chelation Therapy Reduces the accumulation of iron in the brain, which is a hallmark of neurodegeneration with brain iron accumulation (NBIA) disorders, including FAHN.[5][6]Addresses a key pathological feature of the disease and may reduce oxidative stress. Deferiprone is a brain-penetrant iron chelator currently under investigation for other NBIAs.[5]Does not address the primary lipid defect. Efficacy in FAHN is unknown. Potential for side effects related to systemic iron depletion.
Gene Therapy Aims to deliver a functional copy of the FA2H gene to the appropriate cells in the central nervous system to restore enzyme function.Potentially curative by addressing the root genetic cause.Challenges with delivery across the blood-brain barrier, targeting the correct cell types (oligodendrocytes), and long-term safety and efficacy.
Pharmacological Chaperones Small molecules that can bind to and stabilize misfolded FA2H protein resulting from certain missense mutations, potentially restoring some enzyme activity.Could be effective for specific mutations that cause protein misfolding rather than complete loss of function.Not applicable to all mutation types (e.g., deletions, nonsense mutations). Requires development of specific chaperones for FA2H.

Quantitative Data from FA2H-Deficient Mouse Models

The following tables summarize key quantitative data from published studies on FA2H knockout (Fa2h-/-) mouse models. These data establish a baseline for the pathological and functional deficits that a therapeutic intervention like 2-HPA would aim to ameliorate.

Table 1: Neuropathological Findings in 12-Month-Old Fa2h-/- Mice

ParameterFa2h-/- MiceWild-Type ControlsKey FindingsReference
Myelination Significant demyelination in the optic nerve and spinal cord.Normal myelination.Widespread loss of myelin in the central nervous system.[3][7]
Axonal Integrity Profound axonal loss and abnormally enlarged axons in the optic nerve and spinal cord.Normal axonal structure.Indicates significant neurodegeneration secondary to demyelination.[3][7]
Peripheral Nerves Largely unaffected structure and function.Normal peripheral nerves.Suggests a primary central nervous system pathology.[3]

Table 2: Behavioral Deficits in Fa2h-/- Mice

Behavioral TestAge of OnsetFa2h-/- Mice PerformanceWild-Type Controls PerformanceDeficit AssessedReference
Cerebellar Function 7 monthsSignificant deterioration.Normal function.Motor coordination and balance.[3]
Spatial Learning & Memory (Water T-maze, Morris water maze) 4 monthsSignificant deficits.Normal performance.Cognitive function.[3]

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the efficacy of 2-HPA in FA2H-deficient mouse models.

Protocol 1: Preparation and Administration of this compound

This protocol is adapted from methods for oral administration of fatty acids in mice[8][9][10][11].

  • Preparation of 2-HPA Solution:

    • Dissolve this compound sodium salt in ethanol (B145695) to create a stock solution (e.g., 100 mM).

    • Use sonication on ice until the mixture appears as a milky solution.

    • Store the stock solution at 4°C in the dark and sealed to prevent evaporation and oxidation. The solution is stable for several months.

  • Preparation for Oral Gavage:

    • For oral administration, the 2-HPA stock solution can be diluted in a vehicle such as corn oil or incorporated into a palatable jelly for voluntary consumption.

    • A typical dosage for fatty acids in mice can range from 10 to 100 mg/kg body weight, but the optimal dose for 2-HPA would need to be determined empirically.

  • Administration:

    • Administer the 2-HPA solution or jelly to Fa2h-/- mice daily via oral gavage or voluntary consumption, starting at an age before significant pathological and behavioral deficits are observed (e.g., 3 months of age).

    • A control group of Fa2h-/- mice should receive the vehicle only. Wild-type littermates should also be included as controls.

    • Treatment should continue for a period sufficient to observe potential effects on the progression of the disease (e.g., for 6-9 months).

Protocol 2: Behavioral Analysis

Adapted from protocols for motor and cognitive assessment in mouse models of neurodegeneration.

  • Rotarod Test (Motor Coordination and Balance):

    • Acclimatize mice to the rotarod apparatus for 2-3 days prior to testing.

    • Test mice at regular intervals (e.g., monthly) throughout the treatment period.

    • Place mice on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall for each mouse.

    • Perform 3-4 trials per mouse per testing day and average the results.

  • Open Field Test (Locomotor Activity and Anxiety):

    • Place each mouse in the center of a square arena (e.g., 50 cm x 50 cm).

    • Track the mouse's movement for a set period (e.g., 10-15 minutes) using an automated video-tracking system.

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Morris Water Maze (Spatial Learning and Memory):

    • Use a circular pool filled with opaque water. A hidden platform is submerged just below the water surface.

    • Train the mice to find the hidden platform over several days (4 trials per day for 5-7 days).

    • Record the escape latency (time to find the platform) and path length for each trial.

    • On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant where the platform was previously located.

Protocol 3: Histological and Morphometric Analysis

Adapted from standard protocols for myelin and axonal analysis in the central nervous system[12][13][14].

  • Tissue Preparation:

    • At the end of the treatment period, perfuse mice with saline followed by 4% paraformaldehyde.

    • Dissect the brain and spinal cord and post-fix the tissues overnight.

    • Cryoprotect the tissues in sucrose (B13894) solutions and section them using a cryostat or vibratome.

  • Myelin Staining:

    • Use stains such as Luxol Fast Blue or antibodies against myelin basic protein (MBP) to visualize myelin sheaths.

    • Capture images from specific regions of interest (e.g., corpus callosum, spinal cord white matter) using a microscope.

    • Quantify the myelinated area or the intensity of the myelin stain using image analysis software.

  • Axonal Staining and Analysis:

    • Use antibodies against neurofilament proteins (e.g., SMI-31, SMI-32) to stain axons.

    • Perform stereological analysis to quantify the number and density of axons in specific white matter tracts.

    • For ultrastructural analysis, process tissue for transmission electron microscopy to measure myelin thickness, axon diameter, and the g-ratio (axon diameter / total fiber diameter).

Signaling Pathways and Experimental Workflows

The absence of 2-hydroxylated sphingolipids disrupts the normal composition and biophysical properties of the myelin membrane, which can affect downstream signaling events crucial for glial and neuronal health. 2-hydroxylated ceramides (B1148491) are known to influence membrane fluidity and the formation of lipid rafts, which are important signaling platforms[1]. Their absence may impair signaling pathways related to cell survival, differentiation, and inflammation.

Diagram 1: FA2H-Dependent Sphingolipid Synthesis

FA2H_Pathway cluster_0 FA2H Deficiency Fatty Acid Fatty Acid FA2H FA2H (Deficient) Fatty Acid->FA2H Substrate 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid FA2H->2-Hydroxy Fatty Acid Product Ceramide Synthase Ceramide Synthase 2-Hydroxy Fatty Acid->Ceramide Synthase Incorporation 2-Hydroxy Ceramide 2-Hydroxy Ceramide Ceramide Synthase->2-Hydroxy Ceramide Galactosylceramide Synthase Galactosylceramide Synthase 2-Hydroxy Ceramide->Galactosylceramide Synthase Conversion 2-Hydroxy Galactosylceramide 2-Hydroxy Galactosylceramide Galactosylceramide Synthase->2-Hydroxy Galactosylceramide Myelin Sheath Myelin Sheath 2-Hydroxy Galactosylceramide->Myelin Sheath Component

Caption: FA2H pathway and the effect of its deficiency.

Diagram 2: Experimental Workflow for Validating 2-HPA

experimental_workflow cluster_mice Animal Model cluster_treatment Treatment Groups Fa2h_KO Fa2h-/- Mice KO_Vehicle Fa2h-/- + Vehicle Fa2h_KO->KO_Vehicle KO_2HPA Fa2h-/- + 2-HPA Fa2h_KO->KO_2HPA WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle Behavioral_Analysis Behavioral_Analysis KO_Vehicle->Behavioral_Analysis KO_2HPA->Behavioral_Analysis WT_Vehicle->Behavioral_Analysis Histological_Analysis Histological_Analysis Behavioral_Analysis->Histological_Analysis Endpoint Data_Comparison Data_Comparison Histological_Analysis->Data_Comparison Quantification

Caption: Workflow for testing 2-HPA in Fa2h-/- mice.

Diagram 3: Logical Flow of FAHN Pathophysiology and Intervention

logical_flow FA2H_Mutation FA2H Gene Mutation Enzyme_Deficiency FA2H Enzyme Deficiency FA2H_Mutation->Enzyme_Deficiency Lipid_Deficiency Reduced 2-Hydroxylated Sphingolipids Enzyme_Deficiency->Lipid_Deficiency Myelin_Instability Myelin Sheath Instability Lipid_Deficiency->Myelin_Instability Axonal_Degeneration Axonal Degeneration Myelin_Instability->Axonal_Degeneration Neuro_Symptoms Neurological Symptoms (Spasticity, Ataxia) Axonal_Degeneration->Neuro_Symptoms 2HPA_Intervention 2-HPA Administration 2HPA_Intervention->Lipid_Deficiency Bypasses

Caption: Pathophysiology of FAHN and point of intervention.

Conclusion

Validating the therapeutic role of this compound in FA2H-deficient models is a critical step towards developing a targeted therapy for FAHN. While in vitro data and the strong biochemical rationale are promising, rigorous in vivo studies are now required. This guide provides a framework for conducting such studies, from the preparation and administration of 2-HPA to the detailed behavioral and histological analyses necessary to demonstrate efficacy. By comparing the outcomes of 2-HPA treatment with the known progression of disease in untreated animals, and by considering alternative therapeutic strategies, researchers can build a comprehensive case for the clinical translation of this promising substrate replacement therapy.

References

comparison of different extraction methods for 2-Hydroxypalmitic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and pure extraction of 2-Hydroxypalmitic acid is a critical first step for further investigation into its therapeutic potential. This guide provides an objective comparison of various extraction methodologies, supported by general experimental data for similar compounds, to aid in the selection of the most suitable technique. While direct comparative studies on this compound are limited, this guide draws upon established principles and data for other hydroxy fatty acids to provide a comprehensive overview.

Comparison of Extraction Method Performance

The selection of an extraction method for this compound depends on several factors, including the starting material, desired purity, yield, cost, and environmental impact. Below is a summary of common extraction techniques with their relative advantages and disadvantages.

Extraction MethodPrincipleTypical SolventsTemperature Range (°C)TimeYieldPurityAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.Hexane (B92381), Ethanol, Ethyl Acetate, DichloromethaneSolvent Boiling Point6-24 hoursModerate to HighModerateSimple, well-established, exhaustive extraction.[1][2][3]Time-consuming, large solvent volume, potential for thermal degradation.[4]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Ethanol, Methanol, Hexane, Isopropanol (B130326)25-6015-60 minHighModerate to HighFast, reduced solvent consumption, lower temperatures.[5]Can generate free radicals, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction.Ethanol, Methanol, Ethyl Acetate40-1005-30 minHighModerate to HighVery fast, reduced solvent usage, improved efficiency.[6][7]Requires specialized equipment, potential for thermal degradation of sensitive compounds.[8]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent.Supercritical CO2, often with a co-solvent like ethanol.40-801-4 hoursModerate to HighHigh"Green" solvent, tunable selectivity, solvent-free extract.[9][10]High initial equipment cost, may require co-solvents for polar compounds.[11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for each extraction method, which should be optimized for the specific sample matrix containing this compound.

Soxhlet Extraction Protocol

This traditional method is effective for solid samples.[1][2][3]

Materials:

  • Dried and ground sample material

  • Soxhlet extractor apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Hexane or Ethanol

Procedure:

  • Accurately weigh the dried, ground sample and place it in a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill a round-bottom flask to two-thirds with the chosen solvent (e.g., hexane).

  • Assemble the Soxhlet apparatus with the flask, extractor, and condenser.

  • Heat the solvent using a heating mantle to its boiling point.

  • Allow the extraction to proceed for 6-8 hours, ensuring continuous reflux.[4]

  • After extraction, cool the apparatus and remove the flask.

  • Evaporate the solvent from the extract using a rotary evaporator to obtain the crude this compound.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE is a more rapid and efficient alternative to conventional methods.[5]

Materials:

  • Dried and ground sample material

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Ethanol or a mixture of isopropanol and hexane (e.g., 3:2 v/v)[13][14]

  • Centrifuge

Procedure:

  • Weigh the sample and place it in a beaker or flask.

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate for a specified time (e.g., 20-30 minutes) and power (e.g., 80 W).[13][14] Maintain a constant temperature, using a cooling bath if necessary.

  • After sonication, separate the extract from the solid residue by centrifugation or filtration.

  • Collect the supernatant and evaporate the solvent to yield the crude extract.

Microwave-Assisted Extraction (MAE) Protocol

MAE significantly reduces extraction time by using microwave energy.[6][7]

Materials:

  • Dried and ground sample material

  • Microwave extraction system with closed vessels

  • Ethanol (e.g., 80% in water)

  • Filtration apparatus

Procedure:

  • Place a weighed amount of the sample into a microwave extraction vessel.

  • Add the extraction solvent at a defined ratio (e.g., 1:15 w/v).

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: power (e.g., 500 W), temperature (e.g., 70°C), and time (e.g., 20 minutes).

  • After the extraction cycle, allow the vessel to cool to a safe temperature.

  • Filter the mixture to separate the extract from the solid residue.

  • Remove the solvent from the filtrate by evaporation.

Supercritical Fluid Extraction (SFE) Protocol

SFE is a green technology that offers high purity extracts.[9][10]

Materials:

  • Dried and ground sample material

  • Supercritical fluid extractor

  • High-purity carbon dioxide

  • Co-solvent (e.g., ethanol)

Procedure:

  • Load the ground sample into the extraction vessel.

  • Pressurize the system with CO2 to the desired pressure (e.g., 30 MPa).

  • Heat the vessel to the set temperature (e.g., 50°C).[11][12]

  • If using a co-solvent, introduce it at a specific percentage (e.g., 5-10% ethanol).

  • Initiate the flow of supercritical CO2 through the vessel for a defined period (e.g., 90 minutes).[11][12]

  • The extracted material is precipitated in a separator by reducing the pressure.

  • Collect the this compound extract from the separator.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound, applicable to all the described methods.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_analysis Analysis Start Raw Material Drying Drying Start->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Grinding->Soxhlet UAE UAE Grinding->UAE MAE MAE Grinding->MAE SFE SFE Grinding->SFE Filtration Filtration/ Centrifugation Soxhlet->Filtration UAE->Filtration MAE->Filtration Evaporation Solvent Evaporation SFE->Evaporation Filtration->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification GCMS GC-MS Purification->GCMS HPLC HPLC Purification->HPLC

General workflow for this compound extraction and analysis.

Concluding Remarks

The choice of an optimal extraction method for this compound is a balance between efficiency, purity requirements, and available resources. For laboratory-scale research where time and solvent consumption are less critical, Soxhlet extraction remains a reliable, albeit slow, option. For faster, more efficient extractions with reduced solvent use, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are excellent modern alternatives. When high purity and environmental considerations are paramount, Supercritical Fluid Extraction (SFE) stands out as the superior, though more capital-intensive, choice.

It is imperative for researchers to validate and optimize the chosen method for their specific starting material to achieve the desired yield and purity of this compound for subsequent applications in drug development and scientific research. Further direct comparative studies are warranted to provide more definitive quantitative data for the extraction of this specific hydroxy fatty acid.

References

A Comparative Guide to GC-MS and LC-MS Methods for the Analysis of 2-Hydroxypalmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Hydroxypalmitic acid, a key signaling lipid, is crucial for advancing our understanding of various physiological and pathological processes. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.

While both GC-MS and LC-MS are powerful analytical tools, they differ significantly in their sample preparation requirements, chromatographic separation principles, and overall performance characteristics. GC-MS has traditionally been a cornerstone of fatty acid analysis due to its high resolution and sensitivity, though it typically necessitates derivatization to increase the volatility of the analyte.[1][2] In contrast, LC-MS offers the advantage of analyzing many compounds, including this compound, in their native form, simplifying sample preparation.[1][3]

Quantitative Performance Comparison

The selection of an analytical method is often guided by its quantitative performance. The following table summarizes key performance parameters for GC-MS and LC-MS methods for the analysis of hydroxy fatty acids, providing a baseline for what can be expected for this compound analysis.

Performance ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range. One study reported LODs for resin and fatty acids below 0.2 µg/L.[4]Can achieve low ng/mL to pg/mL levels. A study on hydroxy fatty acids reported LODs ranging from 0.1 to 0.9 ng/mL.[5]
Limit of Quantification (LOQ) Generally in the ng/mL range.A study on hydroxy fatty acids reported LOQs ranging from 0.4 to 2.6 ng/mL.[5]
Linearity (R²) Typically ≥ 0.99.Generally ≥ 0.99. Good linearity (0.990 to 0.998) was observed for various hydroxy fatty acids.[5]
Precision (%RSD) Generally < 15%.Typically < 15%.
Accuracy (%Recovery) Typically within 80-120%.Generally within 80-120%.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using both GC-MS and LC-MS.

GC-MS Method with Derivatization

This method involves the conversion of this compound into a volatile derivative prior to analysis.

1. Sample Preparation and Extraction:

  • Samples (e.g., plasma, tissue homogenate) are spiked with a suitable internal standard (e.g., deuterated this compound).

  • Lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).

  • The organic phase is collected and dried under a stream of nitrogen.

2. Derivatization (Two-Step):

  • Esterification: The dried lipid extract is first converted to its fatty acid methyl ester (FAME) by heating with a reagent like 2% sulfuric acid in methanol.[6]

  • Silylation: The hydroxyl group is then derivatized to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[8]

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or a polar column like a DB-23 for better separation of isomers.[6][8]

  • Oven Temperature Program: A suitable temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C held for 2 minutes, ramped to 250°C at 5°C/min, and then to 320°C at 20°C/min.[8]

  • Mass Spectrometer: Agilent 5977B single quadrupole mass detector or equivalent.[8]

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan mode.

LC-MS/MS Method (Direct Analysis)

This method allows for the direct analysis of this compound without derivatization.

1. Sample Preparation and Extraction:

  • Samples are spiked with an internal standard.

  • A simple protein precipitation with a solvent like acetonitrile (B52724) or a liquid-liquid extraction can be employed.

  • The supernatant or organic layer is collected, evaporated, and reconstituted in the mobile phase.[9]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A UHPLC system such as a Waters ACQUITY UPLC or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000) is commonly used.[10]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[11]

Mandatory Visualization

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and LC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Esterify Esterification (FAME) Dry->Esterify Silylate Silylation (TMS) Esterify->Silylate GCMS GC-MS Analysis Silylate->GCMS Data Data Acquisition GCMS->Data

GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction/Precipitation Spike->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition LCMS->Data

LC-MS/MS workflow for this compound analysis.

The logical relationship for choosing between GC-MS and LC-MS for this compound analysis can be visualized as a decision-making flowchart.

Decision_Flowchart Start Start: Analyze This compound Deriv Is derivatization acceptable? Start->Deriv Volatile Are volatile interferences a concern? Deriv->Volatile Yes LCMS Consider LC-MS/MS Deriv->LCMS No Throughput Is high sample throughput critical? Volatile->Throughput No Volatile->LCMS Yes GCMS Consider GC-MS Throughput->GCMS No Throughput->LCMS Yes

Decision flowchart for method selection.

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of this compound. The choice between them hinges on several factors, including the complexity of the sample matrix, the need for high throughput, and the laboratory's expertise and available instrumentation.

GC-MS offers excellent separation efficiency and sensitivity, particularly with the use of a mass spectrometer.[12] However, the requirement for derivatization adds steps to the sample preparation, potentially increasing variability and analysis time.[9]

LC-MS/MS , on the other hand, provides the significant advantage of direct analysis, which simplifies the workflow and can improve sample throughput.[1][13] Its high selectivity, especially when using MRM mode, makes it well-suited for complex biological matrices.[11]

Ultimately, a thorough method validation according to ICH guidelines should be performed for the chosen technique to ensure the accuracy, precision, and reliability of the analytical data for this compound quantification.[14]

References

A Comparative Guide to the Functional Differences of 2-Hydroxypalmitic Acid and 2-Hydroxyoleic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the biochemical and cellular functions of two structurally similar fatty acids, 2-Hydroxypalmitic acid and 2-hydroxyoleic acid, supported by experimental data.

This guide provides a comprehensive comparison of the functional differences between this compound (2-OHPA) and 2-hydroxyoleic acid (2OHOA). While both are hydroxylated fatty acids, their distinct saturation levels—2-OHPA being saturated and 2OHOA being monounsaturated—confer unique biological activities. This document outlines their respective roles in cellular processes, supported by quantitative data from experimental studies and detailed methodologies for key assays.

Core Functional Differences: At a Glance

FeatureThis compound (2-OHPA)2-Hydroxyoleic Acid (2OHOA)
Primary Function Endogenous metabolite in sphingolipid synthesis; enhances chemosensitivity of cancer cells.[1]Synthetic antitumor agent; antihypertensive.[2][3]
Mechanism of Action Inhibits the mTOR/S6K1/Gli1 signaling pathway.[4]Activates sphingomyelin (B164518) synthase (SMS), remodels cell membrane lipids, and modulates multiple signaling pathways including MAPK and PI3K/Akt.[5]
Effect on Cancer Cells Increases sensitivity to chemotherapy; minimal standalone tumor suppression in vivo.[1]Induces cell cycle arrest, differentiation, and autophagy in cancer cells.[5]
Effect on Cell Membrane Incorporated into sphingolipids, affecting membrane nanodomain organization.[6]Increases membrane fluidity and the propensity to form non-lamellar structures.[5][7]
Therapeutic Potential Potential as a non-toxic adjuvant in cancer therapy; potential anti-inflammatory and neuroprotective agent.[1]In clinical trials for glioblastoma and other solid tumors; demonstrated antihypertensive effects.[2][3]

In-Depth Functional Analysis

Anticancer Properties

2-Hydroxyoleic Acid (2OHOA) is a potent, synthetic antitumor agent that has shown efficacy in preclinical and clinical studies. Its primary mechanism involves the activation of sphingomyelin synthase, leading to an increase in sphingomyelin content in cancer cell membranes. This alteration in lipid composition affects membrane fluidity and the localization of key signaling proteins, ultimately inhibiting cancer cell proliferation and inducing cell death.

This compound (2-OHPA) , an endogenous fatty acid, has demonstrated a more nuanced role in cancer. While it shows minimal tumor suppression on its own, it significantly enhances the efficacy of chemotherapeutic agents like cisplatin (B142131).[1] This is achieved through the inhibition of the mTOR/S6K1/Gli1 signaling pathway, which is often dysregulated in cancer.[4]

Quantitative Comparison of Anticancer Activity:

CompoundCell LineIC50 Value (µM)Reference
2-Hydroxyoleic AcidA549 (Lung Carcinoma)~200[5]
2-Hydroxyoleic AcidU118 (Glioblastoma)~200[5]
2-Hydroxyoleic AcidSF767 (Glioblastoma)~150[5]
This compoundNot extensively reported as a standalone cytotoxic agent. Primarily studied for its chemosensitizing effects.-
Impact on Cell Signaling

2-Hydroxyoleic Acid (2OHOA) exerts its effects through a multi-pronged modulation of cellular signaling. By altering the membrane lipid composition, 2OHOA displaces key signaling proteins like Ras from the membrane, leading to the downregulation of the MAPK and PI3K/Akt pathways.

G two_OHOA 2-Hydroxyoleic Acid membrane Cell Membrane Remodeling (Increased Sphingomyelin) two_OHOA->membrane ras Ras Displacement membrane->ras autophagy Induction of Autophagy membrane->autophagy mapk MAPK Pathway (Raf, MEK, ERK) ras->mapk Inhibition pi3k PI3K/Akt Pathway ras->pi3k Inhibition proliferation Decreased Cell Proliferation mapk->proliferation pi3k->proliferation

Signaling pathway of 2-Hydroxyoleic Acid.

This compound (2-OHPA) primarily influences the mTOR/S6K1/Gli1 signaling cascade. By inhibiting this pathway, 2-OHPA can suppress cancer cell growth and enhance chemosensitivity.

G two_OHPA This compound ampk AMPK Activation two_OHPA->ampk mtor mTOR/S6K1 Pathway ampk->mtor Inhibition gli1 Gli1 mtor->gli1 Inhibition chemosensitivity Increased Chemosensitivity gli1->chemosensitivity growth Decreased Tumor Growth gli1->growth

Signaling pathway of this compound.
Effects on Membrane Properties

The structural difference between the saturated 2-OHPA and the unsaturated 2OHOA leads to distinct effects on the biophysical properties of cell membranes.

2-Hydroxyoleic Acid (2OHOA) , with its cis-double bond, introduces a kink in its acyl chain, which increases membrane fluidity.[7] This alteration is thought to facilitate the remodeling of lipid domains and the displacement of membrane-associated proteins.

This compound (2-OHPA) , being a saturated fatty acid, is a key component of sphingolipids, which are crucial for the formation of ordered membrane nanodomains.[6] These domains are important for organizing signaling complexes at the cell surface.

Quantitative Data on Membrane Fluidity:

While direct comparative studies are limited, the effects can be inferred from their impact on membrane composition. 2OHOA has been shown to increase the fluidity of reconstituted liver membranes from hypertensive rats.[7]

Cardiovascular, Anti-inflammatory, and Neuroprotective Roles

2-Hydroxyoleic Acid (2OHOA) has demonstrated significant antihypertensive effects. Oral administration to spontaneously hypertensive rats resulted in a sustained decrease in systolic blood pressure.[3]

Quantitative Antihypertensive Effects of 2OHOA:

Animal ModelDoseDurationReduction in Systolic BP (mmHg)Reference
Sprague-Dawley Rats30 mg/kg (IP)7 days20-26[2]
Spontaneously Hypertensive Rats600 mg/kg (oral)7 daysNormalized to normotensive levels[3]

This compound (2-OHPA) is suggested to have potential anti-inflammatory and neuroprotective properties, although quantitative in vivo data is less established. Its role in sphingolipid metabolism is critical for neuronal health, and dysregulation is associated with neurodegenerative diseases.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of 2-OHPA and 2OHOA on cancer cell viability.

G cluster_0 Experimental Workflow A 1. Seed cells in 96-well plates B 2. Treat with varying concentrations of fatty acids A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan (B1609692) crystals E->F G 7. Measure absorbance at 570 nm F->G

Workflow for MTT Assay.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 2-OHPA or 2OHOA.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Membrane Fluidity Assay (Laurdan GP)

This method assesses changes in membrane fluidity upon treatment with the fatty acids.

Methodology:

  • Cell Preparation: Culture cells to the desired confluency.

  • Laurdan Staining: Resuspend cells in a buffer containing the fluorescent probe Laurdan and incubate.

  • Treatment: Add 2-OHPA or 2OHOA to the cell suspension.

  • Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm.

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490). A decrease in the GP value indicates an increase in membrane fluidity.[8][9]

Western Blot Analysis of Signaling Pathways

This protocol is used to determine the effect of the fatty acids on the phosphorylation status of key signaling proteins.

Methodology:

  • Cell Lysis: Treat cells with 2-OHPA or 2OHOA, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target signaling proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK) overnight.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound and 2-hydroxyoleic acid, despite their structural similarities, exhibit distinct functional profiles with significant implications for drug development. 2OHOA is a direct-acting anticancer and antihypertensive agent that remodels cell membranes and modulates key signaling pathways. In contrast, 2-OHPA acts as a chemosensitizer by targeting the mTOR pathway and plays a more physiological role in sphingolipid metabolism. This guide provides a foundational understanding for researchers to further explore the therapeutic potential of these fascinating molecules.

References

Unveiling the Anti-Cancer Potential: A Comparative Guide to 2-Hydroxypalmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the anti-proliferative effects of 2-Hydroxypalmitic acid (2-OHPA) against other fatty acids, supported by experimental data. We delve into the methodologies behind these findings and visualize the key signaling pathways involved.

This compound (2-OHPA), a naturally occurring saturated hydroxy fatty acid, has emerged as a molecule of interest in cancer research due to its potential anti-proliferative properties. This guide synthesizes findings from multiple studies to provide a clear comparison of 2-OHPA's efficacy and mechanisms of action against other fatty acids.

Comparative Analysis of Anti-Proliferative Effects

While a precise IC50 value for this compound in various cancer cell lines is not consistently reported across studies, its potent anti-proliferative activity has been demonstrated. In gastric cancer cell lines SGC7901 and MKN45, treatment with 50 µM of (R)-2-OHPA, the biologically active enantiomer, significantly inhibited cell viability over 24, 48, and 72 hours.

For a comprehensive comparison, the following tables summarize the anti-proliferative effects of 2-OHPA's parent compound, palmitic acid, and other related hydroxy fatty acids.

Table 1: Anti-Proliferative Activity of this compound (2-OHPA)

CompoundCell LineConcentrationEffect
(R)-2-OHPASGC7901, MKN45 (Gastric Cancer)50 µMSignificant inhibition of cell viability at 24, 48, and 72 hours.
(R)-2-OHPAColorectal Cancer CellsNot specifiedInhibits proliferation and migration.[1]

Table 2: Comparative IC50 Values of Palmitic Acid and Other Hydroxy Fatty Acids

CompoundCell LineIC50 Value (µM)Cancer Type
Palmitic AcidIshikawa348.2 ± 30.29Endometrial Cancer
Palmitic AcidECC-1187.3 ± 19.02Endometrial Cancer
5-Hydroxystearic Acid (5-HSA)CaCo-225.1Colorectal Cancer
5-Hydroxystearic Acid (5-HSA)HeLa22.1Cervical Cancer
7-Hydroxystearic Acid (7-HSA)HT2914.7Colorectal Cancer
7-Hydroxystearic Acid (7-HSA)HeLa26.6Cervical Cancer
7-Hydroxystearic Acid (7-HSA)MCF721.4Breast Cancer
7-Hydroxystearic Acid (7-HSA)PC324.3Prostate Cancer
9-Hydroxystearic Acid (9-HSA)CaCo-2> 50Colorectal Cancer
9-Hydroxystearic Acid (9-HSA)HT2935.5Colorectal Cancer

Key Signaling Pathways Modulated by 2-OHPA

The anti-proliferative effects of 2-OHPA are attributed to its ability to modulate key signaling pathways involved in cancer cell growth and survival.

In colorectal cancer, the anti-proliferative mechanism of fatty acid 2-hydroxylation, the process that produces (R)-2-OHPA, is linked to the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the Yes-associated protein (YAP) transcriptional axis.[1]

AMPK_YAP_Pathway 2-OHPA 2-OHPA AMPK AMPK 2-OHPA->AMPK Activates LATS1_2 LATS1/2 AMPK->LATS1_2 Activates YAP YAP LATS1_2->YAP Inhibits TEAD TEAD YAP->TEAD Activates Proliferation Proliferation TEAD->Proliferation Promotes

AMPK/YAP Signaling Pathway

In gastric cancer, (R)-2-OHPA has been shown to inhibit the mTOR/S6K1/Gli1 signaling pathway, which is crucial for tumor growth and chemoresistance.

mTOR_Hedgehog_Pathway 2-OHPA 2-OHPA mTOR mTOR 2-OHPA->mTOR Inhibits S6K1 S6K1 mTOR->S6K1 Activates Gli1 Gli1 S6K1->Gli1 Activates Tumor_Growth Tumor Growth & Chemoresistance Gli1->Tumor_Growth Promotes

mTOR/Hedgehog Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-proliferative effects of 2-OHPA and other fatty acids.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with 2-OHPA/Fatty Acid Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance (570 nm) Add_Solvent->Measure

MTT Assay Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of 2-OHPA or other fatty acids. A vehicle control (e.g., BSA) should be included.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of 2-OHPA or other compounds for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The available evidence strongly suggests that this compound possesses significant anti-proliferative effects against various cancer cell lines. Its mechanism of action appears to involve the modulation of critical signaling pathways such as the AMPK/YAP and mTOR/Hedgehog pathways. While direct comparative studies with a broad range of fatty acids are still needed to fully elucidate its relative potency, 2-OHPA stands out as a promising candidate for further investigation in the development of novel anti-cancer therapies. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their exploration of this intriguing bioactive lipid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxypalmitic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxypalmitic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。